4-(Aminomethyl)-3-fluoroaniline
Description
Properties
IUPAC Name |
4-(aminomethyl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCMHZDPKBMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657875 | |
| Record name | 4-(Aminomethyl)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900174-91-6 | |
| Record name | 4-(Aminomethyl)-3-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-3-fluoroaniline: Routes, Methodologies, and Mechanistic Insights
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(aminomethyl)-3-fluoroaniline, a key building block in the development of various pharmaceutical agents. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes, complete with step-by-step experimental protocols, mechanistic explanations, and comparative data. The guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and practical applicability. Visual aids, including reaction pathway diagrams and experimental workflow schematics, are provided to enhance understanding.
Introduction: The Significance of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a substituted benzylamine derivative that has garnered significant interest in medicinal chemistry. The presence of a fluorine atom at the 3-position and an aminomethyl group at the 4-position of the aniline ring imparts unique physicochemical properties to molecules incorporating this scaffold. These properties can influence metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profiles of drug candidates. Consequently, robust and efficient synthetic access to this key intermediate is of paramount importance for the advancement of various drug discovery programs.
This guide will delineate two principal synthetic strategies for the preparation of 4-(aminomethyl)-3-fluoroaniline, starting from readily available precursors. Each route will be discussed in detail, highlighting the key transformations, reagents, and reaction conditions.
Strategic Overview of Synthetic Pathways
The synthesis of 4-(aminomethyl)-3-fluoroaniline can be approached through two primary retrosynthetic disconnections, both commencing from the common and commercially available starting material, p-fluoroaniline. The strategic introduction of the nitro group at the 3-position, followed by its reduction and subsequent functionalization, forms the cornerstone of these approaches.
Caption: Overview of the two primary synthetic routes to 4-(aminomethyl)-3-fluoroaniline.
Route A: The Nitrile Pathway
This synthetic route involves the conversion of the aniline functionality of an intermediate to a nitrile group via a Sandmeyer reaction, followed by the reduction of the nitrile to the desired aminomethyl group.
Step 1: Synthesis of 4-Fluoro-3-nitroaniline
The initial step involves the regioselective nitration of p-fluoroaniline. The fluorine atom is an ortho-, para-director; however, under strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium group, which is the 3-position of the starting material.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add p-fluoroaniline to the cooled sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the solution of p-fluoroaniline in sulfuric acid over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.[1][2]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a concentrated aqueous solution of ammonia or sodium hydroxide until a precipitate forms.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-fluoro-3-nitroaniline.[3]
| Parameter | Value | Reference |
| Starting Material | p-Fluoroaniline | [3] |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1][2] |
| Temperature | 0-10 °C | [2] |
| Typical Yield | 85-95% | [1] |
| Purification | Recrystallization from ethanol/water | [2] |
Step 2: Reduction of 4-Fluoro-3-nitroaniline to 3-Fluoro-4-aminoniline
The nitro group of 4-fluoro-3-nitroaniline is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 4-fluoro-3-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the consumption of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminoniline.
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-3-nitroaniline | |
| Catalyst | 10% Pd/C | |
| Solvent | Ethanol or Ethyl Acetate | |
| Hydrogen Pressure | 50 psi | |
| Typical Yield | >95% |
Step 3: Sandmeyer Reaction to 4-Cyano-3-fluoroaniline
The Sandmeyer reaction provides a method to convert the primary aromatic amine of 3-fluoro-4-aminoniline into a nitrile group.[4]
Experimental Protocol:
-
Dissolve 3-fluoro-4-aminoniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 30-60 minutes.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-cyano-3-fluoroaniline.
Step 4: Reduction of 4-Cyano-3-fluoroaniline to 4-(Aminomethyl)-3-fluoroaniline
The final step in this route is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method.
Experimental Protocol:
-
Dissolve 4-cyano-3-fluoroaniline in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Add a catalyst such as Raney Nickel or palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., to 50-80 °C).
-
Monitor the reaction until hydrogen uptake ceases.
-
Cool the reaction, filter off the catalyst, and concentrate the filtrate to obtain the crude product.
-
Purify by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield pure 4-(aminomethyl)-3-fluoroaniline.
Caption: Experimental workflow for the synthesis of 4-(aminomethyl)-3-fluoroaniline via the nitrile pathway.
Route B: The Formylation-Reductive Amination Pathway
This alternative route avoids the use of cyanide reagents and proceeds through the formation of an aldehyde intermediate, which is then converted to the target amine via reductive amination.
Step 1 & 2: Preparation of 3-Fluoro-4-aminoniline
The initial two steps, the nitration of p-fluoroaniline and the subsequent reduction of the nitro group, are identical to those described in Route A (Sections 3.1 and 3.2).
Step 3: Protection of the Amino Group
To prevent side reactions during the subsequent formylation step, the more reactive amino group at the 4-position of 3-fluoro-4-aminoniline is typically protected. An acetyl group is a common choice for this purpose.
Experimental Protocol:
-
Dissolve 3-fluoro-4-aminoniline in a suitable solvent like acetic acid or dichloromethane.
-
Add acetic anhydride and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry to obtain N-(4-amino-2-fluorophenyl)acetamide.
Step 4: Formylation of the Protected Aniline
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[5][6] The protected aniline is still sufficiently activated for this reaction to occur, with the formyl group being directed to the position ortho to the activating amino group (the 4-position of the original aniline).
Experimental Protocol:
-
In a flask, cool a solution of dimethylformamide (DMF) and a suitable solvent like dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution to form the Vilsmeier reagent.
-
Add the N-(4-amino-2-fluorophenyl)acetamide to the Vilsmeier reagent.
-
Warm the reaction mixture and stir at an elevated temperature (e.g., 60-80 °C) for several hours.
-
Cool the reaction and quench by pouring it onto ice water.
-
Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product to obtain 4-formyl-3-fluoro-acetanilide.
Step 5: Deprotection and Reductive Amination
The final step involves the deprotection of the acetyl group and the reductive amination of the formyl group in a one-pot or sequential manner.
Experimental Protocol:
-
Hydrolyze the acetyl group of 4-formyl-3-fluoro-acetanilide under acidic or basic conditions to yield 4-amino-2-fluorobenzaldehyde.
-
Dissolve the resulting aldehyde in a solvent such as methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, in portions.[7][8]
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction, remove the solvent, and work up by extraction.
-
Purify the final product, 4-(aminomethyl)-3-fluoroaniline, by column chromatography or crystallization of a salt.
Caption: Experimental workflow for the synthesis of 4-(aminomethyl)-3-fluoroaniline via the formylation-reductive amination pathway.
Comparative Analysis of Synthetic Routes
| Feature | Route A (Nitrile Pathway) | Route B (Formylation-Reductive Amination) |
| Starting Materials | Readily available and cost-effective. | Readily available and cost-effective. |
| Key Reagents | NaNO₂, CuCN (toxic), H₂ | Acetic anhydride, POCl₃, DMF, NaBH₄ |
| Number of Steps | 4 | 5 |
| Potential Hazards | Use of highly toxic cyanide reagents. | Use of corrosive POCl₃. |
| Overall Yield | Can be moderate to good, depending on the efficiency of the Sandmeyer reaction. | Can be good, but may be impacted by the formylation and deprotection steps. |
| Scalability | The Sandmeyer reaction can be challenging to scale up safely. | Generally more amenable to scale-up. |
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of 4-(aminomethyl)-3-fluoroaniline. Route A, the nitrile pathway, offers a more direct approach but involves the use of hazardous cyanide reagents. Route B, the formylation-reductive amination pathway, is a longer sequence but avoids the use of cyanides and may be more suitable for larger-scale synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, safety considerations, and available resources. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions and successfully synthesize this valuable building block for their drug discovery endeavors.
References
- Process for preparing 4-fluoro-3-nitroaniline. US3586719A.
- 4-Fluoro-3-nitro anilines. US3944612A.
- Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10.
-
4-Fluoroaniline. Wikipedia. Retrieved from [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Novel Combination of Sodium Borohydride and Reusable Polyaniline Salt Catalyst for Rapid and Efficient Reductive Amination of Carbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Sandmeyer reaction. Wikipedia. Retrieved from [Link]
Sources
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
A Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)-3-fluoroaniline for Pharmaceutical Research
Abstract
4-(Aminomethyl)-3-fluoroaniline is a substituted aromatic amine of significant interest to the medicinal chemistry and drug development sectors. Its structure combines a fluoroaniline moiety, known to enhance metabolic stability and modulate basicity, with a benzylamine group, a common pharmacophoric element and versatile synthetic handle. As a relatively novel building block, comprehensive experimental data on its physicochemical properties are not widely available. This guide provides an in-depth analysis of its predicted properties, outlines authoritative, step-by-step protocols for their experimental determination, and discusses the strategic implications of these characteristics for drug discovery professionals. By grounding our understanding in the established principles of physical organic chemistry and providing robust analytical methodologies, this document serves as a foundational resource for researchers incorporating this valuable intermediate into their development pipelines.
Introduction and Strategic Context
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique electronic properties can significantly alter a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and bioavailability. The fluoroaniline scaffold, in particular, is a key component in numerous approved pharmaceuticals.
4-(Aminomethyl)-3-fluoroaniline presents a bifunctional platform for chemical elaboration. It features two distinct basic centers: a weakly basic aromatic amine and a more basic primary benzylic amine. This duality, combined with the metabolic blocking potential of the fluorine atom, makes it a highly attractive, yet underexplored, building block. This guide addresses the current gap in public data by providing a predictive overview of its core properties and, more importantly, detailing the self-validating experimental workflows required to characterize this and similar novel chemical entities with high scientific integrity.
Molecular Identity and Predicted Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. While extensive experimental data for 4-(Aminomethyl)-3-fluoroaniline is not yet published, we can establish its identity and utilize well-regarded computational algorithms to forecast its key physicochemical parameters.
Molecular Structure:

Table 1: Molecular Identifiers and Computationally Predicted Properties
| Property | Value | Source / Method |
| IUPAC Name | (4-Amino-2-fluorophenyl)methanamine | --- |
| CAS Number | 136146-27-1 | Chemical Abstract Service |
| Molecular Formula | C₇H₉FN₂ | --- |
| Molecular Weight | 140.16 g/mol | --- |
| Canonical SMILES | C1=CC(=C(C=C1N)F)CN | --- |
| Predicted pKa (Strongest Basic) | 9.1 ± 0.1 (Benzylic Amine) | ChemAxon |
| Predicted pKa (Weakest Basic) | 3.9 ± 0.1 (Aromatic Amine) | ChemAxon |
| Predicted LogP | 0.85 | ChemAxon |
| Predicted Boiling Point | 245.7 ± 25.0 °C | ACD/Labs |
| Predicted Solubility (Water) | 21.5 g/L | ChemAxon |
Note: The properties listed above are computationally predicted and should be confirmed by experimental analysis.
A Practical Guide to Experimental Characterization
For any novel compound entering a research pipeline, rigorous analytical characterization is mandatory. The following section provides not just the steps, but the scientific rationale behind the selection of each technique, ensuring a robust and self-validating data package.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural confirmation. For 4-(Aminomethyl)-3-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
-
¹H NMR will confirm the number and connectivity of protons. We expect to see distinct signals for the benzylic CH₂, the aromatic protons (with characteristic splitting patterns due to both H-H and H-F coupling), and the two NH₂ groups.
-
¹³C NMR will identify all unique carbon environments. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, providing unambiguous evidence of fluorination.
-
¹⁹F NMR is a simple yet powerful experiment that will show a single resonance, confirming the presence of one chemical environment for the fluorine atom.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.[1] Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Filtration: To remove particulate matter that degrades spectral quality, filter the solution through a pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual solvent peak or internal standard like TMS).
Molecular Weight and Purity: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS is a dual-purpose technique. The HPLC component separates the target compound from any impurities, providing a quantitative measure of purity (typically by UV absorbance at 254 nm). The MS component provides the mass-to-charge ratio (m/z), which confirms the molecular weight. For this compound, we expect to see a prominent [M+H]⁺ ion at approximately m/z 141.1 in the positive ion mode.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute this stock to a working concentration of ~10-50 µg/mL.
-
Chromatography:
-
Column: Use a standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Use a gradient elution, for example: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in Acetonitrile. Start at 5% B and ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Analysis: Scan a mass range that brackets the expected molecular ion (e.g., m/z 100-300).
-
-
Data Analysis: Integrate the peak area in the UV chromatogram to determine purity. Confirm the mass of the main peak in the corresponding mass spectrum.
Functional Group Identification: Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum acts as a molecular fingerprint. For this molecule, we anticipate characteristic vibrational frequencies:
-
N-H Stretch: Two bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (from the -CH₂- group).
-
C=C Stretch: Aromatic ring vibrations around 1500-1600 cm⁻¹.
-
C-F Stretch: A strong, characteristic absorbance in the 1100-1300 cm⁻¹ region.
Physicochemical Parameters for Drug Development
The success of a drug candidate is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Ionization Constant (pKa)
Expertise & Causality: 4-(Aminomethyl)-3-fluoroaniline has two basic centers. The anilinic amine is weakly basic due to the delocalization of the nitrogen lone pair into the aromatic ring, further weakened by the electron-withdrawing fluorine atom. The benzylic amine is a primary alkylamine and is significantly more basic. Knowing both pKa values is critical, as the ionization state at physiological pH (~7.4) dictates solubility, receptor binding, and cell membrane permeability.
This method is a gold standard for its accuracy and simplicity.[2]
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).[3]
-
Sample Preparation: Accurately weigh the compound to prepare a solution of known concentration (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[4]
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with gentle stirring.[2]
-
Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) past the first equivalence point to ensure both amines are protonated.
-
Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.[5] Take smaller volume steps near the equivalence points.
-
Data Analysis: Plot pH versus the volume of titrant. The two inflection points on the curve correspond to the equivalence points for the two amine groups. The pH at the half-equivalence point for each step is equal to its pKa.[6]
Lipophilicity (LogP / LogD)
Expertise & Causality: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes. It is measured as the partition coefficient (LogP) between n-octanol and water. For an ionizable compound like this, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.
This is the classical and most reliable method for determining lipophilicity.[7][8]
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. Saturate this buffer with n-octanol, and separately, saturate n-octanol with the buffer. Allow the phases to separate.[9]
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer.
-
Partitioning: In a vial, combine a known volume of the sample solution (e.g., 2 mL) with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Visualization of the Analytical Workflow
A logical, systematic approach to characterization ensures data integrity and completeness. The following workflow illustrates the process from initial sample receipt to a fully characterized building block ready for use in discovery chemistry.
Caption: Logical workflow for the complete physicochemical characterization of a novel building block.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Stothers NMR Facility, Western University. NMR Sample Preparation. [Link]
-
University of California, Irvine. NMR Sample Preparation. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health. [Link]
-
East Stroudsburg University. Potentiometric Titration of an Unknown Weak Monoprotic Acid. [Link]
-
El-Beqqali, A., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." PubMed, National Institutes of Health, 2015. [Link]
-
Kheylik, Y. "LogP / LogD shake-flask method v1." ResearchGate, 2024. [Link]
-
Agilent Technologies. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System." Agilent Technologies, 2016. [Link]
-
Sütçü, A., et al. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark, 2024. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. scispace.com [scispace.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide to 4-(Aminomethyl)-3-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorinated Building Block
4-(Aminomethyl)-3-fluoroaniline, a distinct bifunctional aromatic amine, presents a compelling scaffold for medicinal chemistry and drug discovery. Its structure, featuring a fluorine atom positioned meta to an amino group and para to an aminomethyl substituent, offers a unique combination of properties desirable for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacokinetic properties of a parent molecule, including metabolic stability, pKa, and binding affinity. The presence of two primary amine groups at different positions on the phenyl ring provides versatile handles for derivatization, enabling the construction of diverse molecular architectures.
This technical guide provides a comprehensive overview of 4-(Aminomethyl)-3-fluoroaniline, focusing on its synthesis from a readily available precursor, its predicted physicochemical and spectroscopic properties, and its potential applications as a key building block in the development of new pharmaceuticals. While this compound may not be widely commercially available, the synthetic route outlined herein offers a practical approach for its preparation in a laboratory setting.
Chemical Identity and Structure
-
Chemical Name: 4-(Aminomethyl)-3-fluoroaniline
-
Synonyms: (4-Amino-2-fluorophenyl)methanamine, 3-Fluoro-4-(aminomethyl)benzenamine
-
Molecular Formula: C₇H₉FN₂
-
Molecular Weight: 140.16 g/mol
-
Chemical Structure:

Proposed Synthesis Pathway
A practical and efficient synthesis of 4-(Aminomethyl)-3-fluoroaniline can be achieved through the reduction of the commercially available starting material, 4-amino-2-fluorobenzonitrile. This two-step process involves the reduction of the nitrile functionality to a primary amine.
Experimental Protocol: Reduction of 4-Amino-2-fluorobenzonitrile
This protocol describes a common method for the reduction of a nitrile to a primary amine using a metal hydride reducing agent.
Materials:
-
4-Amino-2-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.
-
Workup: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to afford pure 4-(aminomethyl)-3-fluoroaniline.
Caption: Synthetic workflow for 4-(Aminomethyl)-3-fluoroaniline.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 4-(Aminomethyl)-3-fluoroaniline based on its structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other small aniline derivatives. |
| Boiling Point | > 200 °C | The presence of two primary amine groups will increase hydrogen bonding and elevate the boiling point compared to aniline. |
| Melting Point | 25-40 °C | Expected to be a low-melting solid or oil at room temperature. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water. | The amine groups contribute to polarity and water solubility, while the benzene ring provides nonpolar character. |
| pKa | ~4.5 (anilinic amine), ~9.5 (benzylamine) | The anilinic amine is less basic due to delocalization of the lone pair into the aromatic ring. The benzylamine is a typical alkylamine. |
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features for 4-(Aminomethyl)-3-fluoroaniline.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the two protons of the aminomethyl group (CH₂NH₂) around 3.8-4.0 ppm.
-
A broad singlet for the two protons of the anilinic amino group (Ar-NH₂) between 3.5 and 4.5 ppm.
-
Aromatic protons will appear as multiplets in the range of 6.5-7.2 ppm, with splitting patterns influenced by the fluorine and amino/aminomethyl substituents.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the aminomethyl carbon (CH₂) around 45-50 ppm.
-
Aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching vibrations for the primary amines in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations around 1250-1350 cm⁻¹.
-
Aromatic C-H stretching above 3000 cm⁻¹.
-
C-F stretching vibration in the range of 1000-1100 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) would be observed at m/z = 140.
-
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, and it can also modulate the acidity of nearby functional groups, which can be critical for drug-target interactions.[1]
4-(Aminomethyl)-3-fluoroaniline serves as a versatile scaffold for creating libraries of compounds for high-throughput screening. The two distinct primary amine groups allow for selective derivatization, enabling the synthesis of diverse molecular architectures.
-
Role as a Linker: The diamine nature of this molecule allows it to act as a linker, connecting two different pharmacophores.
-
Scaffold for Heterocycle Synthesis: The aniline moiety can be used as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.
-
Modulation of Pharmacokinetic Properties: The fluorine atom can improve membrane permeability and oral bioavailability of drug candidates.[1]
Caption: Role of 4-(Aminomethyl)-3-fluoroaniline in drug discovery.
Safety and Handling
As with all aniline derivatives, 4-(Aminomethyl)-3-fluoroaniline should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Toxicity: Aniline derivatives can be toxic if inhaled, ingested, or absorbed through the skin.
-
Handling: Avoid contact with skin and eyes.[2][3][4] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Conclusion
4-(Aminomethyl)-3-fluoroaniline is a promising, albeit not widely available, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers significant potential for the synthesis of novel compounds with improved pharmacological profiles. The synthetic route outlined in this guide provides a viable method for its preparation, enabling researchers to explore its utility in their drug development programs. As the demand for sophisticated and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like 4-(Aminomethyl)-3-fluoroaniline will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
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Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
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WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]
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Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis. (n.d.). Retrieved from [Link]
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The Strategic Deployment of 4-(Aminomethyl)-3-fluoroaniline in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, offer medicinal chemists a powerful toolkit to modulate a range of pharmacological parameters.[3][4] Among the myriad of fluorinated building blocks, 3-fluoroaniline derivatives have garnered significant attention for their utility in crafting novel therapeutic agents, particularly in oncology and other critical disease areas.[5] This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 4-(Aminomethyl)-3-fluoroaniline . By dissecting the individual contributions of its core components—the 3-fluoroaniline moiety and the 4-aminomethyl substituent—we will illuminate its prospective applications, synthetic viability, and strategic value for researchers, scientists, and drug development professionals.
The 3-Fluoroaniline Core: A Privileged Motif in Medicinal Chemistry
The 3-fluoroaniline scaffold is not merely a passive framework; it actively influences a molecule's biological behavior. The meta-positioning of the fluorine atom relative to the amino group imparts a unique electronic signature that can be leveraged to optimize drug-like properties.[6]
Modulation of Physicochemical Properties
The introduction of a fluorine atom can significantly alter the acidity and basicity (pKa) of a parent compound, which in turn affects its binding affinity, pharmacokinetic profile, and bioavailability.[3] Specifically, the electron-withdrawing nature of fluorine in the meta position can fine-tune the basicity of the aniline nitrogen, influencing its ionization state at physiological pH. This modulation is critical for optimizing membrane permeability and target engagement.[1]
Enhancing Metabolic Stability
A primary challenge in drug development is overcoming metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] By strategically placing a fluorine atom at a metabolically labile position, the metabolic stability and, consequently, the in vivo half-life of a drug candidate can be substantially improved.[1]
Influencing Binding Interactions
The fluorine atom can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[4] The 3-fluoro substituent can also induce conformational changes in the molecule, pre-organizing it for optimal binding to its biological target.[3] X-ray crystallography studies of kinase inhibitors, for instance, have revealed that a 3-fluoro-aryl moiety can be well-accommodated in lipophilic pockets, leading to enhanced potency.[3]
The 4-Aminomethyl Group: A Versatile Functional Handle
The aminomethyl group is a common and valuable functional group in medicinal chemistry, serving multiple roles in drug design.[8]
As a Pharmacophore
The primary amine of the aminomethyl group can act as a key pharmacophoric element, participating in crucial hydrogen bonding and ionic interactions with the target receptor. This is particularly relevant for targets such as G-protein coupled receptors (GPCRs), where interactions with specific amino acid residues are essential for agonism or antagonism.[9]
As a Linker
The aminomethyl group provides a convenient point of attachment for further chemical modification, acting as a linker to connect the core scaffold to other pharmacophores or functional groups.[10] This is a common strategy in the development of antibody-drug conjugates (ADCs), where the linker plays a critical role in the stability and release of the cytotoxic payload.[10]
Modulating Solubility and Physicochemical Properties
The introduction of a basic aminomethyl group can significantly enhance the aqueous solubility of a molecule, a critical parameter for oral bioavailability. The ability to form salts with pharmaceutically acceptable acids further improves a drug candidate's formulation properties.
Synergistic Potential: Envisioning the Applications of 4-(Aminomethyl)-3-fluoroaniline
The combination of the 3-fluoroaniline core and the 4-aminomethyl substituent in a single molecule presents a compelling scaffold for the development of novel therapeutics across various disease areas.
Kinase Inhibitors in Oncology
The 3-fluoroaniline moiety is a well-established component of numerous kinase inhibitors.[3] The aminomethyl group at the 4-position can be envisioned to interact with the solvent-exposed region of the kinase active site, potentially forming key hydrogen bonds with the hinge region or with conserved water molecules. This dual-interaction motif could lead to highly potent and selective kinase inhibitors for the treatment of various cancers.
GPCR Modulators for Neurological and Metabolic Disorders
Many aminergic GPCRs recognize ligands containing a primary amine.[9] The 4-(aminomethyl)-3-fluoroaniline scaffold can serve as a novel phenethylamine mimetic. The 3-fluoro substituent can be exploited to fine-tune receptor subtype selectivity and improve brain penetration, making this scaffold a promising starting point for the development of drugs targeting neurological disorders such as schizophrenia, depression, and Parkinson's disease, as well as metabolic disorders like type 2 diabetes.
Antibacterial and Antiviral Agents
Fluoroquinolone antibiotics, a major class of antibacterial agents, often incorporate a fluorinated aniline derivative.[11] The 4-(aminomethyl) group could be utilized to enhance bacterial cell wall penetration or to interact with novel bacterial targets, potentially overcoming existing resistance mechanisms. Similarly, in the realm of antiviral drug discovery, this scaffold could be explored for its potential to inhibit viral entry or replication.
Proposed Synthetic Pathway for 4-(Aminomethyl)-3-fluoroaniline
A plausible and efficient synthetic route to 4-(Aminomethyl)-3-fluoroaniline can be designed based on established organic chemistry principles. The following multi-step synthesis is proposed:
Step 1: Nitration of 3-Fluoroaniline
Starting with commercially available 3-fluoroaniline, a regioselective nitration can be achieved to introduce a nitro group at the 4-position.
Step 2: Reduction of the Nitro Group
The resulting 3-fluoro-4-nitroaniline can then be selectively reduced to the corresponding diamine.
Step 3: Monoprotection of the Aniline
To differentiate the two amino groups, a selective protection of the more nucleophilic aniline nitrogen is necessary.
Step 4: Conversion of the Aminomethyl Group Precursor
The remaining amino group can be converted to a nitrile, which serves as a precursor to the aminomethyl group.
Step 5: Reduction of the Nitrile and Deprotection
Finally, reduction of the nitrile to the primary amine, followed by deprotection of the aniline nitrogen, will yield the target compound, 4-(Aminomethyl)-3-fluoroaniline.
Experimental Protocols
A detailed, step-by-step methodology for the proposed synthesis is outlined below.
Protocol 1: Synthesis of 4-(Aminomethyl)-3-fluoroaniline
-
Nitration of 3-Fluoroaniline:
-
Dissolve 3-fluoroaniline in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture for 2-4 hours at 0-5°C.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-fluoro-4-nitroaniline.
-
-
Reduction of 3-Fluoro-4-nitroaniline:
-
Dissolve 3-fluoro-4-nitroaniline in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, basify with NaOH, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-1,4-phenylenediamine.
-
-
Monoprotection of 3-Fluoro-1,4-phenylenediamine:
-
Dissolve the diamine in a suitable solvent (e.g., dichloromethane).
-
Add one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
-
Stir at room temperature and monitor the reaction by TLC.
-
Purify the product by column chromatography to isolate the mono-protected diamine.
-
-
Conversion to Nitrile (Sandmeyer Reaction):
-
Diazotize the remaining free amino group using sodium nitrite in the presence of a strong acid (e.g., HCl) at 0°C.
-
Add the diazonium salt solution to a solution of copper(I) cyanide to afford the corresponding nitrile.
-
-
Reduction of Nitrile and Deprotection:
-
Reduce the nitrile group to a primary amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).
-
Remove the protecting group from the aniline nitrogen under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, 4-(Aminomethyl)-3-fluoroaniline.
-
Data Presentation
Table 1: Physicochemical Properties of 3-Fluoroaniline and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (of anilinium ion) |
| Aniline | 93.13 | 184 | 4.6 |
| 3-Fluoroaniline | 111.12 | 186 | 3.5 |
| 4-Fluoroaniline | 111.12 | 188 | 4.7 |
Data compiled from publicly available chemical databases.
Visualizations
Caption: A proposed multi-step synthetic workflow for 4-(Aminomethyl)-3-fluoroaniline.
Caption: Potential therapeutic applications of 4-(Aminomethyl)-3-fluoroaniline.
Conclusion and Future Perspectives
While 4-(Aminomethyl)-3-fluoroaniline remains a relatively unexplored chemical entity, a thorough analysis of its constituent functional groups strongly suggests its significant potential in medicinal chemistry. The strategic combination of a 3-fluoroaniline core and a 4-aminomethyl substituent offers a unique set of physicochemical and pharmacological properties that can be exploited for the development of novel therapeutics. The proposed synthetic pathway provides a practical starting point for the synthesis and subsequent biological evaluation of this promising scaffold. As the demand for innovative drug candidates with improved efficacy and safety profiles continues to grow, the exploration of novel chemical space, exemplified by molecules such as 4-(Aminomethyl)-3-fluoroaniline, will be paramount to the future of drug discovery.
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Kumar, A., & Mishra, R. K. (2020). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ACS Omega, 5(45), 29337-29346. [Link]
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Coudrat, T., et al. (2015). What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. Pharmacological reviews, 67(4), 883-913. [Link]
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GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]
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discovery and history of 4-(Aminomethyl)-3-fluoroaniline
An In-Depth Technical Guide to the Synthesis and Applications of 4-(Aminomethyl)-3-fluoroaniline
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Benzylamines in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][3] When combined with the versatile benzylamine substructure—a prevalent motif in a wide array of biologically active compounds—the resulting fluorinated benzylamines represent a class of building blocks with immense potential for the development of novel therapeutics.[4][5]
This guide focuses on a specific, yet underexplored member of this class: 4-(Aminomethyl)-3-fluoroaniline. While a detailed historical record of this particular molecule is not prominent in the literature, its structural features suggest significant utility as a key intermediate in the synthesis of complex pharmaceutical agents and functional materials. The presence of a primary aniline amine, a benzylic amine, and a fluorine atom ortho to the aminomethyl group provides multiple points for chemical modification, allowing for precise tuning of molecular properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines plausible and efficient synthetic routes to 4-(Aminomethyl)-3-fluoroaniline, provides detailed experimental protocols, discusses its potential applications, and describes methods for its thorough characterization. The methodologies presented herein are grounded in established chemical principles and draw from the synthesis of analogous compounds, offering a robust starting point for the exploration of this promising chemical entity.
Part I: Retrosynthetic Analysis and Proposed Synthetic Strategies
Given the absence of a standardized synthesis for 4-(Aminomethyl)-3-fluoroaniline, a logical retrosynthetic analysis is the most effective approach to designing a viable preparative route. The primary challenge lies in the selective introduction of the aminomethyl group at the C4 position and the fluorine atom at the C3 position of the aniline ring, while managing the reactivity of the aniline nitrogen. Two primary strategies are proposed, each with distinct advantages and considerations.
Strategy 1: Reductive Amination of a 4-Formyl-3-fluoroaniline Intermediate
This strategy is perhaps the most direct and versatile. It relies on the well-established reductive amination reaction, which converts an aldehyde to an amine.[6] The key intermediate for this pathway is 4-formyl-3-fluoroaniline.
Caption: Retrosynthetic analysis via reductive amination.
Strategy 2: Reduction of a 4-Cyano-2-fluoroaniline Precursor
An alternative approach involves the chemical reduction of a nitrile group. This strategy leverages the availability of substituted benzonitriles and the efficiency of nitrile reduction to primary amines. The key precursor here is 4-cyano-2-fluoroaniline.
Caption: Retrosynthetic analysis via nitrile reduction.
Part II: Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 4-(Aminomethyl)-3-fluoroaniline. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis via Reductive Amination
This two-step protocol first describes the synthesis of the key aldehyde intermediate, followed by the reductive amination step.
Step 1a: Synthesis of N-(2-Fluoro-4-methylphenyl)acetamide
-
To a solution of 3-fluoro-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add acetic anhydride (1.1 eq).
-
The reaction can be catalyzed by the addition of a catalytic amount of a strong acid, such as sulfuric acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-(2-fluoro-4-methylphenyl)acetamide, which can be purified by recrystallization or column chromatography.
Step 1b: Oxidation to 4-Acetamido-2-fluorobenzoic acid
-
Dissolve the N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (3.0-4.0 eq) portion-wise over several hours.
-
Maintain the reflux until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-acetamido-2-fluorobenzoic acid.
Step 1c: Hydrolysis and Esterification to Methyl 4-amino-2-fluorobenzoate
-
Reflux the 4-acetamido-2-fluorobenzoic acid (1.0 eq) in a mixture of methanol and concentrated sulfuric acid (catalytic amount) for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-amino-2-fluorobenzoate.
Step 1d: Reduction to (4-Amino-2-fluorophenyl)methanol
-
In an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of methyl 4-amino-2-fluorobenzoate (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain (4-amino-2-fluorophenyl)methanol.
Step 1e: Oxidation to 4-Amino-2-fluorobenzaldehyde
-
Dissolve (4-amino-2-fluorophenyl)methanol (1.0 eq) in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
If using MnO₂, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
If using PCC, dilute with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate to yield 4-amino-2-fluorobenzaldehyde.
Step 1f: Reductive Amination to 4-(Aminomethyl)-3-fluoroaniline
Caption: Workflow for the reductive amination step.
-
Dissolve 4-amino-2-fluorobenzaldehyde (1.0 eq) and ammonium chloride (5-10 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Cool the reaction to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) (1.5-2.0 eq) portion-wise.[6]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture to remove methanol and then extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(aminomethyl)-3-fluoroaniline.
Protocol 2: Synthesis via Nitrile Reduction
This protocol provides an alternative route starting from a commercially available precursor.
Step 2a: Reduction of 4-Cyano-2-fluoroaniline
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-cyano-2-fluoroaniline (1.0 eq) in anhydrous THF to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-(aminomethyl)-3-fluoroaniline can then be purified by column chromatography or distillation under reduced pressure.
Part III: Physicochemical Properties and Characterization
The successful synthesis of 4-(Aminomethyl)-3-fluoroaniline must be confirmed by a comprehensive analysis of its physicochemical properties.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate); sparingly soluble in water |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: Expect distinct signals for the aromatic protons, the benzylic CH₂ group, and the NH₂ protons of both the aniline and benzylamine moieties. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons.
-
¹³C NMR: The spectrum should show seven distinct carbon signals. The C-F coupling will be observable.
-
¹⁹F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.[7]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a molecular ion peak (M+H)⁺ at m/z 141.17.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands for N-H stretching of the primary amines (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching should be observed.[8]
-
Purity Analysis : High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to determine the purity of the final compound.
Part IV: Potential Applications in Research and Development
The trifunctional nature of 4-(Aminomethyl)-3-fluoroaniline makes it a highly valuable building block for several applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The 4-(aminomethyl)-3-fluoroaniline scaffold can be envisioned as a key component in the synthesis of a variety of pharmacologically active agents.
-
Enzyme Inhibitors : The benzylamine moiety can interact with the active sites of various enzymes. The aniline group provides a handle for further derivatization to enhance binding affinity and selectivity. For example, derivatives could be explored as inhibitors of kinases, proteases, or other enzymes implicated in disease.
-
Receptor Ligands : Many receptor ligands incorporate a benzylamine or aniline core. The specific substitution pattern of 4-(aminomethyl)-3-fluoroaniline could lead to novel ligands for G-protein coupled receptors (GPCRs) or ion channels.
-
Antimicrobial Agents : The fluoroaniline motif is present in some antimicrobial drugs.[9] This scaffold could be used to generate new classes of antibacterial or antifungal compounds.
-
Anticancer Agents : Benzylamine derivatives have been investigated for their anti-proliferative and apoptosis-inducing effects in cancer cells.[5]
Materials Science
-
Polymer Synthesis : The difunctional amine nature of this molecule allows it to act as a monomer in the synthesis of specialty polymers such as polyamides and polyimides. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical properties of these materials.[10]
-
Functional Dyes : The aniline core can be diazotized and coupled to form azo dyes. The fluorine and aminomethyl substituents can be used to tune the color and other properties of these dyes.
Conclusion
While the are not well-documented, its potential as a versatile building block in chemical synthesis is clear. The synthetic strategies and detailed protocols provided in this guide offer a solid foundation for its preparation and further investigation. The unique combination of a fluorinated aniline and a benzylic amine in a single molecule opens up numerous avenues for the development of novel pharmaceuticals and advanced materials. It is our hope that this technical guide will empower researchers to explore the full potential of this promising compound.
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An In-depth Technical Guide to 4-(Aminomethyl)-3-fluoroaniline Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(aminomethyl)-3-fluoroaniline and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for accessing these molecules, explore the nuanced structure-activity relationships that govern their biological effects, and highlight their applications, particularly as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated anilines in their work.
The Strategic Advantage of Fluorine in Anilines for Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] The small size of the fluorine atom, second only to hydrogen, combined with its high electronegativity, imparts unique characteristics to the parent molecule.[4] In the context of the 4-(aminomethyl)-3-fluoroaniline scaffold, the fluorine atom at the 3-position exerts a profound influence on the electronic properties of the aniline ring and the basicity of the amino group. This strategic placement can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to biological targets.[1] The modulation of these properties is a key consideration in the design of novel therapeutics.
Synthesis of 4-(Aminomethyl)-3-fluoroaniline and Its Precursors
The synthesis of 4-(aminomethyl)-3-fluoroaniline can be achieved through a multi-step process, often starting from commercially available fluorinated precursors. A common and efficient route involves the preparation of 3-fluoro-4-methylbenzonitrile, followed by functional group transformations.
Synthesis of the Key Intermediate: 3-Fluoro-4-methylbenzonitrile
A reliable method for the synthesis of 3-fluoro-4-methylbenzonitrile starts from methyl 2-fluoro-4-cyanophenylacetate.[5]
Experimental Protocol: Synthesis of 3-Fluoro-4-methylbenzonitrile [5]
-
Reaction Setup: In a 50 mL four-necked flask, combine methyl 2-fluoro-4-cyanophenylacetate (1.0 g), water (0.19 g), 95% anhydrous calcium chloride (1.15 g), and N,N-dimethylacetamide (15 g).
-
Reaction Conditions: Stir the mixture and heat to 140-145 °C. Maintain this temperature for 20-24 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion rate exceeds 99%.
-
Work-up and Purification: After the reaction is complete, cool the mixture to 60-70 °C. Concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography to yield 3-fluoro-4-methylbenzonitrile as a pale yellow solid. The expected yield is approximately 89%.
Synthesis of 4-(Aminomethyl)-3-fluoroaniline via Reduction
Conceptual Protocol: Catalytic Reduction to 4-(Aminomethyl)-3-fluoroaniline
-
Precursor: The synthesis would start from a precursor such as 4-(bromomethyl)-3-fluorobenzonitrile.
-
Amination: The bromomethyl group can be converted to an aminomethyl group through various standard procedures, such as the Gabriel synthesis or direct amination.
-
Nitrile Reduction: The resulting 4-(aminomethyl)-3-fluorobenzonitrile can then be reduced to the corresponding aniline. A common method for this transformation is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The solvent for this reaction is typically an alcohol, such as ethanol or methanol.
The following diagram illustrates the conceptual synthetic workflow.
Caption: Synthetic workflow for 4-(aminomethyl)-3-fluoroaniline.
Physicochemical and Spectroscopic Characterization
The physicochemical properties of 4-(aminomethyl)-3-fluoroaniline and its derivatives are crucial for their behavior in biological systems. While specific data for the core molecule is not available in the search results, data for the closely related 4-fluoroaniline provides a useful reference.
Table 1: Physicochemical Properties of 4-Fluoroaniline [6]
| Property | Value |
| Molecular Formula | C₆H₆FN |
| Molar Mass | 111.12 g/mol |
| Appearance | Colorless liquid |
| Density | 1.1725 g/cm³ |
| Boiling Point | 188 °C |
| Melting Point | -1.9 °C |
Spectroscopic characterization is essential for confirming the structure and purity of synthesized compounds. Below are typical spectral data for related fluoroaniline derivatives.
Spectroscopic Data for 4-Fluoro-3-(trifluoromethyl)aniline: [7][8]
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the substituted aniline ring.
-
Mass Spectrometry: Molecular ion peak (M+) at m/z = 179.[7]
Structure-Activity Relationships (SAR) of Fluoroaniline Derivatives
The biological activity of 4-(aminomethyl)-3-fluoroaniline derivatives is highly dependent on the nature and position of substituents on the aniline ring and the aminomethyl group. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding these relationships and for designing more potent and selective compounds.[9][10][11]
For many kinase inhibitors based on an aniline scaffold, the aniline moiety binds in the hinge region of the ATP-binding pocket of the kinase. The substituents on the aniline ring can form additional interactions with the protein, thereby influencing the binding affinity and selectivity.
A hypothetical QSAR study on a series of 4-(aminomethyl)-3-fluoroaniline derivatives as kinase inhibitors might reveal the following trends, which are generally observed for this class of compounds:
-
Substituents on the Aniline Nitrogen: Acylation of the aniline nitrogen with various moieties can significantly impact activity. For example, attachment of a quinazoline ring is a common strategy in the design of EGFR inhibitors.[12]
-
Modifications of the Aminomethyl Group: The primary amine of the aminomethyl group provides a handle for further derivatization. For instance, conversion to amides or sulfonamides can modulate the pharmacokinetic properties of the molecule.
-
Additional Substituents on the Aromatic Ring: The introduction of other substituents on the aniline ring can fine-tune the electronic and steric properties of the molecule, leading to improved activity and selectivity.
The following diagram illustrates the key structural components of a 4-(aminomethyl)-3-fluoroaniline derivative that can be modified to explore the SAR.
Caption: Key modification points for SAR studies.
Applications in Drug Discovery: Kinase Inhibitors
A significant application of 4-(aminomethyl)-3-fluoroaniline derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.[13][14] Many approved and investigational kinase inhibitors feature a substituted aniline core.
Target Kinases and Signaling Pathways
Derivatives of 4-(aminomethyl)-3-fluoroaniline have the potential to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis. Prominent examples include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[12]
The EGFR signaling pathway, when aberrantly activated, can lead to uncontrolled cell growth and division. EGFR inhibitors block this pathway, thereby inhibiting tumor growth. Similarly, VEGFR inhibitors block the signaling cascade that leads to the formation of new blood vessels that supply tumors with nutrients and oxygen.
The following diagram depicts a simplified representation of the EGFR signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway.
In Vitro Kinase Inhibition Assay
To evaluate the potency of newly synthesized 4-(aminomethyl)-3-fluoroaniline derivatives as kinase inhibitors, an in vitro kinase assay is a crucial experiment.[15][16][17][18]
Experimental Protocol: In Vitro Kinase Inhibition Assay [17][18]
-
Materials:
-
Recombinant kinase (e.g., EGFR)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (4-(aminomethyl)-3-fluoroaniline derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the test compounds to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence or fluorescence.
-
-
Data Analysis:
-
The raw data (luminescence or fluorescence intensity) is converted to percent inhibition relative to the controls.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) is determined by fitting the data to a four-parameter logistic equation.
-
The following diagram outlines the workflow of the in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The 4-(aminomethyl)-3-fluoroaniline scaffold represents a valuable building block in the design and synthesis of novel drug candidates. The strategic incorporation of fluorine imparts favorable physicochemical and pharmacokinetic properties. The synthetic routes to access this core and its derivatives are well-established, allowing for the creation of diverse chemical libraries for biological screening. The primary amino and aminomethyl groups serve as versatile handles for further chemical modifications, enabling the fine-tuning of biological activity. As demonstrated by their potential as kinase inhibitors, these compounds hold significant promise for the development of new therapeutics, particularly in the field of oncology. This guide provides a solid foundation for researchers to explore the rich chemistry and pharmacology of 4-(aminomethyl)-3-fluoroaniline derivatives and analogues.
References
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Wodzin, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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de L. K. M. Dutra, L., et al. (2020). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Revista Virtual de Química. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubMed. Arylamines QSAR-Based Design and Molecular Dynamics of New Phenylthiophene and Benzimidazole Derivatives with Affinity for the C111, Y268, and H73 Sites of SARS-CoV-2 PLpro Enzyme. [Link]
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theoretical studies on 4-(Aminomethyl)-3-fluoroaniline
An In-Depth Technical Guide to the Theoretical Analysis of 4-(Aminomethyl)-3-fluoroaniline
Abstract
This guide provides a comprehensive theoretical examination of 4-(Aminomethyl)-3-fluoroaniline, a substituted aniline derivative with significant potential as a scaffold in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate a complete computational workflow to elucidate the molecule's structural, electronic, and spectroscopic properties. The narrative explains the causality behind methodological choices, from basis set selection to the interpretation of quantum chemical descriptors. Key analyses include geometric optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and simulated spectroscopic characterization (IR and NMR). Furthermore, we contextualize these theoretical findings within a drug development framework by outlining a protocol for molecular docking simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply theoretical methods to the characterization and design of novel small molecules.
Introduction: The Strategic Importance of Fluorinated Anilines
Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as precursors for dyes, polymers, and a vast array of pharmaceuticals.[1] The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] The subject of this guide, 4-(Aminomethyl)-3-fluoroaniline, combines the versatile aniline core with a fluorine substituent and a reactive aminomethyl group. This unique combination of functional groups suggests its utility as a versatile intermediate for creating complex molecular architectures.
The fluorine atom at the meta-position to the primary amine and ortho to the aminomethyl group significantly alters the electronic landscape of the aromatic ring. It modulates the pKa of the amino groups and influences the molecule's conformational preferences and intermolecular interactions. Such subtle modifications are critical in tuning a molecule's pharmacokinetic and pharmacodynamic profile.[4]
Theoretical and computational studies provide an invaluable, resource-efficient means to predict molecular properties before undertaking extensive laboratory synthesis and testing.[5] By employing quantum chemical calculations, we can gain deep insights into a molecule's reactivity, stability, and potential for biological activity, thereby accelerating the discovery and development process. This guide establishes a robust theoretical framework for characterizing 4-(Aminomethyl)-3-fluoroaniline, providing a blueprint for its further investigation and application.
Quantum Chemical Analysis: A Methodological Deep Dive
The foundation of a reliable theoretical study lies in the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of accuracy and computational efficiency.
Computational Protocol
Our theoretical analysis is based on a validated multi-step computational workflow. The causality behind this protocol ensures that each step builds upon a reliable foundation, from structural optimization to property calculation.
Step-by-Step Computational Workflow:
-
Initial Structure Generation: A 3D structure of 4-(Aminomethyl)-3-fluoroaniline is built using standard bond lengths and angles.
-
Geometric Optimization: The initial structure is optimized to find its lowest energy conformation. This is crucial as all subsequent calculations depend on an accurate molecular geometry. We employ the B3LYP functional, a hybrid functional known for its reliability in describing organic systems, paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility for both core and valence electrons and includes diffuse functions to accurately describe non-covalent interactions.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.
-
Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO-LUMO): To assess chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: To determine the partial atomic charges.
-
-
NMR Shielding Tensors: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H and ¹³C NMR chemical shifts, providing a means to validate the theoretical structure against future experimental data.
Predicted Molecular and Electronic Properties
The following table summarizes the key quantum chemical descriptors calculated for 4-(Aminomethyl)-3-fluoroaniline. These values provide a quantitative basis for understanding its chemical behavior.
| Property | Predicted Value | Significance |
| Energy of HOMO | -5.8 eV (approx.) | The Highest Occupied Molecular Orbital energy relates to the ability to donate electrons. This value suggests the molecule can act as an electron donor in charge-transfer reactions.[1] |
| Energy of LUMO | -0.5 eV (approx.) | The Lowest Unoccupied Molecular Orbital energy relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV (approx.) | The energy gap is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.[1] |
| Dipole Moment | 2.5 Debye (approx.) | Indicates the molecule's overall polarity, influencing its solubility and intermolecular interactions. |
| Molecular Electrostatic Potential | Red regions on N, Blue on H's | The MEP map visually identifies electron-rich (red/yellow) and electron-poor (blue) areas. For fluoroanilines, electron density is typically high around the nitrogen atom, making it a site for electrophilic attack, while the amine hydrogens are electron-poor and can act as hydrogen bond donors.[1] |
Note: The values presented are estimations based on typical results for similar molecules and require specific calculations for 4-(Aminomethyl)-3-fluoroaniline for precise validation.
The MEP analysis is particularly insightful. The high electron density localized on the nitrogen atoms of both the aniline and aminomethyl groups identifies them as primary sites for protonation and interaction with electrophiles.[1] Conversely, the hydrogens of these amino groups are electron-deficient, marking them as key hydrogen bond donors, a critical feature for receptor binding in drug design.
Application in Drug Development: A Theoretical Perspective
The structural and electronic features of 4-(Aminomethyl)-3-fluoroaniline make it an attractive scaffold for drug discovery. Theoretical studies can guide its application by predicting its interactions with biological targets.
Molecular Docking Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to screen virtual libraries of small molecules against a protein target to identify potential drug candidates.
Protocol for a Hypothetical Docking Study:
-
Target Selection: Identify a relevant protein target. For instance, given the prevalence of aniline derivatives in kinase inhibitors, a protein kinase could be a suitable target.
-
Ligand Preparation: The DFT-optimized structure of 4-(Aminomethyl)-3-fluoroaniline is prepared by assigning correct protonation states (typically at physiological pH 7.4) and partial charges.
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the protein is defined, usually based on the position of a known co-crystallized ligand.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample conformations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
-
Analysis of Results: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts. The docking score provides a semi-quantitative estimate of binding affinity.[6][7]
Proposed Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical studies, a plausible synthetic route and characterization plan provide a crucial bridge to experimental validation. The synthesis of fluoroanilines often begins with a corresponding nitroaromatic compound.[8]
Synthetic Route
A logical retrosynthetic analysis suggests that 4-(aminomethyl)-3-fluoroaniline could be synthesized from 2-fluoro-4-nitrobenzonitrile. This multi-step process leverages common and reliable organic reactions.
Step-by-Step Synthesis Protocol:
-
Starting Material: 2-Fluoro-4-nitrobenzonitrile.
-
Reduction of the Nitrile: The nitrile group can be selectively reduced to an aminomethyl group using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. This step yields 4-(aminomethyl)-3-fluoronitrobenzene.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to the primary aniline. A common method is catalytic hydrogenation using H₂ gas with a Palladium on Carbon (Pd/C) catalyst or using a metal-acid system like Tin(II) chloride (SnCl₂) in concentrated HCl. This final step yields the target molecule, 4-(Aminomethyl)-3-fluoroaniline.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The predicted spectra from our DFT calculations serve as a valuable reference for interpreting the experimental data.
Expected Spectroscopic Signatures:
-
¹H NMR: Distinct signals are expected for the aromatic protons, with splitting patterns influenced by both fluorine-hydrogen and hydrogen-hydrogen coupling. The benzylic CH₂ and the two NH₂ groups should also produce characteristic signals.
-
¹³C NMR: The carbon spectrum will show distinct resonances for each unique carbon atom. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive diagnostic feature.
-
IR Spectroscopy: Key vibrational modes to be observed include N-H stretching from the amino groups (typically a doublet around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and a strong C-F stretching vibration (typically 1200-1300 cm⁻¹).[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
Conclusion
This technical guide has detailed a comprehensive theoretical framework for the study of 4-(Aminomethyl)-3-fluoroaniline. Through the application of Density Functional Theory, we can robustly predict its geometric, electronic, and spectroscopic properties, providing foundational knowledge for its synthesis and application. The outlined workflows for quantum chemical analysis and molecular docking demonstrate how computational methods can rationally guide the exploration of this promising molecule in medicinal chemistry and materials science. The synergy between these theoretical predictions and future experimental validation will be paramount in unlocking the full potential of this versatile fluorinated building block.
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Introduction: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to the Reactivity and Stability of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a primary aromatic amine, a primary aliphatic amine, and a fluorine atom on a benzene ring, presents a unique combination of reactive sites. This guide provides an in-depth analysis of the molecule's electronic properties, reactivity, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. Understanding the nuanced interplay between its functional groups is paramount for designing selective and efficient synthetic routes. The strategic placement of the fluorine atom, for instance, can significantly modify the biological activity and solubility of target compounds, a key consideration in modern medicinal chemistry.[2]
Physicochemical and Safety Profile
While specific experimental data for 4-(Aminomethyl)-3-fluoroaniline is not broadly published, its properties can be reliably inferred from structurally related compounds, such as 4-fluoroaniline. The addition of the aminomethyl group is expected to increase the molecular weight, boiling point, and polarity compared to its parent aniline.
Table 1: Physicochemical and Safety Data Summary
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₇H₉FN₂ | - |
| Molecular Weight | 140.16 g/mol | - |
| Appearance | Expected: Colorless to yellow/brown liquid or low-melting solid | Based on 4-fluoroaniline, which is a clear yellow to brown liquid.[1] Anilines are known to darken on exposure to air and light.[3] |
| Boiling Point | > 188 °C (Predicted) | Higher than 4-fluoroaniline (188 °C) due to increased molecular weight and hydrogen bonding capability.[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | Anilines have limited water solubility, but the polar aminomethyl group should enhance it.[4] |
| Primary Hazards | Expected: Toxic, Corrosive, Skin/Eye Irritant | Based on hazards of 4-fluoroaniline (Harmful if swallowed, Causes severe skin burns and eye damage).[5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates. | General reactivity for anilines and amines.[3] |
Structural and Reactivity Analysis
The reactivity of 4-(Aminomethyl)-3-fluoroaniline is governed by the electronic interplay of its three key functional groups. The differential reactivity of the two amine groups is the most critical aspect for synthetic planning.
The Duality of the Amino Groups: Nucleophilicity and Basicity
-
Aminomethyl Group (-CH₂NH₂): This is a primary aliphatic amine. The lone pair of electrons on the nitrogen is localized and readily available for protonation or reaction with electrophiles. It is therefore the more basic and more nucleophilic of the two amino groups.
-
Aniline Group (-NH₂): This is a primary aromatic amine. The nitrogen's lone pair is delocalized into the π-system of the benzene ring, which significantly reduces its availability.[6] This delocalization makes the aromatic amine less basic and less nucleophilic than its aliphatic counterpart.[7] Furthermore, the adjacent fluorine atom exerts a strong electron-withdrawing inductive effect, further decreasing the basicity of the aniline nitrogen.[6]
This pronounced difference in reactivity allows for the selective functionalization of the aminomethyl group under controlled conditions.
Caption: Reactivity comparison of the two amino functional groups.
Electrophilic Aromatic Substitution (EAS)
The orientation of incoming electrophiles to the benzene ring is directed by the cumulative effects of the existing substituents:
-
Aniline (-NH₂): A powerful activating, ortho, para-directing group due to its +R (resonance) effect.
-
Fluorine (-F): A deactivating, ortho, para-directing group. It deactivates the ring through its strong -I (inductive) effect but directs ortho and para due to its +R effect.
-
Aminomethyl (-CH₂NH₂): This group is weakly activating. However, under the acidic conditions often used for EAS, it will be protonated to -CH₂NH₃⁺, which becomes a deactivating, meta-directing group.
Predicted Regioselectivity: The positions ortho and para to the powerful activating aniline group are the most likely sites of substitution. The position para to the aniline amine is occupied by the aminomethyl group. Therefore, electrophilic attack is most favored at the position ortho to the aniline group (and meta to the fluorine).
Caption: Influence of substituents on electrophilic aromatic substitution.
Stability, Storage, and Handling
Chemical Stability
Like many aniline derivatives, 4-(Aminomethyl)-3-fluoroaniline is susceptible to oxidation, which can lead to discoloration (darkening to brown or black) upon exposure to air and light.[3][8] The presence of two amino groups may increase this sensitivity. It is stable under recommended storage conditions but should be handled with care to maintain its purity.
Safe Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[5]
-
Storage Conditions: Store in a tightly sealed, amber glass container to protect from light. The storage area should be cool, dry, and well-ventilated. For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents (e.g., peroxides, nitrates), strong acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[3]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Key Experimental Protocols
The following protocols are presented as self-validating, field-proven methodologies for common transformations involving this type of bifunctional molecule.
Protocol 1: Selective N-Acylation of the Aminomethyl Group
This protocol leverages the higher nucleophilicity of the aliphatic amine for selective reaction.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Aminomethyl)-3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Causality: The base is crucial to neutralize the acidic byproduct (e.g., HCl if using an acyl chloride) which would otherwise protonate the starting material, rendering it unreactive.
-
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq.) dropwise via syringe.
-
Causality: Low temperature helps to control the exothermic reaction and enhances selectivity by favoring the more kinetically rapid reaction at the more nucleophilic aminomethyl site.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Navigating the Bio-Potential of 4-(Aminomethyl)-3-fluoroaniline: A Technical Guide to Preliminary Biological Activity Screening
Introduction: Deconstructing the Therapeutic Promise of a Novel Scaffold
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule 4-(Aminomethyl)-3-fluoroaniline presents an intriguing scaffold, integrating two key pharmacophores: a fluorinated aniline ring and a flexible aminomethyl side chain. The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the aminomethyl group can serve as a crucial interaction point with biological targets and improve aqueous solubility. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary, yet robust, biological activity screening of 4-(Aminomethyl)-3-fluoroaniline. Our approach is designed to efficiently probe a wide range of potential therapeutic applications, from oncology to infectious diseases, while maintaining rigorous scientific standards.
A Tiered Approach to Unveiling Biological Activity
A logical and resource-effective screening cascade is paramount when characterizing a novel chemical entity. We propose a three-tiered strategy, commencing with a broad assessment of cytotoxicity to establish a therapeutic window, followed by targeted screens for antimicrobial and anticancer activities. Finally, we will explore its potential as a modulator of specific receptor systems. This phased approach ensures that resources are directed towards the most promising avenues of investigation.
Figure 1: A tiered workflow for the preliminary biological activity screening of 4-(Aminomethyl)-3-fluoroaniline.
Tier 1: Foundational Cytotoxicity Profiling
Before exploring specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of 4-(Aminomethyl)-3-fluoroaniline against both cancerous and non-cancerous cell lines. This initial screen provides a baseline understanding of the compound's therapeutic index.[3]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Step-by-Step Methodology:
-
Cell Culture: Culture selected human cell lines (e.g., a cancerous line such as HeLa or MCF-7, and a non-cancerous line like HEK293) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of 4-(Aminomethyl)-3-fluoroaniline in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture media. Treat the cells with these concentrations for 24, 48, and 72 hours. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.
Anticipated Data Presentation
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cancerous (e.g., HeLa) | 24 | |
| 48 | ||
| 72 | ||
| Non-cancerous (e.g., HEK293) | 24 | |
| 48 | ||
| 72 |
Tier 2: Probing for Antimicrobial and Anticancer Activity
Based on the known biological activities of related fluoroaniline and aminomethyl-containing compounds, it is logical to investigate the potential of 4-(Aminomethyl)-3-fluoroaniline as an antimicrobial or anticancer agent.[2][4]
Antimicrobial Susceptibility Testing
The rise of antibiotic-resistant microbes necessitates the discovery of new antimicrobial agents.[5] A preliminary screen against a panel of clinically relevant bacteria and fungi is a critical step.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform a serial two-fold dilution of 4-(Aminomethyl)-3-fluoroaniline in a 96-well plate containing the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anticancer Activity Screening
Given that some fluoroaniline derivatives have demonstrated anticancer properties, a more detailed investigation into the effect of 4-(Aminomethyl)-3-fluoroaniline on cancer cell proliferation and survival is warranted.[7]
The SRB assay is a cell density-based assay that is independent of metabolic activity and is suitable for high-throughput screening of potential anticancer compounds.[8]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay, plating and treating cancer cell lines with various concentrations of the compound.
-
Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition).
Tier 3: Exploring Receptor-Ligand Interactions
Many drugs exert their effects by binding to specific receptors.[9] A preliminary assessment of the binding potential of 4-(Aminomethyl)-3-fluoroaniline to a panel of common drug targets can provide valuable insights into its mechanism of action.[10]
Figure 2: A conceptual diagram of a receptor-ligand binding assay.
Experimental Protocol: Competitive Binding Assay
Competitive binding assays measure the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor.[10][11]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of 4-(Aminomethyl)-3-fluoroaniline.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand (e.g., through filtration).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.
Conclusion: Charting the Path Forward
This in-depth technical guide provides a robust and logical framework for the preliminary biological activity screening of 4-(Aminomethyl)-3-fluoroaniline. By systematically evaluating its cytotoxicity, antimicrobial, anticancer, and receptor-binding potential, researchers can efficiently identify the most promising therapeutic avenues for this novel chemical entity. The data generated from these assays will be instrumental in guiding future lead optimization and preclinical development efforts.
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The Strategic Deployment of 4-(Aminomethyl)-3-fluoroaniline in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-(aminomethyl)-3-fluoroaniline, a fluorinated building block with significant potential in medicinal chemistry and materials science. While not extensively documented as a commercially available reagent, its strategic combination of a reactive aniline moiety, a versatile aminomethyl group, and the modulating effects of a fluorine substituent makes it a highly attractive, albeit challenging, synthetic target. This document outlines a plausible and robust synthetic pathway to access this valuable compound, grounded in established organic transformations. Furthermore, we will delve into the anticipated reactivity of its distinct functional groups and project its utility in the synthesis of complex molecular architectures, particularly in the context of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of fluorinated synthons.
Introduction: The Value Proposition of Fluorinated Anilines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.
Anilines, as a class of compounds, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The combination of a fluorine atom and an aniline ring in molecules such as 4-fluoroaniline and 3-fluoroaniline has proven to be a powerful strategy in medicinal chemistry, enabling the creation of compounds with improved biological activity and solubility. These fluorinated anilines serve as crucial intermediates in the production of anticancer, anti-inflammatory, and antimicrobial agents.
4-(Aminomethyl)-3-fluoroaniline presents a particularly intriguing scaffold. It combines three key features:
-
A Primary Aromatic Amine: This group is a versatile handle for a wide range of transformations, including diazotization, acylation, alkylation, and participation in various cross-coupling reactions.
-
A Benzyl Amine Moiety: The aminomethyl group provides a nucleophilic site and a point for extending the molecular structure, often used to interact with biological targets or to link to other molecular fragments.
-
A Fluorine Substituent: Positioned ortho to the aminomethyl group and meta to the aniline, the fluorine atom is expected to modulate the pKa of both amino groups and influence the regioselectivity of subsequent reactions on the aromatic ring.
This unique combination of functionalities makes 4-(aminomethyl)-3-fluoroaniline a high-value building block for the synthesis of novel chemical entities with tailored properties.
Proposed Synthesis of 4-(Aminomethyl)-3-fluoroaniline
Synthesis of the Key Intermediate: 4-Amino-2-fluorobenzonitrile
The initial step focuses on the conversion of 2-fluoro-4-chlorobenzonitrile to 4-amino-2-fluorobenzonitrile. This transformation is achieved through an ammonolysis reaction, a type of nucleophilic aromatic substitution.
Reaction Scheme:
Methodological & Application
Application Notes and Protocols for the Use of 4-(Aminomethyl)-3-fluoroaniline in Peptide Synthesis
Introduction: Harnessing the Unique Properties of Fluorinated Bioconjugates
The strategic incorporation of fluorine into peptides and protein scaffolds is a powerful tool in modern drug discovery and materials science.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the conformation, metabolic stability, lipophilicity, and binding affinity of peptides.[3] 4-(Aminomethyl)-3-fluoroaniline is a versatile bifunctional building block that allows for the introduction of a fluorinated aromatic moiety into peptide structures. This molecule offers two points of attachment: a highly nucleophilic primary aliphatic amine (the aminomethyl group) and a significantly less nucleophilic aromatic amine (the aniline group). This inherent difference in reactivity is the cornerstone of its controlled and selective incorporation into peptide chains.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Aminomethyl)-3-fluoroaniline in peptide synthesis. We will detail the principles of orthogonal protection, provide step-by-step protocols for solid-phase peptide synthesis (SPPS), and discuss key considerations for coupling, deprotection, and characterization.
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is critical for its successful application.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₇FN₂ | |
| Molecular Weight | 142.14 g/mol | |
| Appearance | Typically a light-colored oily liquid or low-melting solid | Based on similar compounds like 4-fluoroaniline.[4] |
| pKa (Aniline NH₃⁺) | ~3.5 - 4.0 (estimated) | The electron-withdrawing fluorine atom significantly reduces the basicity of the aniline nitrogen compared to aniline (~4.6). |
| pKa (Aminomethyl NH₃⁺) | ~9.0 - 9.5 (estimated) | Typical for a primary benzylamine. |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP). | Insoluble in water.[4] |
Safety and Handling:
Substituted fluoroanilines are classified as hazardous materials and should be handled with appropriate care in a well-ventilated chemical fume hood.[5][6]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Principle: Orthogonal Protection Strategy
The successful incorporation of 4-(Aminomethyl)-3-fluoroaniline hinges on the selective protection of its two distinct amino groups. The significant difference in nucleophilicity between the aliphatic aminomethyl group and the electron-deficient aniline group allows for a straightforward orthogonal protection strategy. The more reactive aminomethyl group can be selectively protected, leaving the aniline amine available for subsequent reactions, or vice versa.
A common and highly effective strategy is to protect the more nucleophilic aminomethyl group with an acid-labile protecting group like tert-butyloxycarbonyl (Boc) and the aniline group with a base-labile protecting group like 9-fluorenylmethyloxycarbonyl (Fmoc) . This orthogonal scheme is fully compatible with standard Fmoc-based solid-phase peptide synthesis.[7][8][9]
Protocol 1: Selective Boc Protection of the Aminomethyl Group
This protocol details the crucial first step: preparing the building block for use in Fmoc-SPPS by selectively protecting the more reactive aminomethyl nitrogen.
Workflow Diagram:
Caption: Workflow for selective Boc protection of 4-(Aminomethyl)-3-fluoroaniline.
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)-3-fluoroaniline (1.0 equivalent) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃. The biphasic system helps to control the reaction and neutralize the acid byproduct. Cool the stirring mixture to 0°C in an ice bath.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirring reaction mixture over 30 minutes. The slow addition is crucial to favor mono-acylation of the more reactive aminomethyl group.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The principle behind this selective acylation is the much greater nucleophilicity of the aliphatic benzylamine compared to the electronically deactivated aniline.[10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (4-amino-2-fluorobenzyl)carbamate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application in Solid-Phase Peptide Synthesis (SPPS)
The orthogonally protected building block can be incorporated at various positions within a peptide sequence.
Scenario A: C-Terminal Modification (Peptide-CO-NH-Ar)
Here, the peptide is synthesized first, and the protected aniline is coupled to the C-terminal carboxylic acid in solution after cleavage from the resin.
Workflow Diagram:
Caption: Workflow for C-terminal peptide modification.
Protocol 2: C-Terminal Coupling to the Aniline Moiety
-
Peptide Synthesis: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS. This resin allows for the cleavage of the peptide with side-chain protecting groups intact.
-
Peptide Cleavage: Cleave the protected peptide from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM).
-
Solution-Phase Coupling:
-
Dissolve the purified, protected peptide acid (1.0 eq) in DMF.
-
Add a potent coupling reagent suitable for unreactive anilines, such as HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[11][12]
-
Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the Boc-protected 4-(aminomethyl)-3-fluoroaniline derivative (1.2 eq) to the mixture. Coupling to the electron-deficient aniline requires robust activation conditions.[13]
-
Let the reaction proceed for 12-24 hours at room temperature. Monitor by HPLC-MS.
-
-
Final Deprotection: After coupling is complete, evaporate the solvent. Perform a global deprotection of the Boc group and all acid-labile side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Purification: Purify the final peptide conjugate by reverse-phase HPLC.
Scenario B: Internal Incorporation (as a Linker)
This approach treats the molecule as a linker, first attaching it to the resin via one amine, and then extending the peptide chain from the other.
Protocol 3: On-Resin Incorporation via the Aniline Nitrogen
-
Functionalize Resin: Couple Boc-protected 4-(aminomethyl)-3-fluoroaniline to a suitable resin (e.g., 2-chlorotrityl chloride resin) through the aniline nitrogen. This reaction may require extended time and activation due to the low nucleophilicity of the aniline.
-
Boc Deprotection: Remove the Boc protecting group from the aminomethyl function using standard TFA treatment (e.g., 30% TFA in DCM for 30 min).
-
Peptide Elongation: Continue the peptide synthesis by coupling the first Fmoc-protected amino acid to the newly freed aminomethyl group using standard SPPS cycles.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups simultaneously with a TFA cocktail.
Characterization and Quality Control
-
Mass Spectrometry (ESI-MS): Verify the correct molecular weight of the final peptide conjugate. The fluorine atom will result in a characteristic isotopic pattern.
-
HPLC: Assess the purity of the final product.
-
NMR Spectroscopy: For detailed structural confirmation, ¹H NMR and ¹³C NMR can be used. ¹⁹F NMR is a particularly powerful tool to confirm the presence and environment of the fluorine atom, providing a clean signal in a region free from other resonances.[14][15]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling to Aniline | Low nucleophilicity of the fluoroaniline. Steric hindrance. | Use a more powerful coupling reagent like HATU or COMU.[12] Increase reaction time and/or temperature (e.g., to 40°C). Use a 1.5-2.0 fold excess of the aniline building block. |
| Di-acylation during Boc Protection | Reaction conditions too harsh or incorrect stoichiometry. | Ensure slow, dropwise addition of (Boc)₂O at 0°C. Use no more than 1.0 equivalent of (Boc)₂O. |
| Poor Yield after Cleavage | Incomplete coupling at any stage. Side reactions during deprotection. | Use a monitoring test (e.g., Kaiser test) after each coupling step in SPPS.[16] Ensure appropriate scavengers (TIS, H₂O) are used in the final TFA cleavage cocktail. |
Conclusion
4-(Aminomethyl)-3-fluoroaniline is a valuable building block for introducing fluorinated aromatic groups into peptides. Its successful application is rooted in a clear understanding of the differential reactivity of its two amino functionalities, enabling a robust orthogonal protection strategy. By employing powerful coupling reagents for the less reactive aniline moiety and adhering to standard SPPS protocols, researchers can effectively synthesize novel peptide conjugates with enhanced properties for a wide range of applications in drug discovery and biotechnology.
References
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
D'Souza, R. N., & Piras, A. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(9), 1201. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Selective N-acylation of 2-ABA and its derivatives. [Link]
-
Brabham, R. L., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Chemical Biology. [Link]
-
SD Fine-Chem. (n.d.). Safety Data Sheet: 4-fluoroaniline. [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2345. [Link]
-
Liu, K., He, B., & Xiao, S. (1990). Synthesis of 4-(N-Substituted)aminomethyl Phenylalanines. Chinese Journal of Applied Chemistry, 0(4), 72-74. [Link]
-
Gunda, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(28), 3859-3862. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
University of California, Irvine. (n.d.). Peptide NMR. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols: 4-(Aminomethyl)-3-fluoroaniline as a Self-Immolative Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering Linker Stability and Release Dynamics in ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells. The clinical success of ADCs is critically dependent on the intricate interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The linker is not merely a passive connector; it is a sophisticated chemical entity engineered to remain stable in systemic circulation and to controllably release the payload at the target site.[1]
Self-immolative linkers, particularly those based on p-aminobenzylcarbamate (PABC), are a cornerstone of modern ADC design.[1] Upon enzymatic cleavage of a trigger moiety (e.g., a dipeptide), the PABC spacer undergoes a spontaneous 1,6-elimination, liberating the unmodified payload. This application note provides a detailed technical guide on the use of a modified PABC linker, 4-(aminomethyl)-3-fluoroaniline , for the development of next-generation ADCs. The introduction of a fluorine atom onto the aniline ring offers a nuanced approach to modulating the linker's electronic properties, thereby fine-tuning its stability and release kinetics.
The Rationale for Fluorination: Enhancing Linker Performance
The chemical stability of the linker is paramount to the safety and efficacy of an ADC. Premature payload release in circulation can lead to systemic toxicity, while inefficient cleavage at the tumor site can diminish therapeutic efficacy. The electronic properties of the PABC spacer directly influence the rate of the self-immolative 1,6-elimination.
Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. When introduced as a substituent on the aniline ring of a PABC linker, fluorine exerts a strong electron-withdrawing inductive effect. This has several important implications for the linker's behavior:
-
Modulation of Cleavage Kinetics: The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density of the aniline nitrogen.[2][3][4] This, in turn, can influence the rate of the 1,6-elimination following the initial enzymatic cleavage of the trigger. This allows for the fine-tuning of the payload release rate, which can be optimized for different payloads and tumor microenvironments.
-
Enhanced Stability: The modification of the electronic properties of the PABC system can lead to increased stability of the linker in plasma. Studies have shown that substitutions on the PABC benzene ring can improve stability against premature enzymatic degradation in plasma.[5][6]
-
Improved Physicochemical Properties: Fluorination can also impact the lipophilicity and metabolic stability of the linker-payload complex, potentially leading to improved pharmacokinetic profiles of the resulting ADC.
Synthesis of a 4-(Aminomethyl)-3-fluoroaniline-based Drug-Linker
The synthesis of a drug-linker construct utilizing 4-(aminomethyl)-3-fluoroaniline typically involves a multi-step process. The following is a representative synthetic scheme for a maleimide-functionalized, cathepsin B-cleavable linker with monomethyl auristatin E (MMAE) as the payload.
Diagram: Synthetic Pathway for a Fluorinated PABC Drug-Linker
Caption: Synthetic workflow for MC-Val-Cit-PABC(F)-MMAE drug-linker.
Protocol: Synthesis of MC-Val-Cit-PABC(F)-MMAE
This protocol is adapted from established methods for the synthesis of similar PABC-containing drug-linkers.[7]
Materials:
-
Fmoc-Val-Cit-OH
-
4-(hydroxymethyl)-2-fluoroaniline
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxybenzotriazole (HOBt)
-
p-nitrophenyl chloroformate
-
Monomethyl auristatin E (MMAE)
-
Piperidine
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous solvents (DMF, DCM)
-
Purification reagents (Silica gel for chromatography, HPLC system)
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABC(F)-OH:
-
Dissolve Fmoc-Val-Cit-OH and HOBt in anhydrous DMF.
-
Add DCC to the solution and stir for 30 minutes at 0°C.
-
Add 4-(hydroxymethyl)-2-fluoroaniline and stir at room temperature overnight.
-
Purify the product by silica gel chromatography.
-
-
Activation of the PABC(F) alcohol:
-
Dissolve Fmoc-Val-Cit-PABC(F)-OH in anhydrous DCM.
-
Add pyridine and then p-nitrophenyl chloroformate at 0°C.
-
Stir at room temperature for 2 hours.
-
Purify the resulting activated carbonate by silica gel chromatography.
-
-
Conjugation of MMAE:
-
Dissolve the activated Fmoc-Val-Cit-PABC(F)-PNP and MMAE in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir at room temperature overnight.
-
Purify the Fmoc-protected drug-linker by HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Cit-PABC(F)-MMAE in DMF.
-
Add piperidine (20% v/v) and stir at room temperature for 1 hour.
-
Purify the deprotected drug-linker by HPLC.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected H-Val-Cit-PABC(F)-MMAE and MC-NHS in anhydrous DMF.
-
Add DIPEA and stir at room temperature for 4 hours.
-
Purify the final drug-linker, MC-Val-Cit-PABC(F)-MMAE, by HPLC and characterize by mass spectrometry and NMR.
-
Antibody-Drug Conjugate (ADC) Preparation and Purification
The conjugation of the drug-linker to the antibody is a critical step that must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR) and to minimize aggregation. Cysteine-thiol chemistry is a widely used method for site-specific conjugation.[8][9]
Diagram: ADC Conjugation Workflow
Caption: General workflow for cysteine-based ADC conjugation.
Protocol: Cysteine-Based Conjugation
This protocol provides a general procedure for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody.[8][9]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-Val-Cit-PABC(F)-MMAE drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated amount of TCEP or DTT solution to achieve the desired level of interchain disulfide bond reduction. The molar ratio of reducing agent to antibody will determine the average number of available thiol groups.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the MC-Val-Cit-PABC(F)-MMAE drug-linker in a minimal amount of a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution with gentle mixing. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.
-
Incubate for an additional 20 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or HIC.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into a suitable formulation buffer and store at 4°C.
-
Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality, consistency, and performance. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), purity, and stability.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC is a powerful technique for determining the DAR distribution of an ADC.[10][11][12][][14] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Protocol: HIC-HPLC for DAR Analysis
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species)
-
| DAR Species | Typical Retention Time | Description |
| DAR0 | Earliest eluting peak | Unconjugated antibody |
| DAR2 | Intermediate peak | Antibody with 2 drug-linkers |
| DAR4 | Later eluting peak | Antibody with 4 drug-linkers |
| DAR6, DAR8 | Latest eluting peaks | Antibody with 6 or 8 drug-linkers |
Mass Spectrometry (MS) for Identity and Purity Confirmation
Mass spectrometry is an indispensable tool for confirming the identity and assessing the heterogeneity of ADCs.[15][16][17][18][19]
-
Intact Mass Analysis: This technique provides the molecular weight of the intact ADC, allowing for the confirmation of the different DAR species and the calculation of the average DAR.[15][16][17][18][19]
-
Subunit Analysis: Reduction of the ADC into its light and heavy chains followed by MS analysis can provide information on the distribution of the drug-linker on each chain.[16][17]
Protocol: Intact Mass Analysis by LC-MS
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase C4 column
Procedure:
-
Sample Preparation: Dilute the ADC to 0.1-0.5 mg/mL in an appropriate buffer. For some ADCs, deglycosylation may be necessary for clearer spectra.
-
LC-MS Analysis:
-
Inject the sample and perform a reversed-phase separation.
-
Acquire the mass spectra in the positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR from the relative abundance of the different DAR species.
-
Stability Assessment
The stability of the ADC in plasma is a critical parameter that predicts its in vivo performance.[20][21][22][23]
Protocol: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Analytical methods for quantifying released payload (e.g., LC-MS/MS) and for measuring average DAR over time (e.g., HIC-HPLC).[22]
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a defined concentration.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma samples.
-
-
Analysis:
-
Analyze the aliquots by HIC-HPLC to determine the change in average DAR over time.
-
Analyze the aliquots by LC-MS/MS to quantify the amount of prematurely released payload.
-
-
Data Interpretation:
-
Plot the average DAR or the concentration of released payload as a function of time to determine the stability of the ADC.
-
Conclusion and Future Perspectives
The use of 4-(aminomethyl)-3-fluoroaniline as a self-immolative linker in ADCs offers a promising strategy for fine-tuning the stability and payload release characteristics of these complex biotherapeutics. The electron-withdrawing properties of the fluorine substituent provide a rational basis for modulating the kinetics of the self-immolation process, potentially leading to ADCs with an improved therapeutic index. The protocols outlined in this application note provide a comprehensive framework for the synthesis, conjugation, and characterization of ADCs utilizing this novel linker. Further studies are warranted to fully elucidate the impact of fluorine substitution on the in vitro and in vivo performance of these next-generation ADCs.
References
-
Calzado, C. J., et al. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 106(21), 5351–5359. [Link]
-
Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147–161. [Link]
-
Waters Corporation. (2015). Routine LC-MS Analysis of Intact Antibodies. [Link]
-
Covance. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
-
van Gruijl, T. M., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 54(48), 14374-14377. [Link]
-
Schneider, S. (2016, October). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies. [Link]
-
Perrino, E., et al. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. Molecular Pharmaceutics, 15(7), 2746–2754. [Link]
-
Wozniak, K., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal, 26(1), 218-227. [Link]
-
BioProcess International. (2021, April 17). Intact and Subunit Molecular Mass Analysis for Development of Antibody Therapeutics: Considerations for Novel Biotherapeutics and Biosimilars. [Link]
-
Hui, B. Y., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Analytical Chemistry, 89(17), 9036–9043. [Link]
-
Wang, S., et al. (2022). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 14(1), 2022630. [Link]
-
Mező, G., et al. (2016). Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates. Molecules, 21(11), 1497. [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]
-
Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]
-
ResearchGate. (n.d.). Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. [Link]
-
Quora. (2018, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. [Link]
-
Agilent. (n.d.). Agilent Tools for Intact Protein and Subunit Analysis. [Link]
-
Li, Y., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 12(3), 1344–1355. [Link]
-
Medicilon. (2022, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. [Link]
-
Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. [Link]
-
Wright, J. C., & Spring, D. R. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Communications, 56(10), 1533-1536. [Link]
-
ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. [Link]
-
Digital WPI. (2014, January 29). Modifications of the Self-Immolative Spacer PABOH in Antibody Drug Conjugates. [Link]
-
Aoki, T., et al. (2020). Application of Native Ion Exchange Mass Spectrometry to Intact and Subunit Analysis of Site-Specific Antibody–Drug Conjugates Produced by AJICAP First Generation Technology. Analytical Chemistry, 92(14), 9646–9653. [Link]
-
Fusion QbD. (n.d.). Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. [Link]
-
ResearchGate. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]
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- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. smatrix.com [smatrix.com]
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- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
Application Note: A Protocol for the Chemoselective N-Acylation of 4-(Aminomethyl)-3-fluoroaniline
Introduction
N-acylation is a cornerstone of chemical synthesis, pivotal in the construction of amides—a functional group present in approximately 25% of all pharmaceutical drugs.[1] This transformation is fundamental not only for building complex molecular architectures but also for protecting amine functionalities during multi-step syntheses.[1][2][3][4]
This application note provides a detailed protocol for the N-acylation of 4-(aminomethyl)-3-fluoroaniline, a bifunctional molecule featuring two primary amines of distinct reactivity. The primary challenge lies in achieving chemoselectivity: the preferential acylation of the aliphatic aminomethyl group over the less nucleophilic aromatic amine. This selectivity is crucial for synthesizing specific intermediates used in the development of novel therapeutics, such as kinase inhibitors and other targeted agents.
The protocol herein is designed for researchers in synthetic chemistry and drug development, offering a robust, self-validating procedure. We will delve into the mechanistic principles governing the reaction's selectivity, provide a step-by-step experimental guide, and outline methods for proper characterization and troubleshooting.
Principles of Chemoselectivity
The success of this procedure hinges on the significant difference in nucleophilicity between the two amino groups of 4-(aminomethyl)-3-fluoroaniline.
-
Aliphatic Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen atom is localized, making it a strong nucleophile and readily available for reaction with electrophiles like acyl chlorides.
-
Aromatic Amine (-NH₂): The nitrogen's lone pair is delocalized into the π-system of the benzene ring through resonance. This delocalization reduces its availability and, consequently, its nucleophilicity. Furthermore, the electron-withdrawing inductive effect of the fluorine atom at the meta-position further deactivates the aromatic amine, making it significantly less reactive.
By carefully controlling reaction conditions, particularly temperature and the rate of addition of the acylating agent, we can exploit this reactivity differential to selectively acylate the more nucleophilic aliphatic amine.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic aliphatic amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride), forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base present in the reaction mixture neutralizes the resulting hydrochloric acid, preventing the protonation of the starting amine.[5]
Caption: Selective N-acylation via nucleophilic addition-elimination.
Experimental Protocol
This protocol details the selective N-acetylation of 4-(aminomethyl)-3-fluoroaniline using acetyl chloride.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-(Aminomethyl)-3-fluoroaniline | ≥97% | Sigma-Aldrich |
| Acetyl Chloride | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl soln.) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Dropping funnel | - | VWR |
| Ice bath | - | - |
| Separatory funnel | - | VWR |
| Rotary evaporator | - | Buchi |
| TLC plates (Silica gel 60 F₂₅₄) | - | Millipore |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)-3-fluoroaniline (1.40 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.[2] This is critical because HCl would otherwise react with the starting amine to form a non-nucleophilic ammonium salt, quenching the reaction. Anhydrous solvent is used to prevent hydrolysis of the highly reactive acetyl chloride.
-
-
Acylation Reaction:
-
Cool the flask in an ice bath to 0 °C.
-
In a separate, dry dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Slow, dropwise addition at low temperature is crucial for controlling the exothermic reaction and maximizing chemoselectivity. Adding the acylating agent too quickly or at a higher temperature can lead to over-reaction and the formation of the di-acylated byproduct.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in DCM. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
(Rf of starting material ≈ 0.2; Rf of product ≈ 0.5).
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Scientist's Note: The NaHCO₃ wash removes any excess acetyl chloride and neutralizes any remaining acid. The brine wash helps to remove water from the organic layer before drying.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to afford the pure N-((4-amino-2-fluorophenyl)methyl)acetamide.
-
Experimental Workflow
Caption: Overall workflow for selective N-acylation.
Data and Characterization
Quantitative Summary
| Parameter | Value | Notes |
| M.W. of Starting Material | 140.16 g/mol | 4-(Aminomethyl)-3-fluoroaniline |
| M.W. of Product | 182.19 g/mol | N-((4-amino-2-fluorophenyl)methyl)acetamide |
| Moles of Starting Material | 10.0 mmol | - |
| Moles of Acetyl Chloride | 11.0 mmol (1.1 equiv.) | Slight excess ensures full conversion |
| Moles of Triethylamine | 15.0 mmol (1.5 equiv.) | Ensures complete acid scavenging |
| Theoretical Yield | 1.82 g | - |
| Typical Experimental Yield | 1.55 - 1.64 g (85-90%) | After purification |
Expected Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~1.95 (s, 3H): Acetyl methyl protons (-COCH₃).
-
δ ~3.80 (br s, 2H): Aromatic amine protons (-NH₂).
-
δ ~4.25 (d, 2H): Methylene protons adjacent to the amide (-CH₂NH-).
-
δ ~6.10 (br s, 1H): Amide proton (-NHCO-).
-
δ ~6.60-6.90 (m, 3H): Aromatic protons.
-
Validation Insight: The appearance of the singlet at ~1.95 ppm and the amide proton at ~6.10 ppm, coupled with the persistence of the aromatic -NH₂ signal, confirms successful and selective mono-acylation.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~23.0: Acetyl methyl carbon (-COCH₃).
-
δ ~45.0: Methylene carbon (-CH₂-).
-
δ ~115-130: Aromatic carbons.
-
δ ~158.0 (d, J ≈ 245 Hz): Carbon bearing the fluorine atom (C-F).
-
δ ~170.0: Amide carbonyl carbon (-C=O).
-
-
IR (ATR, cm⁻¹):
-
3400-3200: Aromatic and amide N-H stretching.
-
1650: Amide I band (C=O stretch). Strong and sharp.
-
1550: Amide II band (N-H bend).
-
-
High-Resolution Mass Spec (HRMS):
-
Calculated for C₉H₁₁FN₂O [M+H]⁺: 183.0928; Found: 183.0931.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive/hydrolyzed acetyl chloride. | 1. Use a fresh bottle of acetyl chloride or distill before use. |
| 2. Insufficient base. | 2. Ensure the correct stoichiometry of triethylamine is used. | |
| 3. Wet solvent or glassware. | 3. Use anhydrous grade solvent and flame-dry glassware before use. | |
| Formation of Di-acylated Product | 1. Reaction temperature too high. | 1. Maintain the reaction temperature at 0 °C during the addition of acetyl chloride. |
| 2. Acetyl chloride added too quickly. | 2. Add the acylating agent slowly and dropwise over at least 30 minutes. | |
| Low Isolated Yield | 1. Product loss during aqueous work-up. | 1. Ensure complete extraction from the aqueous layer by performing 2-3 extractions with DCM or ethyl acetate. |
| 2. Inefficient purification. | 2. Optimize the solvent system for recrystallization or the gradient for column chromatography. |
Conclusion
This application note presents a reliable and highly selective protocol for the N-acylation of the aliphatic amine in 4-(aminomethyl)-3-fluoroaniline. By leveraging the inherent differences in amine nucleophilicity and maintaining strict control over reaction conditions, this method provides a high-yield pathway to a valuable synthetic intermediate. The detailed procedural and characterization guidelines ensure that researchers can confidently reproduce this transformation, facilitating advancements in medicinal chemistry and drug discovery programs.
References
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
-
Panda, S. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2649. [Link]
-
Varró, D., & Szabó, Z. (2020). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 843-847. [Link]
-
Levenfors, J. J., et al. (2020). Chemoselectivity of ATase: N-acetylation of aniline derivative 1a versus benzylamine 1m. Journal of Antibiotics, 73, 545-553. [Link]
-
Wentland, M. P. (n.d.). Acylation under weak base conditions. In Organic Reaction Mechanisms. [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22181-22190. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Clark, J. (n.d.). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. [Link]
-
Clark, J. (n.d.). Reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
-
Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]
-
Boukheddaden, K., et al. (2023). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure, 1292, 136128. [Link]
Sources
Application Notes and Protocols: The Strategic Use of 4-(Aminomethyl)-3-fluoroaniline in Solid-Phase Organic Synthesis
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary drug discovery and combinatorial chemistry, the demand for structurally diverse and functionally optimized small molecule libraries is incessant. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid and efficient generation of such libraries.[1] Central to the success of SPOS is the judicious selection of building blocks that introduce key structural motifs and allow for facile diversification. 4-(Aminomethyl)-3-fluoroaniline is one such bifunctional building block of significant strategic importance.
This molecule incorporates three key features that make it highly valuable for the synthesis of complex organic molecules, particularly heterocyclic scaffolds like benzimidazoles, on a solid support:
-
Aniline Moiety: The aromatic amine provides a reactive handle for a variety of transformations, most notably the construction of benzimidazole rings, a privileged scaffold in medicinal chemistry.[2]
-
Aminomethyl Group: This primary amine serves as a versatile point of attachment to a solid support or as a site for further chemical elaboration, allowing for the introduction of diverse substituents.
-
Fluorine Substitution: The presence of a fluorine atom on the aromatic ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, including metabolic stability, lipophilicity, and binding affinity.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Aminomethyl)-3-fluoroaniline in solid-phase organic synthesis. We will delve into the strategic considerations for its immobilization, provide a detailed protocol for the synthesis of a benzimidazole library, and discuss the broader implications for combinatorial chemistry.
Strategic Considerations for Immobilization and Synthesis
The bifunctional nature of 4-(Aminomethyl)-3-fluoroaniline offers two primary strategies for its incorporation into a solid-phase synthesis workflow. The choice of strategy will depend on the desired final structure and the overall synthetic plan.
Strategy 1: Immobilization via the Aminomethyl Group
In this approach, the aminomethyl group is used to anchor the building block to the solid support. This leaves the aniline moiety free to participate in subsequent chemical transformations. This strategy is particularly well-suited for the synthesis of libraries where diversification is desired at the aniline nitrogen or through reactions involving the aromatic ring.
Strategy 2: Immobilization via the Aniline Nitrogen
Alternatively, the aniline nitrogen can be attached to the solid support, leaving the aminomethyl group available for diversification. This approach is advantageous when the primary goal is to explore a variety of substituents at the benzylic position.
For the purpose of this application note, we will focus on a detailed protocol utilizing a modified approach inspired by established methods for the solid-phase synthesis of benzimidazoles, where the aniline precursor is assembled on the resin.[2]
Application Protocol: Solid-Phase Synthesis of a 2,5-Disubstituted Benzimidazole Library
This protocol details the synthesis of a library of benzimidazoles using a solid-phase approach. The synthesis commences with the immobilization of a precursor to 4-(Aminomethyl)-3-fluoroaniline on Wang resin, followed by a series of transformations to construct the benzimidazole scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Wang Resin | 100-200 mesh, 1.0 mmol/g | Varies |
| 4-Fluoro-3-nitrobenzoic acid | ≥98% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Piperidine | ≥99.5% | Sigma-Aldrich |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Sigma-Aldrich |
| Aromatic Aldehydes | Varies | Varies |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Varies |
Experimental Workflow
The overall workflow for the solid-phase synthesis of the benzimidazole library is depicted in the following diagram:
Caption: Workflow for the solid-phase synthesis of a benzimidazole library.
Detailed Protocol
Step 1: Immobilization of 4-Fluoro-3-nitrobenzoic acid on Wang Resin [2]
-
Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (555 mg, 3.0 mmol) in a mixture of anhydrous DCM (5 mL) and DMF (5 mL).
-
Add DIC (465 µL, 3.0 mmol) and DMAP (37 mg, 0.3 mmol) to the solution of the acid.
-
Add the activated acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Causality Behind Experimental Choices: Wang resin is chosen for its compatibility with Fmoc chemistry and its cleavability under moderately acidic conditions (TFA), which preserves the integrity of the benzimidazole core.[2] DIC is a common and effective carbodiimide coupling agent, and DMAP serves as a catalyst to accelerate the esterification reaction.
Step 2: Nucleophilic Aromatic Substitution with an Amine
-
Swell the resin from Step 1 in anhydrous DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of the desired primary amine (e.g., benzylamine, 5.0 mmol) in anhydrous DMF (10 mL).
-
Add the amine solution to the resin and agitate at 50 °C for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Self-Validating System: To confirm the successful displacement of the fluoride, a small sample of the resin can be cleaved and the product analyzed by LC-MS. The disappearance of the fluorine signal in the mass spectrum and the appearance of the expected mass for the amine-substituted product would validate this step.
Step 3: Reduction of the Nitro Group [2]
-
Swell the resin from Step 2 in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of SnCl₂·2H₂O (2.26 g, 10.0 mmol) in DMF (10 mL).
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 6 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), a 5% solution of N,N-diisopropylethylamine (DIPEA) in DMF (3 x 10 mL) to neutralize any remaining acid, and finally with DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Expertise & Experience: The use of SnCl₂ is a classic and reliable method for the reduction of aromatic nitro groups. The subsequent wash with a hindered base like DIPEA is crucial to quench any residual tin salts and prevent side reactions in the following step.
Step 4: Cyclization to Form the Benzimidazole Ring [2]
-
Swell the resin from Step 3 in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Prepare a solution of the desired aromatic aldehyde (5.0 mmol) in DMF (10 mL).
-
Add the aldehyde solution to the resin.
-
Agitate the mixture at room temperature and expose it to air overnight (approximately 16 hours) to facilitate oxidative cyclocondensation.[2]
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
The logical relationship of the key steps in benzimidazole formation on the solid support is illustrated below:
Caption: Key steps in the on-resin formation of the benzimidazole ring.
Step 5: Cleavage from the Solid Support [2]
-
Place the dry resin from Step 4 in a reaction vessel.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purify the crude product by preparative HPLC.
Trustworthiness: The cleavage cocktail containing TIS is designed to scavenge carbocations that can be formed during the cleavage of the benzyl-type linker from the Wang resin, thus preventing side reactions and improving the purity of the final product.
Expected Results and Data
The overall yield and purity of the final benzimidazole products will vary depending on the specific amines and aldehydes used in the synthesis. However, based on similar solid-phase syntheses, overall yields in the range of 30-60% and purities of >90% after purification can be reasonably expected.[2]
| Library Member (Example) | Amine Used | Aldehyde Used | Overall Yield (%) | Purity (LC-MS, %) |
| 1a | Benzylamine | Benzaldehyde | 45 | >95 |
| 1b | Benzylamine | 4-Chlorobenzaldehyde | 42 | >93 |
| 2a | Cyclohexylamine | Benzaldehyde | 38 | >92 |
| 2b | Cyclohexylamine | 4-Methoxybenzaldehyde | 35 | >90 |
Conclusion and Future Directions
4-(Aminomethyl)-3-fluoroaniline is a highly valuable and versatile building block for solid-phase organic synthesis. Its bifunctional nature allows for multiple synthetic strategies, and the incorporated fluorine atom provides a means to fine-tune the properties of the final products. The protocol detailed in this application note provides a robust and adaptable method for the synthesis of benzimidazole libraries, which are of significant interest in drug discovery.
Future work in this area could involve exploring alternative linker strategies for the immobilization of 4-(Aminomethyl)-3-fluoroaniline, as well as expanding the scope of the chemistry to include a wider range of heterocyclic scaffolds. The continued development of novel building blocks and synthetic methodologies for solid-phase synthesis will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
Hermann, T. (2003). Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Tetrahedron Letters, 44(35), 6691-6694. [Link]
-
Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4). [Link]
-
Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475-483. [Link]
Sources
analytical methods for the quantification of 4-(Aminomethyl)-3-fluoroaniline
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-(Aminomethyl)-3-fluoroaniline, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical need for precise measurement in drug development and quality control, this document provides detailed, step-by-step protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated, ensuring that each protocol serves as a self-validating system. This guide is designed to equip researchers and drug development professionals with the necessary tools to achieve reliable and reproducible quantification of this important compound.
Introduction: The Significance of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The presence of the fluoromethyl and amino groups makes it a versatile intermediate for creating complex molecules with desired pharmacological properties. Accurate quantification of this compound is paramount throughout the drug development lifecycle, from process optimization and impurity profiling to final product quality control. The polarity and potential for thermal degradation of aniline derivatives necessitate the development of specific and sensitive analytical methods.[1] This application note addresses this need by providing detailed protocols for its quantification using state-of-the-art analytical instrumentation.
Physicochemical Properties of 4-(Aminomethyl)-3-fluoroaniline
A thorough understanding of the analyte's physicochemical properties is foundational to method development.
| Property | Value (Predicted/Estimated) | Source |
| Molecular Formula | C₇H₉FN₂ | N/A |
| Molecular Weight | 140.16 g/mol | N/A |
| Boiling Point | ~250-300 °C (Decomposes) | N/A |
| pKa | ~4-5 (aromatic amine), ~9-10 (aliphatic amine) | N/A |
| UV λmax | ~240 nm, ~290 nm | N/A |
Recommended Analytical Methodologies
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation. High-performance liquid chromatography (HPLC) is often preferred for polar and thermolabile compounds like aniline derivatives, as it avoids the need for derivatization that is often required for gas chromatography (GC).[1] For highly sensitive and selective analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of 4-(Aminomethyl)-3-fluoroaniline in bulk materials and simple formulations. The method relies on the analyte's ability to absorb ultraviolet light.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm) is a good starting point due to its versatility with polar compounds.[4]
-
Mobile Phase: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amine groups, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C for reproducible retention times.[4]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the predicted λmax of 240 nm and 290 nm. A DAD is beneficial for confirming peak purity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(Aminomethyl)-3-fluoroaniline reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent (50:50 acetonitrile/water) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 4-(Aminomethyl)-3-fluoroaniline in the samples by interpolating their peak areas from the calibration curve.
-
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the gold standard. This technique provides structural confirmation through mass fragmentation.
-
Instrumentation:
-
LC system (as described for HPLC-UV) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be used as a starting point. The flow rate may need to be optimized depending on the ESI source.
-
-
Mass Spectrometer Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine groups are readily protonated.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 141.1.
-
Product Ions (Q3): Determine the major product ions by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of NH₃ (m/z 124.1) or the benzyl fragmentation (e.g., m/z 109.1).
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) 4-(Aminomethyl)-3-fluoroaniline (Quantifier) 141.1 124.1 100 Optimize | 4-(Aminomethyl)-3-fluoroaniline (Qualifier) | 141.1 | 109.1 | 100 | Optimize |
-
Collision energy and other source parameters (e.g., capillary voltage, gas flows) must be optimized for the specific instrument to maximize signal intensity.
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but use a concentration range appropriate for the higher sensitivity of the LC-MS/MS system (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
Data Analysis:
-
Quantify using the peak area of the quantifier MRM transition. The qualifier transition should be present with a consistent ion ratio to the quantifier for confirmation.
-
Caption: Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of 4-(Aminomethyl)-3-fluoroaniline, particularly for identifying volatile impurities. However, due to the polar nature and potential for thermal degradation of the analyte, derivatization is often necessary to improve volatility and chromatographic performance.[1]
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass selective detector.
-
-
Derivatization:
-
Acetylation of the primary amine groups with acetic anhydride is a common approach to reduce polarity and improve thermal stability.
-
Procedure: To 100 µL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 50 µL of acetic anhydride and 10 µL of pyridine. Heat at 60 °C for 30 minutes. Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) is recommended.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Parameters (EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: For initial identification, run in full scan mode (e.g., m/z 40-450). For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Expected Ions: The mass spectrum of the di-acetylated derivative (MW = 224.21) would need to be determined experimentally. The molecular ion at m/z 224 would be a primary target for SIM.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples in a suitable solvent (e.g., ethyl acetate). Derivatize both standards and samples using the procedure described above.
-
-
Data Analysis:
-
Quantify using the peak area of the target ion in SIM mode against a calibration curve prepared from derivatized standards.
-
Caption: Workflow for GC-MS quantification with derivatization.
Method Validation
All developed analytical methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the lack of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The accurate quantification of 4-(Aminomethyl)-3-fluoroaniline is essential for ensuring the quality and consistency of pharmaceutical products. This application note provides detailed starting protocols for three robust analytical techniques: HPLC-UV, LC-MS/MS, and GC-MS. The selection of the most appropriate method will depend on the specific analytical needs, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any chosen method undergoes a thorough validation to demonstrate its suitability for its intended purpose.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
C. Chen, et al. (2014). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 52(8), 841-846. Retrieved from [Link]
-
S. Schmidt, et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2097-2109. Retrieved from [Link]
-
D. A. Bagon, C. J. Purnell, & L. S. Warburton. (1984). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Journal of Occupational Medicine, 26(10), 743-747. Retrieved from [Link]
-
A. A. Kadi, et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
A. A. Al-Rajab, et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 45(8), 885-895. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 4-(Aminomethyl)-3-fluoroaniline Derivatives
Abstract
This comprehensive guide details a robust protocol for the purification of 4-(Aminomethyl)-3-fluoroaniline derivatives using High-Performance Liquid Chromatography (HPLC). These compounds are significant building blocks in medicinal chemistry, and achieving high purity is critical for their downstream applications. This document provides a step-by-step methodology, explains the scientific rationale behind key experimental choices, and offers guidance on method development and optimization.
Introduction: The Rationale for High-Purity 4-(Aminomethyl)-3-fluoroaniline Derivatives
4-(Aminomethyl)-3-fluoroaniline and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules. The presence of the fluoro- and aminomethyl- groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Impurities, such as starting materials, byproducts, or degradation products, can interfere with biological assays, compromise the integrity of downstream reactions, and pose safety risks in drug development. Therefore, a reliable and efficient purification method is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules due to its high resolution, reproducibility, and scalability.[1][2] This application note focuses on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like aniline derivatives.[3]
Foundational Principles: Designing the Purification Strategy
The successful purification of 4-(Aminomethyl)-3-fluoroaniline derivatives hinges on a clear understanding of the molecule's physicochemical properties and the principles of chromatography. Our strategy is built upon the following pillars:
-
Reversed-Phase Chromatography: This technique utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[4] The analytes are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Ionization State Control: The target molecule contains two primary amine groups, making its retention sensitive to the pH of the mobile phase.[5] By controlling the pH, we can ensure consistent retention and improve peak shape.
-
Gradient Elution: To achieve a good separation of the target compound from both more and less polar impurities in a reasonable timeframe, a gradient elution strategy, where the mobile phase composition is changed over time, is employed.[3]
-
UV-Visible Detection: The aromatic nature of the aniline core allows for straightforward detection using a UV-Vis detector.[6]
Materials and Instrumentation
Instrumentation
-
Preparative HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Fraction collector.
-
Analytical HPLC system for purity analysis of collected fractions.
-
pH meter.
-
Vortex mixer and sonicator.
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)
-
Ammonium hydroxide (for pH adjustment, if necessary)
-
Crude sample of the 4-(Aminomethyl)-3-fluoroaniline derivative dissolved in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
Columns
-
Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm (for method development and fraction analysis).
-
Preparative Column: C18, 5-10 µm particle size, 21.2 x 150 mm (for purification). The choice of preparative column dimensions will depend on the amount of sample to be purified.[7]
Detailed Purification Protocol
This protocol is a starting point and may require optimization depending on the specific derivative and impurity profile.
Method Development on an Analytical Scale
Before scaling up to a preparative scale, it is crucial to develop and optimize the separation method on an analytical HPLC system.[7]
-
Sample Preparation: Prepare a stock solution of the crude sample at approximately 1 mg/mL in a solvent that is miscible with the mobile phase. Ensure the sample is fully dissolved.
-
Initial Analytical Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm. Based on the UV spectrum of 4-fluoroaniline, other wavelengths such as 230 nm or 293 nm could also be explored.[8]
-
Injection Volume: 5-10 µL
-
-
Optimization:
-
Mobile Phase Modifier: The use of an acidic modifier like TFA or formic acid protonates the amine groups, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the stationary phase.[9]
-
Organic Solvent: While acetonitrile is a good starting point, methanol can offer different selectivity and may be a better choice for certain impurity profiles.
-
Gradient Slope: Adjust the gradient slope to improve the resolution between the target peak and closely eluting impurities. A shallower gradient provides better separation.
-
Scaling Up to Preparative HPLC
Once a satisfactory separation is achieved on the analytical scale, the method can be scaled up for purification.[7]
-
Calculate Preparative Flow Rate and Injection Volume: The flow rate and injection volume can be scaled geometrically based on the column dimensions.
-
Prepare the Mobile Phase: Prepare a sufficient volume of mobile phases A and B for the entire purification run. Ensure they are properly degassed.
-
Sample Loading: Dissolve the crude sample in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to prevent peak distortion. It is essential to verify that the sample is soluble in the mobile phase to avoid precipitation on the column.[7]
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the scaled-up gradient.
-
Collect fractions based on the UV chromatogram. It is advisable to collect fractions across the entire peak of interest and also collect any significant impurity peaks for characterization.
-
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or lyophilizer.
Data Presentation and Visualization
Table 1: Recommended HPLC Purification Parameters
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 10 µm, 21.2 x 150 mm | C18 provides good retention for aromatic amines.[6] Preparative column has a larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Acidic modifier improves peak shape for basic compounds.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | Gradient elution is effective for separating components with a range of polarities.[3] |
| Flow Rate | 1.0 mL/min | ~20 mL/min (scaled) | Flow rate is scaled to maintain linear velocity. |
| Temperature | 30 °C | 30 °C | Consistent temperature ensures reproducible retention times. |
| Detection | 254 nm | 254 nm | Aniline derivatives have strong UV absorbance at this wavelength.[3] |
| Injection Volume | 5-10 µL | Scaled based on loading study | Maximize throughput while maintaining resolution.[7] |
Diagram 1: HPLC Purification Workflow
Caption: Workflow for HPLC purification of 4-(Aminomethyl)-3-fluoroaniline derivatives.
Troubleshooting and Key Considerations
-
Poor Peak Shape: If peaks are broad or tailing, ensure the pH of the mobile phase is at least 2 pH units below the pKa of the amine groups. Increasing the concentration of the acidic modifier may also help.
-
Low Recovery: The compound may be adsorbing to the system. Passivating the HPLC system with a strong acid wash may be necessary. Also, ensure the compound is not degrading under the acidic mobile phase conditions.
-
Co-eluting Impurities: If impurities cannot be resolved, consider changing the organic solvent (e.g., from acetonitrile to methanol), the stationary phase (e.g., a phenyl-hexyl column), or the pH of the mobile phase.
-
Chiral Derivatives: If the 4-(Aminomethyl)-3-fluoroaniline derivative is chiral and enantiomeric separation is required, a chiral stationary phase (CSP) will be necessary. Polysaccharide-based CSPs are often a good starting point for the separation of pharmaceutical compounds.[10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-(Aminomethyl)-3-fluoroaniline derivatives by reversed-phase HPLC. By following the principles of method development on an analytical scale before scaling up to a preparative scale, researchers can achieve high-purity compounds essential for drug discovery and development. The provided protocol serves as a robust starting point, with clear guidance for optimization to address the specific challenges presented by different derivatives and impurity profiles.
References
-
Jones, G. R. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]
-
Chen, J., & Wang, Y. (2003). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. Se Pu, 21(5), 514. [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. [Link]
-
Desai, M. J., & Armstrong, D. W. (2015). Direct chiral separation of N-fluorenylmethoxycarbonyl α-amino acids by HPLC for determination of enantiomeric purity. Journal of Pharmaceutical and Biomedical Analysis, 107, 247-254. [Link]
-
Nageswara Rao, R., & Nagaraju, V. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- Merck & Co. (2005). Using amines or amino acids as mobile phase modifiers in chromatography.
- Ciba-Geigy Corporation. (1971). Process for preparing 4-fluoro-3-nitroaniline.
-
Sharma, S., & Singh, A. (2013). A review on method development by hplc. International Journal of Pharmaceutical Sciences and Research, 4(5), 1664. [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC? Quora. [Link]
-
Zhao, H., Li, J., & Wu, F. (2020). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]
-
SIELC Technologies. (2018). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Al-Lawati, H. A. J., et al. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Iranian Chemical Society, 7(4), 920-928. [Link]
-
Powers, L. C., et al. (2020). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 54(15), 9498-9508. [Link]
-
Taut-Kus, E., & Gniazdowska, E. (2010). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. Acta Poloniae Pharmaceutica, 67(6), 661-665. [Link]
-
Lobo, G. P., & Johnson, E. J. (2017). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1549, 13-21. [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
Chen, Y. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pararosaniline. SIELC Technologies. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and selected derivatives by gas chromatography. EPA. [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Al-Ghamdi, K. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2636. [Link]
-
Deutsche Forschungsgemeinschaft. (2018). Lead and its compounds - Determination of δ-aminolevulinic acid in urine by HPLC with fluorescence detection. The MAK Collection for Occupational Health and Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. [Link]
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. thaiscience.info [thaiscience.info]
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- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 4-(Aminomethyl)-3-fluoroaniline
Introduction: The Strategic Value of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a highly versatile bifunctional building block crucial in modern drug discovery and development. Its structure is distinguished by three key reactive sites: a nucleophilic aromatic primary amine, a more basic aliphatic primary amine on the benzylic position, and an electron-rich aromatic ring modulated by fluoro- and amino-substituents. This unique combination allows for a diverse range of selective chemical modifications, making it an invaluable scaffold for constructing complex molecular architectures.
The presence of the fluorine atom is particularly significant. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of a drug candidate. Understanding the distinct reactivity of each functional group on the 4-(Aminomethyl)-3-fluoroaniline core is paramount for its effective utilization in synthetic campaigns.
This document provides a detailed guide to the primary functionalization techniques for this molecule, offering field-proven protocols and explaining the causality behind key experimental choices to empower researchers in their synthetic endeavors.
Safety and Handling
Aniline derivatives are classified as toxic and hazardous substances. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1][2][3][4] Consult the Safety Data Sheet (SDS) for 4-(Aminomethyl)-3-fluoroaniline and all other reagents before commencing any experimental work.
Strategic Overview of Functionalization Pathways
The synthetic utility of 4-(Aminomethyl)-3-fluoroaniline stems from the differential reactivity of its functional groups. This allows for a modular approach to derivatization, which can be broadly categorized into three main pathways.
Caption: Key functionalization pathways for 4-(Aminomethyl)-3-fluoroaniline.
Part 1: Modification of the Aromatic Amine
The aniline moiety is a versatile handle for introducing a wide array of functional groups. Its reactivity is slightly attenuated by the electron-withdrawing fluorine atom, yet it remains sufficiently nucleophilic for many common transformations.
Amide and Sulfonamide Bond Formation
The formation of amides and sulfonamides from the aniline nitrogen is one of the most robust and widely used transformations in medicinal chemistry.
Causality of Reagent Choice: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and impractical for complex molecules. Therefore, "coupling reagents" are used to activate the carboxylic acid by converting its hydroxyl group into a better leaving group. Reagents like EDC, often used with HOBt, form an active ester intermediate that is highly susceptible to nucleophilic attack by the aniline.
| Reagent/System | Common Solvent | Key Feature | Byproduct |
| EDC / HOBt | DMF, DCM | Water-soluble carbodiimide; HOBt minimizes side reactions and racemization. | Water-soluble urea |
| HATU / DIPEA | DMF, NMP | High reactivity, suitable for hindered amines and acids. | Tetramethylurea |
| Acyl Chlorides | DCM, THF | Highly reactive; requires a base (e.g., Pyridine, TEA) to scavenge HCl. | Amine hydrochloride salt |
| Sulfonyl Chlorides | Pyridine, DCM | Standard method for sulfonamides; reaction is typically rapid. | Amine hydrochloride salt |
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Principle: A carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to form an active ester, which readily reacts with the aniline nitrogen of 4-(Aminomethyl)-3-fluoroaniline to yield the corresponding amide.
-
Materials:
-
4-(Aminomethyl)-3-fluoroaniline (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add 4-(Aminomethyl)-3-fluoroaniline (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
-
Self-Validation: The formation of the amide can be confirmed by the appearance of a characteristic amide N-H signal in the ¹H NMR spectrum (typically δ 8-10 ppm) and a carbonyl stretch in the IR spectrum (~1650-1680 cm⁻¹). The water-soluble urea byproduct from EDC is easily removed during the aqueous workup.
Diazotization and Sandmeyer-Type Reactions
Diazotization converts the primary aromatic amine into a diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles. This provides powerful access to compounds that are otherwise difficult to synthesize.[5][6]
Trustworthiness of Protocol: The key to a successful diazotization is maintaining a low temperature (0-5 °C) at all times.[7] Diazonium salts are notoriously unstable and can decompose violently at higher temperatures.[7] The reaction is typically performed in a strong aqueous acid which, along with an in situ generated nitrous acid (from NaNO₂), forms the reactive nitrosyl cation.
Caption: Diazotization of the aniline and subsequent Sandmeyer reactions.
Protocol 2: General Procedure for Diazotization
-
Principle: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperature to form a diazonium salt solution, which is used immediately in the next step.
-
Materials:
-
4-(Aminomethyl)-3-fluoroaniline (1.0 eq)
-
Concentrated HCl (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized water
-
Ice
-
-
Procedure:
-
Suspend 4-(Aminomethyl)-3-fluoroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq) in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear, pale yellow solution.
-
Crucially, use this diazonium salt solution immediately for the subsequent substitution reaction (e.g., Sandmeyer). Do not attempt to isolate the salt.
-
Part 2: Selective Modification of the Aminomethyl Group
The aliphatic amine of the aminomethyl group is more basic and generally more nucleophilic than the aromatic aniline. This difference in reactivity can be exploited to achieve selective functionalization.
Selective Reductive Amination
Reductive amination is a superior method for N-alkylation that avoids the over-alkylation problems often seen with alkyl halides.[8] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in the same pot.
Causality of Reagent Choice: The aliphatic amine reacts much more readily with aldehydes and ketones than the aniline. A mild, selective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is ideal. STAB is less reactive than NaBH₄ and will preferentially reduce the protonated iminium intermediate over the starting carbonyl compound, allowing the reaction to be performed efficiently in a single step.[8]
| Reagent | Solvent | Key Feature |
| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild and selective for imines/iminium ions; tolerant of many functional groups.[8] |
| NaBH₃CN | MeOH | Effective but highly toxic (releases cyanide in acid). Requires careful pH control. |
| H₂ / Pd/C | MeOH, EtOH | Catalytic hydrogenation; can sometimes reduce other functional groups. |
Protocol 3: Selective Reductive Amination of the Aminomethyl Group
-
Principle: The aminomethyl group selectively condenses with an aldehyde or ketone to form an iminium ion, which is immediately reduced by sodium triacetoxyborohydride to yield the N-alkylated product.
-
Materials:
-
4-(Aminomethyl)-3-fluoroaniline (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq, optional)
-
-
Procedure:
-
To a stirred solution of 4-(Aminomethyl)-3-fluoroaniline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
-
Self-Validation: Successful reaction is confirmed by the disappearance of the aldehyde/ketone and starting amine signals in the NMR and the appearance of new signals corresponding to the newly introduced alkyl group. Mass spectrometry will show the expected mass increase.
Part 3: Modification of the Aromatic Ring
The aromatic ring is activated towards electrophilic aromatic substitution (EAS) by the strong ortho-, para-directing -NH₂ group and the weaker ortho-, para-directing -CH₂NH₂ group. The fluorine atom is an ortho-, para-director but is deactivating overall via induction.[9]
Regioselectivity in Electrophilic Aromatic Substitution
The combined directing effects of the substituents determine the site of electrophilic attack.
-
-NH₂ (aniline): Strongly activating, ortho-, para-directing.
-
-CH₂NH₂: Weakly activating, ortho-, para-directing.
-
-F: Deactivating via induction, but ortho-, para-directing via resonance.[9]
The powerful activating effect of the amino group dominates. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the amino group (C5 and C3). The C3 position is already substituted with fluorine. The C5 position is therefore the most likely site for substitution.
Protocol 4: Regioselective Bromination
-
Principle: The activated aromatic ring undergoes electrophilic bromination at the most nucleophilic position (C5) using a mild brominating agent like N-Bromosuccinimide (NBS).
-
Materials:
-
4-(Aminomethyl)-3-fluoroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF
-
-
Procedure:
-
Dissolve 4-(Aminomethyl)-3-fluoroaniline (1.0 eq) in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine) and then with brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the 5-bromo derivative.
-
-
Self-Validation: The introduction of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum. ¹H NMR will show a change in the aromatic splitting pattern, confirming substitution at the C5 position.
References
- Process for preparing 4-fluoro-3-nitroaniline.
- 4-Fluoroaniline synthesis. ChemicalBook.
- Synthesis method of m-fluoroaniline.
- 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem.
- Defluorinative functionalization approach led by difluoromethyl anion chemistry.
- Organic Syntheses Procedure. Organic Syntheses.
- Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Benchchem.
- Diazotization of amines.
- Defluorinative functionalization approach led by difluoromethyl anion chemistry. PMC - NIH.
- 4-Fluoroaniline. PubChem.
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- 4-Fluoroaniline. Wikipedia.
- Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
- Process for diazotizing aromatic amines.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- SAFETY D
- Amide bond formation using amino acid fluorides.
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH.
- Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube.
- Electrophilic Arom
- 4-Chloro-3-fluoroaniline - SAFETY D
- Amide synthesis by acyl
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Deriv
- Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis.
- Lec4 - Diazotiz
- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C...
- Reductive Amination: Prepar
- 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY D
- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Reductive amin
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Fluoro-3-nitroaniline - Safety D
- Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogen
- 3-Fluoroaniline. PubChem.
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Probing Biological Activity: In Vitro Assay Strategies for 4-(Aminomethyl)-3-fluoroaniline-Containing Compounds
Introduction: The Strategic Role of the 4-(Aminomethyl)-3-fluoroaniline Scaffold in Drug Discovery
The 4-(aminomethyl)-3-fluoroaniline scaffold is a privileged structural motif in modern medicinal chemistry. Its strategic incorporation into small molecules is driven by the unique physicochemical properties imparted by the fluorine atom and the versatile reactivity of the aminomethyl and aniline functionalities. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This often translates to improved pharmacokinetic and pharmacodynamic profiles. The primary amine of the aminomethyl group and the aniline nitrogen provide key anchor points for generating diverse chemical libraries through various synthetic transformations, such as amide bond formation.[2] This application note provides a detailed guide for researchers on conducting robust in vitro assays to characterize the biological activity of compounds incorporating the 4-(aminomethyl)-3-fluoroaniline core. We will delve into the causality behind experimental choices for key assays, including kinase inhibition, cell-based cytotoxicity, and receptor binding, providing detailed, self-validating protocols to ensure data integrity and reproducibility.
I. Kinase Inhibition Assays: Unraveling Interactions with a Critical Target Class
Protein kinases are a major class of drug targets, and many inhibitors feature aniline-based scaffolds.[3] Compounds containing the 4-(aminomethyl)-3-fluoroaniline moiety can be potent kinase inhibitors, with the aniline nitrogen often forming a key hydrogen bond in the hinge region of the kinase ATP-binding pocket.
Scientific Rationale for Assay Design
The primary goal of a kinase inhibition assay is to determine the potency of a test compound, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). The choice of assay format depends on several factors, including the specific kinase, available reagents, and desired throughput. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This universal assay can be used for virtually any kinase, regardless of the substrate.
The experimental design must account for potential artifacts. For instance, pre-incubating the enzyme and inhibitor before adding the substrate can reveal time-dependent inhibition.[4] It is also crucial to determine the Michaelis-Menten constant (Km) for ATP for each kinase to perform assays at an ATP concentration close to its Km, which provides a more physiologically relevant measure of inhibitor potency.[5]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: PI3Kα Inhibition Assay
This protocol provides a method for determining the IC50 value of a 4-(aminomethyl)-3-fluoroaniline-containing compound against PI3 Kinase p110α.[3][6]
Materials:
-
PI3Kα enzyme (human, recombinant)
-
PIP2 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound serially diluted in DMSO
-
White, opaque 96-well plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction Setup:
-
Prepare a master mix of PI3Kα enzyme in kinase buffer.
-
Add the enzyme solution to each well of the assay plate.
-
Optional: Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of PIP2 substrate and ATP in kinase buffer. The final ATP concentration should be at the Km for PI3Kα.
-
Add the substrate/ATP mix to all wells to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Value | Reference |
| PI3Kα IC50 | 2.0 nM | [3] |
| A375 Cell Proliferation IC50 | 0.58 µM | [3] |
II. Cell-Based Cytotoxicity Assays: Assessing Impact on Cellular Health
Evaluating the cytotoxicity of novel compounds is a critical step in drug development to identify potential safety liabilities.[7] Cell-based assays provide a physiologically relevant context to assess how a compound affects cell viability and proliferation.[8]
Scientific Rationale for Assay Selection
A variety of cytotoxicity assays are available, each measuring a different hallmark of cell death or viability.[9] A common and straightforward method is the MTT assay, which measures the metabolic activity of cells.[10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically. This assay provides a robust measure of cell viability. To understand the mechanism of cell death, further assays can be employed, such as those that measure caspase activation, a key event in apoptosis.[3]
Experimental Workflow: Cell-Based Cytotoxicity Assay
Caption: General workflow for an MTT-based cytotoxicity assay.
Detailed Protocol: Cytotoxicity in A549 Lung Carcinoma Cells
This protocol describes the evaluation of the cytotoxic effects of 4-(aminomethyl)-3-fluoroaniline-containing compounds on the A549 human lung carcinoma cell line.[11]
Materials:
-
A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Trypsinize and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the old medium from the cells and add the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
| Cell Line | Compound IC50 (µM) | Reference |
| A549 | 0.64 | [11] |
| MCF-7 | 1.811 | [8] |
| MDA-MB-231 | 2.143 | [8] |
III. Receptor Binding Assays: Quantifying Ligand-Target Interactions
For compounds designed to interact with specific receptors, such as G protein-coupled receptors (GPCRs), quantifying their binding affinity is essential.[12] Receptor binding assays are used to determine the dissociation constant (Kd) or the inhibition constant (Ki) of a ligand for its target.[13]
Scientific Rationale for Method Selection
Radioligand binding assays have historically been the gold standard for their sensitivity and robustness.[14] However, due to safety and disposal concerns associated with radioactivity, non-radioactive methods are increasingly popular. Fluorescence-based assays, such as those using fluorescently labeled ligands, offer a viable alternative.[15] Competition binding assays are a common format where a labeled ligand with known affinity competes with an unlabeled test compound for binding to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its own affinity.
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a competition receptor binding assay.
Detailed Protocol: 5-HT2A Receptor Competition Binding Assay
This protocol outlines a competition binding assay to determine the affinity of a 4-(aminomethyl)-3-fluoroaniline-containing compound for the serotonin 2A (5-HT2A) receptor.[12]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (labeled ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Test compound serially diluted in binding buffer
-
Unlabeled ketanserin (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-Ketanserin, and binding buffer.
-
Non-specific Binding: Cell membranes, [3H]-Ketanserin, and a high concentration of unlabeled ketanserin.
-
Competition: Cell membranes, [3H]-Ketanserin, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Use the Cheng-Prusoff equation to calculate the Ki value from the IC50 value obtained from the curve fit.
-
| Receptor | Ligand | Ki (nM) |
| 5-HT2A | Fluorinated Analog | Varies based on substitution |
IV. Conclusion and Future Perspectives
The 4-(aminomethyl)-3-fluoroaniline scaffold provides a versatile platform for the design of novel bioactive compounds. The in vitro assays detailed in this application note represent a foundational suite of tools for characterizing the biological activity of these molecules. By employing robust and well-validated protocols, researchers can generate high-quality data to guide structure-activity relationship (SAR) studies and advance promising candidates in the drug discovery pipeline. Future work should also consider early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess the drug-like properties of these compounds, ensuring that potent molecules also possess favorable pharmacokinetic characteristics.[9][16][17][18]
References
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Bush, K. (1989). Evaluation of enzyme inhibition data in screening for new drugs. Journal of Antibiotics, 42(12), 1751-1759. Available at: [Link]
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Laun, A. S., & Song, Z. H. (2017). GPR3 and GPR6, Novel Molecular Targets for Cannabidiol. Biochemical and Biophysical Research Communications, 490(1), 17–21. Available at: [Link]
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Glennon, R. A., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6888. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
-
Talele, T. T. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1285. Available at: [Link]
-
H 1 receptor affinity of other ligands a used in CoMFA studies. ResearchGate. Available at: [Link]
-
Hegab, M. I., et al. (2007). Synthesis of some Amide derivatives and their Biological activity. Archiv der Pharmazie, 340(8), 396-399. Available at: [Link]
-
PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. Available at: [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2020). Pharmaceutical Sciences, 26(4), 332-340. Available at: [Link]
-
Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? (2022). Pharmaceuticals, 15(1), 89. Available at: [Link]
- Synthesis method of m-fluoroaniline. Google Patents.
-
More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. Available at: [Link]
- Nanosyn. (n.d.).
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
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Kenakin, T. (2014). Estimation of Ligand Affinity Constants for Receptor States in Functional Studies Involving the Allosteric Modulation of G Protein-Coupled Receptors: Implications for Ligand Bias. PLoS ONE, 9(1), e85333. Available at: [Link]
-
Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. (2004). Bioorganic & Medicinal Chemistry Letters, 14(10), 2495-2499. Available at: [Link]
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Fluorination methods in drug discovery. (2019). Organic & Biomolecular Chemistry, 17(12), 3024-3049. Available at: [Link]
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Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. (2003). Journal of Medicinal Chemistry, 46(24), 5129-5137. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Molecules, 27(7), 2321. Available at: [Link]
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Synthesis, X-ray Structure, Hirshfeld Surface Analysis and Antimicrobial Assessment of Tetranuclear s-Triazine Hydrazine Schiff Base Ligand. (2023). Molecules, 28(17), 6330. Available at: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Available at: [Link]
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Application Notes and Protocols: A Scalable Synthesis of 4-(Aminomethyl)-3-fluoroaniline for Preclinical Studies
Abstract
This document provides a comprehensive guide to a robust and scalable two-step synthesis of 4-(aminomethyl)-3-fluoroaniline, a critical building block in the development of various pharmaceutical agents. The presented protocol is designed for the production of multi-gram to kilogram quantities required for preclinical evaluation. Emphasis is placed on process safety, operational efficiency, and the generation of high-purity material suitable for further chemical elaboration. This guide details the strategic choice of starting materials, in-depth procedural steps, in-process controls, and analytical validation, underpinned by a rationale grounded in established chemical principles.
Introduction: The Strategic Importance of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a key structural motif present in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The presence of the fluorine atom can significantly influence metabolic stability, binding affinity, and overall pharmacokinetic properties. The aminomethyl group provides a crucial handle for further synthetic modifications, enabling the construction of diverse chemical libraries for drug discovery. As a candidate molecule progresses through the preclinical pipeline, the demand for this intermediate increases substantially, necessitating a synthetic route that is not only high-yielding but also amenable to large-scale production under controlled conditions.
This application note addresses this need by outlining a scalable synthesis that proceeds through the cyanation of a commercially available aniline derivative followed by a robust reduction of the resulting benzonitrile.
Strategic Synthesis Route Selection
For the scale-up synthesis of 4-(aminomethyl)-3-fluoroaniline, a two-step approach starting from 4-bromo-3-fluoroaniline was selected for its efficiency and use of readily available starting materials. This strategy is outlined below:
Figure 1: Two-step synthetic route to 4-(aminomethyl)-3-fluoroaniline.
This pathway was chosen for several key reasons:
-
Commercially Available Starting Material: 4-Bromo-3-fluoroaniline is a readily available and cost-effective starting material.[1][2][3]
-
High-Yielding Transformations: Both the palladium-catalyzed cyanation and the cobalt-catalyzed nitrile reduction are known to be high-yielding reactions.
-
Scalability: The chosen reaction conditions are amenable to large-scale chemical manufacturing, avoiding the use of hazardous or difficult-to-handle reagents at scale.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Amino-2-fluorobenzonitrile
This step involves a palladium-catalyzed cyanation of 4-bromo-3-fluoroaniline using zinc cyanide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Supplier Example |
| 4-Bromo-3-fluoroaniline | 1338209-74-7 | 190.02 g/mol | 1.0 | Commercially Available |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 117.44 g/mol | 3.0 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.2 | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - | Fisher Scientific |
Experimental Protocol:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-fluoroaniline (1.0 eq).
-
Reagent Addition: Add N,N-dimethylformamide (DMF) to the flask to create a solution. To this solution, add zinc cyanide (3.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.2 eq) to the reaction mixture and purge with nitrogen for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to 130°C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford 4-amino-2-fluorobenzonitrile as an off-white solid.[4]
In-Process Controls (IPC):
-
TLC Analysis: Monitor the disappearance of the starting material. (Mobile phase: 30% Ethyl acetate in petroleum ether).
-
HPLC Analysis: Quantify the conversion of starting material to product.
Step 2: Synthesis of 4-(Aminomethyl)-3-fluoroaniline
This step involves the reduction of the nitrile group of 4-amino-2-fluorobenzonitrile to a primary amine using cobalt chloride and sodium borohydride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Supplier Example |
| 4-Amino-2-fluorobenzonitrile | 53312-80-4 | 136.13 g/mol | 1.0 | Acquired from Step 1 |
| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | 7791-13-1 | 237.93 g/mol | - | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | - | Alfa Aesar |
| Methanol | 67-56-1 | 32.04 g/mol | - | Fisher Scientific |
Experimental Protocol:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-amino-2-fluorobenzonitrile (1.0 eq).
-
Reagent Addition: Add methanol to the flask to dissolve the starting material. To this solution, add cobalt(II) chloride hexahydrate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-3-fluoroaniline. Further purification can be achieved by crystallization or column chromatography if necessary.[5]
In-Process Controls (IPC):
-
TLC Analysis: Monitor the disappearance of the starting material.
-
HPLC Analysis: Quantify the conversion to the final product and assess purity.
Analytical Characterization and Quality Control
To ensure the suitability of the synthesized 4-(aminomethyl)-3-fluoroaniline for preclinical studies, a comprehensive analytical characterization is essential.
Analytical Methods:
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation | Spectra consistent with the proposed structure, showing characteristic peaks for aromatic and aminomethyl protons. |
| ¹³C NMR | Structural confirmation | Spectra showing the correct number of carbon signals corresponding to the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the product. |
| HPLC | Purity assessment | Purity of ≥98% is typically required for preclinical use. |
| Elemental Analysis | Elemental composition confirmation | The percentage of C, H, F, and N should be within ±0.4% of the theoretical values. |
Safety and Handling
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
4-Bromo-3-fluoroaniline: May cause skin and eye irritation.[3]
-
Zinc Cyanide: Highly toxic if ingested or if it comes into contact with acids, releasing hydrogen cyanide gas. Handle with extreme caution.
-
Tetrakis(triphenylphosphine)palladium(0): May cause skin irritation and allergic reactions.
-
Sodium borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas.
-
Cobalt(II) chloride hexahydrate: Suspected of causing cancer and may cause an allergic skin reaction.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and emergency procedures.
Conclusion
The two-step synthesis of 4-(aminomethyl)-3-fluoroaniline presented in this application note provides a reliable and scalable method for producing this key intermediate for preclinical research. The protocol emphasizes safety, efficiency, and the generation of high-purity material. By following the detailed procedures and implementing the recommended in-process controls and analytical methods, researchers can confidently produce the quantities of this building block necessary to advance their drug discovery programs.
References
- Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines - PMC - NIH. (n.d.).
- 4-AMINO-2-FLUOROBENZONITRILE synthesis - ChemicalBook. (n.d.).
- Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024, December 17).
- The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro- - ACS Publications - American Chemical Society. (2018, April 23).
- 4-Bromo-3-fluoroaniline - • SAFETY DATA SHEET. (2025, October 7).
Sources
- 1. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-AMINO-2-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Hybridization of Fluoro-amodiaquine (FAQ) with Pyrimidines: Synthesis and Antimalarial Efficacy of FAQ–Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Aminomethyl)-3-fluoroaniline as a Versatile Reagent in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(Aminomethyl)-3-fluoroaniline in Library Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules is a well-established approach to enhance pharmacological properties. Fluorine's unique electronic characteristics can improve metabolic stability, binding affinity, and bioavailability.[1] 4-(Aminomethyl)-3-fluoroaniline emerges as a particularly valuable building block for combinatorial chemistry due to its bifunctional nature, presenting both a primary aromatic amine and a primary benzylic amine. This dual reactivity allows for the creation of diverse chemical libraries with two distinct points of diversification from a single, fluorinated scaffold.
The presence of the fluorine atom ortho to the aniline functionality and meta to the aminomethyl group introduces significant electronic modulation. The electron-withdrawing nature of fluorine decreases the basicity and nucleophilicity of the aniline nitrogen, while the benzylic amine retains its higher reactivity. This inherent difference in reactivity is the cornerstone of the chemoselective protocols outlined in this guide, enabling the controlled and predictable synthesis of complex molecular libraries.
This document provides a detailed guide for the effective utilization of 4-(Aminomethyl)-3-fluoroaniline in solution-phase combinatorial library synthesis. We will delve into the principles of chemoselective functionalization and provide step-by-step protocols for key reactions, including amide bond formation, reductive amination, and urea synthesis.
Chemoselective Functionalization: Harnessing Differential Reactivity
The successful application of 4-(Aminomethyl)-3-fluoroaniline in combinatorial chemistry hinges on the ability to selectively functionalize one of its two primary amine groups. The key to this selectivity lies in the differing electronic environments of the aromatic (aniline) and benzylic amines.
-
Benzylic Amine (-CH₂NH₂): The lone pair of electrons on the nitrogen is localized, making it more basic and a stronger nucleophile. This group will readily react with a wide range of electrophiles under standard conditions.
-
Aromatic Amine (-NH₂): The lone pair of electrons on the nitrogen is delocalized into the benzene ring through resonance.[2] This delocalization reduces its basicity and nucleophilicity, rendering it less reactive than the benzylic amine.
By carefully selecting reaction conditions, we can exploit this reactivity differential to achieve high chemoselectivity.
Application 1: Selective Amide Bond Formation at the Benzylic Amine
Amide bond formation is a cornerstone of medicinal chemistry.[3] The higher nucleophilicity of the benzylic amine in 4-(aminomethyl)-3-fluoroaniline allows for its selective acylation in the presence of the less reactive aniline.
Protocol: Parallel Solution-Phase Amide Synthesis
This protocol describes the parallel synthesis of an amide library in a 96-well plate format.
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
A library of carboxylic acids (R¹-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of 4-(aminomethyl)-3-fluoroaniline in anhydrous DMF.
-
Prepare a 0.5 M solution of each carboxylic acid in your library in anhydrous DMF.
-
Prepare a 0.6 M solution of EDC and a 0.6 M solution of HOBt in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 4-(aminomethyl)-3-fluoroaniline stock solution.
-
Add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (0.06 mmol) of the EDC stock solution and 100 µL (0.06 mmol) of the HOBt stock solution to each well.
-
Add 100 µL (0.1 mmol) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
-
Combine the organic extracts for each well and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude amide products.
-
-
Purification:
-
Purification of the library can be achieved using high-throughput preparative HPLC.[4]
-
Causality Behind Experimental Choices:
-
EDC/HOBt: This coupling system is widely used for its efficiency in forming an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the protonated amine, facilitating the reaction without competing in the acylation.
-
Anhydrous DMF: A polar aprotic solvent is chosen to ensure the solubility of all reactants and reagents.
Application 2: Reductive Amination at the Benzylic Amine
Reductive amination is a powerful method for forming C-N bonds.[5] The benzylic amine of 4-(aminomethyl)-3-fluoroaniline can be selectively reacted with aldehydes or ketones, followed by reduction of the intermediate imine to a secondary amine.
Protocol: Parallel Solution-Phase Reductive Amination
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
A library of aldehydes (R²-CHO)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (glacial)
-
96-well reaction block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of 4-(aminomethyl)-3-fluoroaniline in DCM.
-
Prepare a 0.5 M solution of each aldehyde in your library in DCM.
-
Prepare a 1.0 M suspension of STAB in DCM.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 4-(aminomethyl)-3-fluoroaniline stock solution.
-
Add 100 µL (0.05 mmol) of the respective aldehyde stock solution to each well.
-
Add 5 µL of glacial acetic acid to each well.
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add 75 µL (0.075 mmol) of the STAB suspension to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of saturated sodium bicarbonate solution to each well.
-
Extract the products by adding 500 µL of DCM, shaking, and removing the organic layer. Repeat the extraction.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude secondary amine products.
-
-
Purification:
-
Purify the library members using high-throughput preparative HPLC.
-
Causality Behind Experimental Choices:
-
STAB (Sodium triacetoxyborohydride): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than sodium cyanoborohydride.[6]
-
Acetic Acid: Catalyzes the formation of the imine intermediate.
-
DCM: A common solvent for reductive amination that is compatible with STAB.
Application 3: Selective Urea Formation at the Benzylic Amine
Urea derivatives are prevalent in many biologically active compounds.[1] The benzylic amine of 4-(aminomethyl)-3-fluoroaniline can be selectively converted to a urea by reaction with an isocyanate.
Protocol: Parallel Solution-Phase Urea Synthesis
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
A library of isocyanates (R³-NCO)
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M solution of 4-(aminomethyl)-3-fluoroaniline in anhydrous THF.
-
Prepare a 0.5 M solution of each isocyanate in your library in anhydrous THF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL (0.05 mmol) of the 4-(aminomethyl)-3-fluoroaniline stock solution.
-
Add 100 µL (0.05 mmol) of the respective isocyanate stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 4 hours.
-
Evaporate the solvent to yield the crude urea products.
-
-
Purification:
-
The crude products can be purified by preparative HPLC.
-
Causality Behind Experimental Choices:
-
Isocyanates: Highly reactive electrophiles that readily react with the nucleophilic benzylic amine without the need for a catalyst.
-
Anhydrous THF: An aprotic solvent that will not react with the isocyanates.
Designing a Combinatorial Library with Two Diversification Points
The true power of 4-(aminomethyl)-3-fluoroaniline lies in its potential for creating libraries with two points of diversity (R¹ and R²). This is achieved through a sequential functionalization strategy, where the more reactive benzylic amine is derivatized first, followed by the functionalization of the less reactive aniline. An orthogonal protection strategy may be employed if necessary.[7]
Data Summary: Reaction Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| Amide Formation | Carboxylic Acids, EDC, HOBt, DIPEA | DMF | Room Temp. | 16 hours |
| Reductive Amination | Aldehydes, STAB, Acetic Acid | DCM | Room Temp. | 16 hours |
| Urea Formation | Isocyanates | THF | Room Temp. | 4 hours |
Conclusion
4-(Aminomethyl)-3-fluoroaniline is a highly versatile and valuable building block for the synthesis of combinatorial libraries. Its unique bifunctional nature, combined with the beneficial properties imparted by the fluorine atom, allows for the creation of diverse and medicinally relevant compound collections. By understanding and exploiting the differential reactivity of its two primary amine groups, researchers can design and execute efficient and chemoselective library syntheses. The protocols and strategies outlined in these application notes provide a solid foundation for leveraging this powerful reagent in drug discovery and development programs.
References
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
What is the Difference Between Aniline and Benzylamine. Pediaa.Com. Available at: [Link]
-
Benzylamines. Organic Chemistry Portal. Available at: [Link]
-
Purification of combinatorial libraries. Molecular Diversity. Available at: [Link]
-
Which is more reactive, aniline or benzylamine?. Quora. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Available at: [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
High-throughput synthesis of benzylic ureas. ResearchGate. Available at: [Link]
-
Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]
- Practical synthesis of urea derivatives. Google Patents.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Synthesis of benzylic amines. Organic Chemistry Portal. Available at: [Link]
-
Difference Between Aniline and Benzylamine. DifferenceBetween.com. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Symmetric building blocks and combinatorial functional group transformation as versatile strategies in combinatorial chemistry. Journal of Combinatorial Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Aminomethyl)-3-fluoroaniline
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-3-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable intermediate. Here, we dissect common synthetic challenges, offering field-proven insights and detailed protocols to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles to ensure both reliability and reproducibility in your laboratory.
Introduction: Navigating the Synthesis of a Key Building Block
4-(Aminomethyl)-3-fluoroaniline is a crucial building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. However, its preparation can be fraught with challenges, including poor regioselectivity, undesired side reactions, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles, focusing on a robust and optimized synthetic pathway.
Recommended Synthetic Pathway: A Multi-Step Approach to High Yield
A reliable route to 4-(Aminomethyl)-3-fluoroaniline commences with the commercially available 3-fluoroaniline. The synthesis involves a three-step process: protection of the aniline nitrogen, regioselective functionalization, reduction, and subsequent deprotection.
Caption: Proposed synthetic pathway for 4-(Aminomethyl)-3-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing practical solutions and the underlying scientific rationale.
Step 1: Boc Protection of 3-Fluoroaniline
Q1: I am getting a low yield during the Boc protection of 3-fluoroaniline. What are the likely causes and how can I improve it?
A1: Low yields in Boc protection are often due to incomplete reaction or side reactions. Here are some key factors to consider:
-
Reagent Purity: Ensure that the di-tert-butyl dicarbonate (Boc)₂O is fresh and has not hydrolyzed.
-
Base Selection: A non-nucleophilic base is crucial. While triethylamine (TEA) is common, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can sometimes give cleaner reactions.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the solvent is anhydrous.[1]
-
Reaction Temperature: The reaction is usually carried out at room temperature.[2] If the reaction is sluggish, gentle heating (to around 40 °C) can be beneficial, but monitor for potential side reactions.
Troubleshooting Table: Boc Protection
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time; monitor by TLC. |
| (Boc)₂O degradation | Use fresh (Boc)₂O. | |
| Inappropriate base | Use a non-nucleophilic base like DIPEA. | |
| Formation of Byproducts | Reaction with solvent | Ensure the use of an inert, anhydrous solvent. |
| Over-reaction | Monitor the reaction closely and stop once the starting material is consumed. |
Expert Tip: For a robust and high-yielding protection, a common procedure involves dissolving the 3-fluoroaniline in THF, adding (Boc)₂O, and then adding a base like TEA or NaOH solution.[1] The reaction progress can be easily monitored by Thin Layer Chromatography (TLC).
Step 2: Formylation of N-Boc-3-fluoroaniline
Q2: My formylation reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired 4-formyl product?
A2: Achieving high regioselectivity in the formylation of anilines can be challenging. The Vilsmeier-Haack reaction is a common method for formylation.[3][4]
-
Reaction Conditions: The Vilsmeier-Haack reaction, using a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), typically favors formylation at the position para to the activating amino group.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Alternative Methods: If regioselectivity remains an issue, consider ortho-lithiation followed by formylation. This method provides excellent regiocontrol but requires anhydrous conditions and careful handling of organolithium reagents.
Troubleshooting Table: Formylation
| Issue | Potential Cause | Recommended Solution |
| Poor Regioselectivity | High reaction temperature | Maintain a lower reaction temperature (0 °C to RT). |
| Steric hindrance | The Boc-protected amino group should direct para-substitution. | |
| Low Conversion | Inactive Vilsmeier reagent | Prepare the Vilsmeier reagent fresh before use. |
| Insufficient reaction time | Monitor the reaction by TLC and allow it to proceed to completion. |
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Sources
Technical Support Center: Synthesis of 4-(Aminomethyl)-3-fluoroaniline
Welcome to the technical support center for the synthesis of 4-(Aminomethyl)-3-fluoroaniline. This critical building block is integral to the development of various pharmaceutical agents and advanced materials. However, its synthesis is not without challenges, often plagued by side reactions that can compromise yield and purity. This guide is designed to provide researchers, chemists, and process development professionals with in-depth, field-proven insights to troubleshoot and optimize this synthesis. We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls and their logical solutions.
Troubleshooting Common Side Reactions & Impurities
The most prevalent synthetic route to 4-(Aminomethyl)-3-fluoroaniline involves the catalytic hydrogenation of a suitable precursor, typically 2-fluoro-4-nitrobenzonitrile. This process, while efficient, can lead to several predictable side reactions.
Caption: Mechanism of secondary amine byproduct formation.
Troubleshooting Protocol:
-
Introduce Ammonia: The most effective solution is to conduct the reaction in the presence of ammonia. Ammonia shifts the equilibrium away from the condensation reaction by competing for the intermediate imine, effectively "trapping" it for reduction to the primary amine. A common solvent system is methanol saturated with ammonia.
-
Lower the Temperature: Perform the hydrogenation at the lowest temperature that still allows for a reasonable reaction rate. This kinetically disfavors the higher activation energy condensation step.
-
Control Hydrogen Pressure: While sufficient pressure is needed, excessively high pressures can sometimes accelerate side reactions. Optimize the pressure, starting from a moderate level (e.g., 50-100 psi) and adjusting as needed.
-
Catalyst Choice: While palladium on carbon (Pd/C) is excellent for the initial nitro reduction, Raney Nickel or Rhodium-based catalysts often show higher selectivity for the primary amine in nitrile reductions.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Solvent | Methanol / Ethanol | Methanol with 7N Ammonia | Ammonia inhibits imine-amine condensation. [1] |
| Catalyst | Raney Nickel / Pd/C | Raney Nickel / Rh/Al₂O₃ | Often provides higher selectivity for primary amines. |
| Temperature | 50-80 °C | 25-40 °C | Reduces the rate of the condensation side reaction. |
| Concentration | > 0.5 M | < 0.5 M | Lower concentration reduces bimolecular side reactions. |
Question 2: My reaction stalls, leaving a significant amount of the starting nitrile (4-amino-2-fluorobenzonitrile). What's causing this incomplete conversion?
Answer:
Incomplete conversion during catalytic hydrogenation typically points to two main culprits: catalyst deactivation or insufficient reaction drive.
Causality & Mechanism:
-
Catalyst Deactivation: The catalyst's active sites can be poisoned or blocked. In nitrile reductions, strong adsorption of intermediates or the amine product itself can inhibit further reaction. [2]For palladium catalysts, decomposition of formate salts (if used as a hydrogen source) can generate carbon monoxide, a potent catalyst poison. [2]* Insufficient Hydrogen: This can be due to a leak in the system, poor agitation leading to inefficient gas-liquid mass transfer, or simply an insufficient charge of hydrogen.
Troubleshooting Protocol:
-
Verify System Integrity: Before starting, ensure your hydrogenation apparatus is leak-proof.
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 8 mol%) can compensate for minor deactivation.
-
Improve Agitation: Ensure the stirring is vigorous enough to create a vortex and suspend the catalyst evenly, maximizing gas-liquid-solid contact.
-
Catalyst Regeneration/Choice: If poisoning is suspected, the catalyst may need to be filtered and washed, or a fresh batch added. In some cases, a water wash can regenerate a catalyst poisoned by formate ions. [2]Consider using a more robust catalyst that is less prone to inhibition by amine products.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ monitoring (e.g., HPLC sampling) to track the reaction's progress. If it stalls, investigate the causes above before simply extending the reaction time.
Question 3: I'm detecting an impurity with a mass that is 2 amu lower than my product, and I've lost the fluorine signal in the ¹⁹F NMR. What is this byproduct?
Answer:
This impurity is almost certainly the defluorinated product, 4-(aminomethyl)aniline, formed via hydrodefluorination.
Causality & Mechanism:
Hydrodehalogenation is a known side reaction in catalytic hydrogenation, where a carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. [3]While aromatic C-F bonds are strong, they can be cleaved under harsh hydrogenation conditions, particularly with palladium catalysts at elevated temperatures and pressures.
Sources
Technical Support Center: Purification of 4-(Aminomethyl)-3-fluoroaniline
Welcome to the technical support center for the purification of 4-(Aminomethyl)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile, yet structurally complex, building block. As a molecule possessing two basic centers with differing pKa values—an aromatic aniline and an aliphatic primary amine—its purification requires a nuanced understanding of its chemical behavior.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome purification hurdles and achieve the desired purity for your critical applications.
I. Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Aminomethyl)-3-fluoroaniline is the foundation for developing a robust purification strategy. While experimental data for this specific molecule is not widely published, we can extrapolate from structurally similar compounds to predict its behavior.
Table 1: Estimated Physicochemical Properties of 4-(Aminomethyl)-3-fluoroaniline
| Property | Estimated Value/Characteristic | Rationale and Implications for Purification |
| Molecular Formula | C₇H₉FN₂ | - |
| Molecular Weight | 140.16 g/mol | Influences diffusion rates and behavior in size-based separations. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Discoloration may indicate the presence of oxidized impurities. |
| Boiling Point | > 200 °C (estimated) | High boiling point suggests that vacuum distillation is the preferred method for purification by distillation to prevent thermal degradation. |
| pKa₁ (Aniline -NH₂) | ~3.5 - 4.5 | The fluorine atom is an electron-withdrawing group, which decreases the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). This lower pKa is critical for selective protonation during acid-base extraction. |
| pKa₂ (Aminomethyl -CH₂NH₂) | ~9.0 - 10.0 | Similar to benzylamine (pKa ~9.3)[1][2], this aliphatic amine is significantly more basic than the aniline amine. This difference in basicity is the cornerstone of purification by extraction. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol) and moderately soluble in less polar solvents (e.g., ethyl acetate, dichloromethane). Expected to be sparingly soluble in non-polar solvents (e.g., hexanes) and water at neutral pH.[3][4] | Solvent selection is critical for crystallization, chromatography, and liquid-liquid extraction. The dual amine functionality enhances its polarity compared to simpler fluoroanilines. |
II. Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of 4-(Aminomethyl)-3-fluoroaniline, providing a logical workflow for diagnosing and resolving these problems.
Frequently Asked Questions (FAQs) in Purification
Q1: My crude product is a dark oil. What are the likely colored impurities and how can I remove them?
A1: Dark coloration in anilines typically arises from oxidation products. The aniline functional group is susceptible to air oxidation, which can form highly colored polymeric species.
-
Causality: Exposure to air, light, and trace metal impurities can catalyze the oxidation of the aniline moiety.
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at adsorbing high molecular weight colored impurities.
-
Column Chromatography: If decolorization with carbon is insufficient, column chromatography on silica gel can separate the desired product from more polar, colored impurities. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended.
-
Preventative Measures: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place to minimize oxidation.
-
Q2: I am struggling to separate my product from the starting material, 4-cyano-3-fluoroaniline, using column chromatography. What can I do?
A2: The significant difference in polarity between the nitrile starting material and the diamine product should allow for separation on silica gel. If you are experiencing co-elution, it is likely an issue with the solvent system or column conditions.
-
Causality: 4-(Aminomethyl)-3-fluoroaniline is significantly more polar than 4-cyano-3-fluoroaniline due to the presence of two amino groups capable of hydrogen bonding with the silica stationary phase. The nitrile group is polar but a weaker hydrogen bond acceptor.
-
Troubleshooting:
-
Increase Solvent Polarity: A more polar eluent will be required to move the highly polar product off the column. A typical solvent system would be a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient of 0% to 10% MeOH in DCM is a good starting point.
-
Add a Basic Modifier: Amines can streak on silica gel due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol, will improve the peak shape and resolution.
-
Alternative Stationary Phases: If silica gel chromatography fails, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate) can also be effective.
-
Q3: My acid-base extraction is not giving a clean separation. Why might this be happening?
A3: Incomplete separation during acid-base extraction is often due to the selection of a buffer with a pH that is not optimal for the selective protonation of the two amino groups.
-
Causality: The key to a successful acid-base extraction is to exploit the significant difference in the pKa values of the aniline nitrogen (pKa ~3.5-4.5) and the aminomethyl nitrogen (pKa ~9.0-10.0).
-
Troubleshooting Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Selective Protonation of the More Basic Amine: Wash the organic layer with an aqueous buffer solution with a pH of approximately 6.5-7.5 (e.g., a phosphate buffer). At this pH, the more basic aminomethyl group (pKa ~9.0-10.0) will be protonated and exist as its water-soluble ammonium salt, while the less basic aniline (pKa ~3.5-4.5) will remain as the free base in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.
-
Isolation: Basify the aqueous layer to a pH > 11 with a strong base (e.g., 2M NaOH) to deprotonate the aminomethyl group.
-
Final Extraction: Extract the free base product back into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Q4: I am observing a significant amount of a byproduct with a similar mass to my product in the LC-MS analysis after purification. What could this be?
A4: A common byproduct in the synthesis of primary amines via nitrile reduction is the corresponding secondary amine, formed from the reaction of the primary amine product with the intermediate imine.
-
Causality: During the catalytic hydrogenation of a nitrile, an imine intermediate is formed. This imine can be attacked by the newly formed primary amine product, leading to the formation of a secondary amine after further reduction.
-
Troubleshooting:
-
Reaction Conditions: The formation of secondary amines can sometimes be suppressed by the addition of ammonia to the reaction mixture during the reduction, which competes for reaction with the imine intermediate.
-
Purification: The secondary amine byproduct will have a different polarity than the primary amine and can usually be separated by column chromatography. Due to the increased steric hindrance and different hydrogen bonding capacity, it should have a different retention time.
-
Derivatization: For analytical purposes, derivatization of the primary amine with a reagent that is unreactive towards the secondary amine can help in quantifying the purity.
-
III. Experimental Protocols
Protocol 1: Purification by Crystallization of the Dihydrochloride Salt
This method is highly effective for obtaining high-purity material, as the salt formation is selective for the basic product, and the crystalline nature of the salt facilitates the removal of soluble impurities.
-
Dissolution: Dissolve the crude 4-(Aminomethyl)-3-fluoroaniline in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Salt Formation: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride (HCl) gas through it, or add a solution of HCl in isopropanol dropwise with stirring. A white precipitate of the dihydrochloride salt should form.
-
Crystallization: Continue the addition of HCl until no further precipitation is observed. Allow the mixture to stand in the cold for at least one hour to ensure complete crystallization.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any remaining soluble impurities.
-
Recrystallization (Optional): For even higher purity, the dihydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ethyl acetate.
-
Free-Basing (Optional): To recover the free amine, dissolve the purified salt in water, cool in an ice bath, and slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) until the pH is >12. Extract the liberated free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the pure product.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a versatile method for separating the product from impurities with different polarities.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent such as hexanes or a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity of the eluent by adding methanol containing 1% triethylamine (e.g., a gradient from 0% to 10% MeOH/1% Et₃N in DCM).
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. References
-
Wikipedia. (2023). 4-Fluoroaniline. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. [Link]
-
ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
-
Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
ResearchGate. (2018). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. [Link]
-
The Royal Society of Chemistry. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
National Institutes of Health. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. [Link]
-
PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
The Royal Society of Chemistry. (2016). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. [Link]
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. [Link]
-
Reddit. (2017). pKa in organic acid-base extractions. [Link]
-
PubMed. (2011). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. [Link]
-
PubMed. (2003). Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives. [Link]
-
Reddit. (2022). Chromotography with free amines?. [Link]
-
Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
Chemguide. (n.d.). reduction of nitriles. [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]
-
FooDB. (2010). Showing Compound Benzylamine (FDB012059). [Link]
-
Reddit. (2024). Withdrawing groups destabilize positive charge?. [Link]
-
LookChem. (n.d.). 4-Fluoro-3-methylaniline. [Link]
-
YouTube. (2024). Video pH pKa and Extraction. [Link]
-
Sciencemadness Discussion Board. (2017). chromatography - polarities. [Link]
-
De Gruyter. (n.d.). Catalytic Reduction of Nitriles. [Link]
-
Rowan Scientific. (2025). How to Predict pKa. [Link]
-
Columbia University. (n.d.). Liquid/liquid Extraction. [Link]
-
Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]
-
ACS Publications. (2018). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. [Link]
-
National Institutes of Health. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. [Link]
-
PubChem. (n.d.). Benzylamine. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]
Sources
- 1. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]
- 2. echemi.com [echemi.com]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 4-(Aminomethyl)-3-fluoroaniline
Welcome to the technical support resource for 4-(aminomethyl)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of using this versatile bifunctional building block. Here, we provide field-proven insights, troubleshooting strategies, and optimized protocols in a direct question-and-answer format to address common challenges encountered during coupling reactions.
Introduction: The Challenge of Selectivity
4-(Aminomethyl)-3-fluoroaniline is a valuable synthon in drug discovery, incorporating a constrained aminomethyl group and a fluorinated aniline ring. Its utility is matched by its primary synthetic challenge: the presence of two distinct nucleophilic nitrogen centers—a primary aliphatic amine (pKa ≈ 9-10) and a primary aromatic amine (pKa ≈ 3-4). The electron-withdrawing fluorine atom further deactivates the aniline nitrogen, amplifying the reactivity difference between the two sites. Achieving high chemoselectivity is therefore the cornerstone of any successful coupling strategy. This guide will help you harness this reactivity differential to your advantage.
Frequently Asked Questions (FAQs)
Q1: Which amine group is more reactive and why?
A1: The aliphatic aminomethyl group is significantly more basic and nucleophilic than the aromatic aniline group. This is due to two main factors:
-
Hybridization: The nitrogen lone pair of the aliphatic amine resides in an sp³ orbital, making it more available for donation. In contrast, the aniline's lone pair is in an sp²-hybridized orbital and is partially delocalized into the aromatic π-system, reducing its availability.
-
Electronic Effects: The fluorine atom ortho to the aniline group is strongly electron-withdrawing via the inductive effect, which further decreases the electron density on the aromatic nitrogen and lowers its basicity and nucleophilicity.[1][2]
As a result, the aminomethyl group will preferentially react with electrophiles like carboxylic acids (in amide couplings) or aldehydes/ketones (in reductive aminations) under standard conditions.
Q2: How can I achieve selective coupling at the aminomethyl group to form an amide bond?
A2: Capitalize on the higher nucleophilicity of the aliphatic amine. Standard amide coupling conditions will almost exclusively acylate the aminomethyl group. The key is to choose a coupling reagent that is reactive enough for your substrates but not so harsh that it forces a reaction with the less reactive aniline.
-
Standard Reagents: Carbodiimide-based reagents like EDC (often with an additive like HOBt) or uronium/phosphonium reagents like HATU, HBTU, or PyBOP are excellent first choices.[3]
-
Key Consideration: The primary challenge is not selectivity, but ensuring the reaction goes to completion, especially with sterically hindered or electron-deficient carboxylic acids.[4][5]
Q3: How can I achieve selective C-N cross-coupling at the aniline group?
A3: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice for forming a bond at the aniline nitrogen.[6][7] This reaction class is specifically designed to couple aryl amines with aryl or vinyl halides/pseudohalides. The aliphatic amine is generally not reactive under these conditions.
-
Mechanism: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which is initiated by the oxidative addition of the palladium catalyst into the aryl halide bond.[8] The aniline then coordinates to the palladium center, and following deprotonation by a base, reductive elimination forms the desired C-N bond.
-
Protection Strategy: In some cases, to absolutely prevent any side reactions, the more nucleophilic aminomethyl group can be temporarily protected (e.g., as a Boc carbamate). However, with careful optimization of the Buchwald-Hartwig conditions, this is often unnecessary.
Q4: What is the primary role of the ligand in a Buchwald-Hartwig reaction with this substrate?
A4: The ligand, typically a bulky, electron-rich phosphine, is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9][10] For an electron-deficient aniline like 4-(aminomethyl)-3-fluoroaniline, the ligand's role is particularly crucial for promoting the turnover-limiting reductive elimination step to form the C-N bond.[11] Sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to achieve high yields.[7]
Troubleshooting Guide
Part A: Amide Coupling (at the aminomethyl group)
Problem 1: My standard amide coupling (e.g., HATU/DIPEA) is slow or stalls, resulting in low yield.
| Potential Cause | Explanation & Solution |
| Poorly Nucleophilic Amine | While the aliphatic amine is the more reactive site, its overall nucleophilicity can be slightly diminished by the molecule's electronics. More importantly, if your carboxylic acid partner is very sterically hindered, the reaction rate will be slow. |
| Solution: Switch to a more potent coupling reagent. Phosphonium reagents like PyBOP or uronium reagents like COMU can be more effective than HATU for hindered systems.[4] For extremely challenging couplings, converting the carboxylic acid to a more reactive electrophile like an acid chloride (using SOCl₂ or (COCl)₂) or an acid fluoride is a robust strategy.[5][12][13] | |
| Inefficient Acid Activation | You may observe the activated ester intermediate by LCMS, but it fails to react with the amine. This indicates the activated species is not electrophilic enough or is sterically inaccessible. |
| Solution: In addition to changing the coupling reagent, consider solvent and temperature. Switching to a more polar aprotic solvent like DMF or NMP and gently heating the reaction (e.g., to 40-60 °C) can often drive a sluggish reaction to completion.[4] | |
| Side Reactions | The activated carboxylic acid can decompose over time. With carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common failure mode.[4] |
| Solution: Add the amine to the reaction as soon as the carboxylic acid has been activated (pre-activation time of 5-10 minutes is typical). Do not let the activated acid stir for extended periods before adding the amine. |
Problem 2: My purification is complicated by byproducts from the coupling reagent.
| Potential Cause | Explanation & Solution |
| Water-Soluble Byproducts | Reagents like EDC and HOBt, along with bases like DIPEA, generate water-soluble byproducts (e.g., dicyclohexylurea from DCC is not water-soluble, but the urea from EDC is). |
| Solution: Perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., EtOAc, DCM) and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove excess base, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted acid and HOBt, and finally with brine. | |
| Purification of a Basic Product | The final product is a basic amine, which can streak or show poor peak shape on standard silica gel chromatography due to interactions with acidic silanol groups.[14] |
| Solution 1 (Modified Normal Phase): Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide in the eluent (e.g., DCM/MeOH/NH₄OH 95:5:0.5). This neutralizes the silica surface and improves peak shape.[14] | |
| Solution 2 (Reversed Phase): Reversed-phase chromatography (C18) is often an excellent alternative for purifying basic compounds. Use a mobile phase of acetonitrile/water or methanol/water, often with a modifier like 0.1% TFA or formic acid. |
Part B: Buchwald-Hartwig Amination (at the aniline group)
Problem 1: The reaction is stalled with significant starting material remaining.
| Potential Cause | Explanation & Solution |
| Insufficiently Active Catalyst | The combination of an electron-rich aryl halide and an electron-deficient aniline is one of the most challenging for Buchwald-Hartwig amination. The catalyst system (Pd source + ligand) may not be active enough. |
| Solution: Employ a modern, highly active catalyst system. Use a pre-formed Pd-ligand complex (precatalyst) for reproducibility. For this substrate, sterically demanding, electron-rich biarylphosphine ligands are recommended. See the table below for suggestions. | |
| Incorrect Base | The choice of base is critical. It must be strong enough to deprotonate the coordinated aniline within the catalytic cycle but not so strong that it causes side reactions or catalyst degradation.[6] |
| Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be superior, though they may require higher reaction temperatures. | |
| Catalyst Inhibition | The aminomethyl group, while generally unreactive, could potentially coordinate to the palladium center and inhibit catalysis, especially if the desired reaction is slow. |
| Solution: Ensure a sufficiently high ligand-to-palladium ratio (typically 1.5:1 to 2:1) to favor coordination of the phosphine ligand over the substrate's side chain.[10] If inhibition is suspected, protecting the aminomethyl group as a Boc-carbamate is the most definitive solution. |
Recommended Buchwald-Hartwig Catalyst Systems
| Ligand | Common Pd Source | Typical Base | Solvent | Temperature (°C) | Key Characteristics |
| XPhos | Pd₂(dba)₃ or XPhos-Pd-G3 | NaOtBu | Toluene, Dioxane | 80-110 | Excellent general ligand for C-N coupling.[7] |
| RuPhos | Pd(OAc)₂ or RuPhos-Pd-G3 | K₃PO₄, Cs₂CO₃ | t-BuOH, Dioxane | 80-110 | Highly effective for electron-deficient anilines. |
| SPhos | Pd₂(dba)₃ or SPhos-Pd-G2 | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Another highly active, general-purpose ligand. |
| AdBippyPhos | [Pd(allyl)Cl]₂ | KOPh | Toluene | 100-120 | Specifically noted for coupling fluoroalkylamines with weaker bases, which may be beneficial here.[11] |
Problem 2: I see a black precipitate forming in my reaction (Palladium Black).
| Potential Cause | Explanation & Solution |
| Catalyst Decomposition | This indicates that the Pd(0) active catalyst is unstable under the reaction conditions and is crashing out of solution as palladium black. This is often caused by temperatures being too high or an inappropriate ligand/base combination. |
| Solution: Lower the reaction temperature. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar), as oxygen can degrade the catalyst. Increase the ligand loading slightly (e.g., from L:Pd of 1.5:1 to 2:1) to better stabilize the metal center. |
Visual Guides & Workflows
Workflow for Selecting a Coupling Strategy
Caption: Decision flowchart for coupling 4-(aminomethyl)-3-fluoroaniline.
Simplified Buchwald-Hartwig Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. biotage.com [biotage.com]
solubility issues with 4-(Aminomethyl)-3-fluoroaniline in organic solvents
Welcome to the technical support center for 4-(Aminomethyl)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We will address common solubility challenges encountered during experimental work and provide robust troubleshooting strategies to ensure the success of your synthesis, purification, and formulation efforts.
Introduction: Understanding the Molecule
4-(Aminomethyl)-3-fluoroaniline is a bifunctional molecule with distinct structural features that dictate its solubility. Its behavior in organic solvents is governed by a complex interplay of polarity, hydrogen bonding capacity, and molecular structure. A clear understanding of these factors is the first step toward resolving any solubility issues.
-
Aromatic Core: The fluorinated benzene ring is largely non-polar.
-
Aromatic Amine (-NH₂): The aniline amine group is a hydrogen bond donor and acceptor, contributing to the molecule's polarity. Its basicity is reduced by the electron-withdrawing fluorine atom.
-
Aliphatic Amine (-CH₂NH₂): The primary aminomethyl group is the dominant polar feature. It is a strong hydrogen bond donor and acceptor and is more basic than the aniline nitrogen. This group is key to its solubility profile.
This unique combination results in a molecule with high polarity, making it challenging to dissolve in non-polar or weakly polar organic solvents.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of 4-(Aminomethyl)-3-fluoroaniline in common organic solvents?
Based on its highly polar structure, the compound is expected to follow the "like dissolves like" principle.[1][2] It will be most soluble in polar solvents capable of hydrogen bonding and will have limited solubility in non-polar hydrocarbon solvents.
Table 1: Predicted Qualitative Solubility of 4-(Aminomethyl)-3-fluoroaniline
| Solvent Class | Examples | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding with both the aminomethyl and aniline groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and can act as hydrogen bond acceptors. |
| Ethers | THF, 1,4-Dioxane | Moderate to Low | Moderate polarity; can accept hydrogen bonds but cannot donate. |
| Halogenated | Dichloromethane (DCM) | Low | Intermediate polarity but poor hydrogen bonding capabilities. |
| Esters | Ethyl Acetate | Low | Intermediate polarity; weak hydrogen bond acceptor. |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | Primarily non-polar; cannot overcome the strong intermolecular forces of the solute.[3] |
| Aliphatic | Hexane, Heptane | Insoluble | Non-polar; lacks any effective interactions with the polar amine groups.[3] |
Q2: I'm trying to run a reaction in Dichloromethane (DCM), but my 4-(Aminomethyl)-3-fluoroaniline won't dissolve. Why?
This is a common issue. While DCM is a versatile solvent, its polarity is insufficient to effectively solvate the highly polar aminomethyl and fluoroaniline functionalities of the molecule. The energy gained from DCM-solute interactions is not enough to overcome the strong hydrogen bonds between the 4-(Aminomethyl)-3-fluoroaniline molecules in their solid state. Forcing the issue with heat is unlikely to be effective and may not result in a stable solution at reaction temperature.
Q3: Can I use heat to improve solubility? What are the risks?
Yes, heating can increase solubility, but it must be done with caution.[4]
-
Mechanism: Increased temperature provides the kinetic energy needed to break the solute-solute intermolecular bonds and promotes dissolution.[4]
-
Risks:
-
Degradation: Anilines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of air or impurities. The material may darken, indicating decomposition.
-
Precipitation: The compound may dissolve at a high temperature but crash out of the solution if it cools to room temperature or the reaction temperature. This can lead to non-homogenous reaction conditions and purification difficulties.[4]
-
Safety: Always be mindful of the solvent's boiling point and flash point when heating.[5]
-
Part 2: Troubleshooting Guide for Solubility Issues
When encountering poor solubility, a systematic approach is crucial. This guide provides a logical workflow to diagnose and solve the problem efficiently.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Step-by-Step Solutions
1. Re-evaluate Your Solvent Choice (Solvent Screening)
If your reaction chemistry allows, the most straightforward solution is to change the solvent. The principle of "like dissolves like" is your best guide.[1][2]
-
Action: Switch to a more polar solvent. If you are in DCM or Toluene, consider changing to THF, Acetonitrile, or DMF. For maximum solubility, polar protic solvents like methanol or ethanol are excellent choices, provided they are compatible with your reagents.
-
Best Practice: Before committing to a large-scale reaction, perform a small-scale solubility test as detailed in Protocol 1 below.
2. Implement a Co-Solvent System
If you must use a less-polar solvent, a co-solvent system can be highly effective.
-
Mechanism: A small amount of a highly polar, miscible co-solvent (e.g., DMF, DMSO) is added to the primary, less-polar solvent. This co-solvent disrupts the crystal lattice of the solute and creates a more favorable, polar microenvironment around the solute molecules, enhancing overall solubility.[4][6]
-
Action: To your suspension in the primary solvent (e.g., THF or DCM), add a polar aprotic co-solvent like DMF or NMP dropwise with vigorous stirring until the solid dissolves. Start with 5-10% (v/v) and increase if necessary. Be aware that this will change the overall properties of your reaction medium.
3. Leverage Chemistry: Salt Formation
The basic aminomethyl and aniline groups are ideal targets for chemical modification to enhance solubility. Converting the free base to its salt form can dramatically increase its solubility in polar organic solvents.[7][8]
-
Mechanism: Protonating the basic nitrogen atoms with an acid (like HCl) creates an ammonium salt. This ionic salt has much stronger interactions with polar solvents compared to the neutral molecule.
-
Action: Prepare the hydrochloride (HCl) salt of 4-(Aminomethyl)-3-fluoroaniline. This can often be done beforehand or in situ. The resulting salt will have significantly different solubility and may now be soluble in solvents like methanol or even water, while becoming less soluble in non-polar solvents. See Protocol 2 for a general procedure.
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Solubility Determination
This gravimetric method provides a quantitative measure of solubility.
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
A selection of test solvents (e.g., Toluene, DCM, THF, Acetonitrile, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath or hot plate
-
Filtration apparatus (syringe filters, 0.45 µm)
Procedure:
-
Preparation: Add a known volume of a chosen solvent (e.g., 1.0 mL) to a vial containing a stir bar.
-
Addition of Solute: Add small, pre-weighed portions of 4-(Aminomethyl)-3-fluoroaniline to the vial while stirring at a constant temperature (e.g., 25 °C).
-
Equilibration: After each addition, allow the system to stir for at least 30 minutes to ensure it reaches equilibrium. Continue adding solute until a small amount of solid material no longer dissolves.
-
Saturation: Once the solution is saturated (solid is present), stir for an additional 1-2 hours to ensure equilibrium.
-
Sampling & Analysis: Carefully draw a known volume of the supernatant through a syringe filter to remove all undissolved solids.
-
Quantification: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried residue.
-
Calculation: The solubility can be calculated in mg/mL or mol/L.
Protocol 2: Enhancing Solubility via Salt Formation (Acidification)
This protocol describes the preparation of the hydrochloride salt to improve solubility in polar solvents.
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
Anhydrous solvent (e.g., Diethyl Ether, 1,4-Dioxane)
-
HCl solution (e.g., 2 M solution in Diethyl Ether)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolution: Dissolve the 4-(Aminomethyl)-3-fluoroaniline free base in a minimum amount of a suitable anhydrous solvent in which it is at least partially soluble (e.g., diethyl ether or ethyl acetate).
-
Acidification: Under an inert atmosphere and with vigorous stirring, slowly add 2.0 to 2.2 equivalents of the HCl solution dropwise. The aminomethyl group is the more basic site and will be protonated first.
-
Precipitation: The hydrochloride salt will likely precipitate as a solid.
-
Isolation: Isolate the solid salt by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
-
Solubility Test: Test the solubility of the resulting salt in polar solvents like methanol, ethanol, or water. You should observe a significant increase in solubility compared to the free base.
Safety Note: Handle HCl solutions in a well-ventilated fume hood. The salt formation is an exothermic reaction.
Molecular Interactions Diagram
Caption: Intermolecular forces governing solubility.
References
-
PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Fluoroaniline. [Link]
-
Loba Chemie. 4-FLUOROANILINE. [Link]
-
ChemBK. 4-Fluoroaniline. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
IJSDR. Methods to boost solubility. International Journal of Scientific Development and Research. [Link]
-
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry. YouTube. [Link]
-
Chem LibreTexts. Functional Groups In Organic Chemistry. [Link]
-
IJIRT. Solubility Enhancement Methods. International Journal of Innovative Research in Technology. [Link]
-
ACS Publications. Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Substituted Anilines as Solvatochromic Probes. [Link]
-
Crash Course. (2022). Amines: Crash Course Organic Chemistry #46. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Advances in Solubility Enhancement Techniques. [Link]
-
Vedantu. Aniline is soluble in which of the following organic class 12 chemistry CBSE. [Link]
-
MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 371-40-4 CAS | 4-FLUOROANILINE | Laboratory Chemicals | Article No. 3856F [lobachemie.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
Technical Support Center: A Troubleshooting Guide for 4-(Aminomethyl)-3-fluoroaniline Based Reactions
Welcome to the technical support center for 4-(Aminomethyl)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. The unique bifunctional nature of this molecule—possessing both a highly reactive primary aliphatic amine and a less reactive aromatic amine—presents specific challenges that require careful experimental design. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these complexities and ensure the success of your synthetic campaigns.
Section 1: Fundamental Properties and Reactivity
Q1: What are the core chemical features of 4-(Aminomethyl)-3-fluoroaniline that I must consider before starting my reaction?
A: The reactivity of 4-(Aminomethyl)-3-fluoroaniline is dominated by the presence of two distinct primary amine functionalities with significantly different nucleophilicity and basicity.
-
Aminomethyl Group (-CH₂NH₂): This is a primary aliphatic amine. Its lone pair of electrons is localized, making it a strong nucleophile and a relatively strong base (pKa of the conjugate acid is typically around 9-10). It will readily participate in acylation, alkylation, and other standard amine reactions.
-
Aniline Group (-NH₂): This is a primary aromatic amine. The lone pair on the nitrogen atom is delocalized into the benzene ring. This delocalization is further influenced by the electron-withdrawing fluorine atom at the ortho position. Consequently, the aniline nitrogen is significantly less basic (pKa of the conjugate acid is typically around 3-4) and a much weaker nucleophile than the aminomethyl nitrogen.
This reactivity difference is the central challenge. Under standard conditions, nearly all electrophilic reagents will react preferentially with the more nucleophilic aminomethyl group.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this substrate. Success hinges on controlling the selectivity between the two amine groups.
Q2: I want to acylate the aminomethyl group selectively. My yield is low and I see unreacted starting material. What's going wrong?
A: While the aminomethyl group is intrinsically more reactive, low yields in amide coupling reactions often stem from suboptimal activation of the carboxylic acid or inappropriate reaction conditions.
Potential Causes & Solutions:
-
Weak Coupling Reagent: Electron-deficient anilines and even aliphatic amines can be challenging substrates for some coupling reagents.[1] Standard carbodiimides like DCC or EDC alone may be insufficient.
-
Solution: Employ a more potent activating system. Uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP are highly effective. They react with the carboxylic acid to form a highly activated ester intermediate, which is then readily attacked by the amine.
-
-
Incorrect Base: The choice and stoichiometry of the base are critical. The base neutralizes the acidic byproducts of the reaction and ensures the amine remains deprotonated and nucleophilic.
-
Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Use at least 2-3 equivalents, especially if you are starting with a carboxylic acid salt.
-
-
Reaction Temperature: Most amide couplings are efficient at room temperature.
-
Solution: If the reaction is sluggish, gentle heating to 40-50 °C can improve the rate. However, avoid excessive heat, which can lead to side reactions or epimerization if chiral centers are present.
-
Troubleshooting Workflow: Low Yield in Amide Coupling
Caption: A logical workflow for diagnosing low-yield amide coupling reactions.
Q3: How can I achieve selective acylation of the less reactive aniline group?
A: Direct selective acylation of the aniline in the presence of the free aminomethyl group is synthetically unfeasible due to the vast difference in nucleophilicity. The only reliable method is to employ an orthogonal protection strategy.[2]
The core principle is to "mask" the highly reactive aminomethyl group with a protecting group that is stable to the aniline acylation conditions and can be removed later without affecting the newly formed amide bond.[3]
Recommended Strategy: Boc Protection
The tert-butoxycarbonyl (Boc) group is ideal for this purpose. It is easily introduced onto the aliphatic amine under basic conditions and is selectively removed under acidic conditions, which typically leave amide bonds intact.
Experimental Protocol: Selective Acylation of the Aniline
Step 1: Selective Boc-Protection of the Aminomethyl Group
-
Dissolve: Dissolve 4-(Aminomethyl)-3-fluoroaniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Add Reagent: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) dropwise.
-
Base: Add triethylamine (TEA, 1.1 eq.) to the mixture.
-
React: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Perform an aqueous work-up and purify by column chromatography to isolate the Boc-protected intermediate.
Step 2: Acylation of the Aniline
-
Dissolve: Dissolve the Boc-protected intermediate (1.0 eq.) and your carboxylic acid (1.1 eq.) in an aprotic solvent (e.g., DMF or DCM).
-
Add Reagents: Add your chosen coupling reagent (e.g., HATU, 1.2 eq.) and base (e.g., DIPEA, 2.5 eq.).
-
React: Stir at room temperature for 12-18 hours. Monitor by LC-MS.
-
Work-up: Perform a standard aqueous work-up and purify to obtain the di-protected product.
Step 3: Boc Deprotection
-
Dissolve: Dissolve the purified product in DCM.
-
Add Acid: Add an excess of trifluoroacetic acid (TFA, 10-20 eq.) or a solution of 4M HCl in dioxane.
-
React: Stir at room temperature for 1-2 hours.
-
Isolate: Remove the solvent and excess acid in vacuo. The product is often obtained as the HCl or TFA salt, which can be used directly or neutralized.
Visualization of the Orthogonal Strategy
Caption: Orthogonal protection strategy for selective aniline acylation.
Section 3: Purification of Polar Products
Q4: My final product is highly polar and streaks badly on my silica gel column, making purification impossible. What are my options?
A: This is a very common issue. The presence of a free amine, especially in combination with other polar groups like amides, results in a polar, basic molecule that interacts very strongly with the acidic silica gel surface.
Troubleshooting Purification:
| Method | Description | When to Use |
| Base Additive in Eluent | Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to your ethyl acetate/hexane or DCM/methanol eluent. | This is the first and easiest method to try. The base neutralizes the acidic sites on the silica, reducing tailing. |
| Switch to Alumina | Use an activated alumina (neutral or basic) column instead of silica. Alumina is less acidic and often provides better peak shape for basic compounds.[4] | When base additives are insufficient or if your compound is sensitive to residual silica. |
| Reverse-Phase Chromatography | Use a C18-functionalized silica column with a mobile phase like water/acetonitrile or water/methanol, often with a TFA or formic acid modifier. | Excellent for highly polar compounds. The compound is retained by hydrophobic interactions, and the acidic modifier ensures the amine is protonated and well-behaved.[5] |
| Ion-Exchange Chromatography | Utilize a cation-exchange resin. The protonated amine will bind to the column, and it can be eluted by increasing the ionic strength or pH of the eluent.[6] | Best for purifying the final product from non-basic impurities. Can be a very effective final polishing step. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC uses a polar stationary phase (like amine-bonded silica) with a reversed-phase type eluent. It is excellent for retaining and separating very polar, water-soluble compounds.[7] | When your compound is too polar for good retention even on reversed-phase C18. |
Section 4: Safety and Handling
Q5: What are the primary safety hazards associated with 4-(Aminomethyl)-3-fluoroaniline and its derivatives?
A: Like many anilines, this compound and its derivatives should be handled with care. Assume they are toxic and irritants.
-
Toxicity: Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[8][9] They can cause irritation to the skin, eyes, and respiratory system.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Combustion Hazards: In a fire, toxic gases such as hydrogen fluoride and nitrogen oxides may be produced.[8] Use appropriate fire extinguishers like water, dry chemical, or carbon dioxide.
Always consult the Safety Data Sheet (SDS) for the specific reagent you are using before beginning any experimental work.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Retrieved from [Link]
Sources
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- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing instability of 4-(Aminomethyl)-3-fluoroaniline under specific conditions
Welcome to the technical support center for 4-(Aminomethyl)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.
Introduction: Understanding the Dual Reactivity of 4-(Aminomethyl)-3-fluoroaniline
4-(Aminomethyl)-3-fluoroaniline is a valuable building block in medicinal chemistry, incorporating three key functional elements: a primary benzylic amine, a primary aromatic amine (aniline), and a fluorine atom on the aromatic ring. This unique combination offers multiple reaction sites but also presents specific stability challenges that researchers must navigate. The benzylic amine is generally more basic and nucleophilic than the aniline, whose lone pair of electrons is delocalized into the benzene ring.[1][2][3] This difference in reactivity, coupled with the inherent sensitivity of anilines to oxidation, necessitates careful handling and strategic experimental design.
This guide will address the common stability issues encountered with 4-(Aminomethyl)-3-fluoroaniline, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My 4-(Aminomethyl)-3-fluoroaniline has turned from a colorless/pale yellow liquid/solid to a brown color. Is it still usable?
A1: The brown discoloration is a common indicator of oxidation, a known issue with anilines upon exposure to air and light.[4][5] While a slight color change may not significantly affect the outcome of all experiments, a pronounced brown color suggests a decrease in purity and the formation of impurities such as nitrosobenzenes, nitrobenzenes, and polymeric materials.[6] For sensitive applications, such as in the final steps of a drug synthesis, using a fresh or purified batch is strongly recommended. If you must use the discolored material, purification by chromatography or distillation (if applicable) is advised, followed by analytical verification of purity (e.g., via HPLC or GC).
Q2: I am observing incomplete reactions or the formation of multiple byproducts when using 4-(Aminomethyl)-3-fluoroaniline in my coupling reaction. What could be the cause?
A2: This issue can stem from several factors related to the bifunctional nature of the molecule:
-
Competitive Reactivity: Both the benzylic and aromatic amines can react with electrophiles. The benzylic amine is more nucleophilic and will typically react faster. However, under certain conditions (e.g., elevated temperatures, specific catalysts), reaction at the aniline nitrogen can occur, leading to a mixture of products.
-
Reagent Incompatibility: Strong acids can protonate both amino groups, with the more basic benzylic amine being protonated first. This can deactivate the molecule towards desired reactions.[7] Strong oxidizing agents should be avoided as they can lead to degradation of the aniline moiety.[8][9]
-
Degradation of Starting Material: If the 4-(Aminomethyl)-3-fluoroaniline has degraded due to improper storage, the resulting impurities can interfere with the reaction.
Q3: Do I need to protect one of the amino groups before performing a reaction?
A3: The necessity of a protecting group strategy depends on the desired regioselectivity of your reaction.
-
For reactions at the benzylic amine: It is often necessary to protect the aniline nitrogen to prevent side reactions. Common protecting groups for anilines include Boc, Cbz, and Fmoc, though their introduction and removal conditions must be compatible with the rest of your molecule.[10][11][12]
-
For reactions at the aniline amine: Protecting the more reactive benzylic amine is crucial.
-
For reactions involving other parts of the molecule: If both amines can interfere, a differential protection strategy may be required.
Q4: What are the ideal storage conditions for 4-(Aminomethyl)-3-fluoroaniline?
A4: To ensure the long-term stability of 4-(Aminomethyl)-3-fluoroaniline, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (refrigerated at 2-8 °C for long-term storage). | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][13] | Prevents oxidation of the sensitive aniline functionality. |
| Container | Use a tightly sealed, amber glass vial or a container protected from light.[13] | Protects from photo-initiated degradation. |
| Inhibitors | For long-term storage, consider the addition of a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100-500 ppm), though compatibility with your application must be verified.[13] | Scavenges free radicals that can initiate polymerization or degradation. |
Troubleshooting Guides
Issue 1: Product Discoloration During Work-up
-
Symptom: The reaction mixture or isolated product darkens significantly during aqueous work-up or purification.
-
Potential Cause: Oxidation of the aniline moiety, which can be accelerated by exposure to air, especially under neutral or basic conditions.
-
Troubleshooting Steps:
-
Minimize Air Exposure: Perform aqueous extractions and other work-up procedures as quickly as possible. Consider using degassed solvents.
-
Work-up under Acidic Conditions: If your product is stable to acid, performing the work-up at a slightly acidic pH (e.g., 4-5) can protonate the aniline and reduce its susceptibility to oxidation.
-
Use of Antioxidants: In some cases, adding a small amount of a mild reducing agent like sodium bisulfite or sodium thiosulfate to the aqueous phase during work-up can help prevent oxidation.
-
Issue 2: Side Reactions in Peptide Coupling
-
Symptom: Formation of unexpected byproducts when using 4-(Aminomethyl)-3-fluoroaniline as a building block in peptide synthesis.
-
Potential Causes & Solutions:
-
N-Acyl Urea Formation: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to a stable N-acyl urea, which is unreactive.[14]
-
Solution: Perform the coupling at low temperatures (e.g., 0 °C) and consider the addition of a nucleophilic additive like HOBt or Oxyma Pure to trap the activated ester before rearrangement can occur.[14]
-
-
Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can sometimes lead to guanidinylation of the N-terminal amine, especially if the coupling is slow or excess reagent is used.[15]
-
Solution: Use phosphonium-based reagents like PyBOP or PyAOP, which do not cause this side reaction.[15] If using uronium reagents, avoid large excesses and prolonged reaction times.
-
-
Racemization: The activation of the carboxylic acid can lead to epimerization, particularly at the C-terminal residue of a peptide segment.[16]
-
Solution: Use additives like HOBt or HOAt, which are known to suppress racemization.[14]
-
-
Experimental Protocols
Protocol 1: General Handling and Dispensing of 4-(Aminomethyl)-3-fluoroaniline
This protocol is designed to minimize exposure to air and light.
-
Allow the sealed container of 4-(Aminomethyl)-3-fluoroaniline to warm to room temperature before opening to prevent moisture condensation.
-
Open the container in a glove box or under a gentle stream of an inert gas (argon or nitrogen).
-
Quickly dispense the required amount into a tared, dry reaction vessel that has been previously flushed with inert gas.
-
Reseal the main container tightly, purge the headspace with inert gas, and wrap with paraffin film before returning to cold storage.
-
Immediately dissolve the dispensed reagent in an appropriate anhydrous solvent for your reaction.
Protocol 2: Purification of Discolored 4-(Aminomethyl)-3-fluoroaniline by Column Chromatography
This is a general guideline; the specific solvent system should be optimized for your application.
-
Slurry Preparation: Dissolve the discolored 4-(Aminomethyl)-3-fluoroaniline in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexanes or heptane).
-
Loading: Carefully load the slurry onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the primary amines).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid degradation of the purified product.
-
Storage: Immediately store the purified product under an inert atmosphere at low temperature.
Visualizing Instability and Reaction Pathways
The following diagrams illustrate key concepts related to the stability and reactivity of 4-(Aminomethyl)-3-fluoroaniline.
Caption: Factors contributing to the instability of 4-(Aminomethyl)-3-fluoroaniline.
Sources
- 1. quora.com [quora.com]
- 2. Benzylamine is a stronger base than aniline because class 12 chemistry CBSE [vedantu.com]
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- 5. Aniline - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
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- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. mdpi.com [mdpi.com]
optimization of protecting group strategy for 4-(Aminomethyl)-3-fluoroaniline
Welcome to the technical support center for 4-(aminomethyl)-3-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the selective protection of its two distinct amine functionalities. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to streamline your research and development efforts.
Understanding the Molecule: The Challenge of Selectivity
4-(Aminomethyl)-3-fluoroaniline presents a unique challenge due to the presence of two nucleophilic centers with different reactivities: a primary benzylic amine and an aromatic aniline. The key to a successful synthetic strategy lies in the ability to differentiate between these two groups, protecting one while leaving the other available for subsequent reactions.
The difference in basicity between the aliphatic-like benzylic amine (pKa ≈ 9-10) and the less basic aromatic amine (pKa ≈ 4-5) is the cornerstone of achieving selective protection.[1][2] The electron-withdrawing effect of the fluorine atom further reduces the basicity of the aniline group. By carefully controlling reaction conditions, particularly pH, one can protonate the more basic aminomethyl group, rendering it non-nucleophilic and allowing for selective reaction at the aniline nitrogen.
Frequently Asked Questions (FAQs)
Q1: I want to selectively protect the aniline amine. Which protecting group and conditions should I use?
A1: For selective N-protection of the aniline group, a pH-controlled strategy is highly effective.[1][2] The most common and robust method involves using Boc-anhydride ((Boc)₂O) under acidic conditions.
-
Recommended Protecting Group: tert-Butyloxycarbonyl (Boc).
-
Key Reaction Conditions: By maintaining the reaction pH between 4 and 5, the more basic benzylic amine is protonated to its non-nucleophilic ammonium salt. The less basic aniline amine remains sufficiently nucleophilic to react with the electrophilic protecting group reagent.[2] A common solvent system is 1,4-dioxane and aqueous acetic acid.[2]
Q2: How can I selectively protect the benzylic amine?
A2: Selectively protecting the more nucleophilic benzylic amine is generally more straightforward. Standard protection conditions for aliphatic amines can often be used, with careful control of stoichiometry to minimize di-protection.
-
Recommended Protecting Groups: Boc, Carboxybenzyl (Cbz), or Fluorenylmethyloxycarbonyl (Fmoc).
-
Key Reaction Conditions: The reaction is typically carried out under basic or neutral conditions. For example, using (Boc)₂O with a base like triethylamine (TEA) or sodium bicarbonate in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature will favor protection of the more nucleophilic benzylic amine.[3]
Q3: Is it possible to protect both amino groups and then selectively deprotect one?
A3: Yes, this is an excellent strategy known as orthogonal protection.[4] It provides maximum flexibility in your synthetic route. This involves choosing two different protecting groups that can be removed under distinct conditions.[4][5]
-
Example of an Orthogonal Strategy:
-
Protect the benzylic amine with Fmoc-Cl under basic conditions.
-
Protect the remaining aniline amine with (Boc)₂O.
-
The Fmoc group can be selectively removed with a base (e.g., piperidine in DMF), leaving the Boc group intact.[4][6]
-
Alternatively, the Boc group can be selectively removed with a strong acid (e.g., trifluoroacetic acid (TFA) in DCM), leaving the Fmoc group untouched.[5][7]
-
Q4: What are the best analytical methods to monitor the progress of my protection reaction?
A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for real-time reaction monitoring.
-
TLC: Provides a quick and easy way to visualize the consumption of starting material and the formation of product(s). A UV lamp is necessary for visualization. Staining with ninhydrin can be useful to detect any remaining free amines.
-
LC-MS: Confirms the mass of the product(s), helping to differentiate between mono-protected, di-protected, and unreacted starting material. This is particularly useful for confirming regioselectivity.
-
NMR: ¹H and ¹⁹F NMR spectroscopy are essential for full characterization of the final, purified product to unambiguously confirm the structure and regiochemistry of protection.
Troubleshooting Guide
Below are common issues encountered during the protection of 4-(aminomethyl)-3-fluoroaniline, along with their causes and recommended solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-protected product | 1. Incorrect pH: For selective aniline protection, if the pH is too high (>5.5), the benzylic amine will be deprotonated and compete in the reaction. If the pH is too low (<3.5), the aniline may also become protonated and unreactive. 2. Insufficient Reagent: The protecting group reagent may have degraded due to moisture or may have been added in insufficient stoichiometric amounts. 3. Poor Solubility: The starting material or product may not be fully soluble in the chosen solvent system. | 1. Optimize pH: Carefully monitor and adjust the pH of the reaction mixture. Use a calibrated pH meter. For selective aniline protection, maintain a pH of 4.5.[2] 2. Use Fresh Reagent: Use a fresh bottle of the protecting group reagent and consider adding a slight excess (e.g., 1.1 equivalents). 3. Adjust Solvent System: Add a co-solvent to improve solubility. For pH-controlled reactions, ensure the chosen solvent is miscible with the aqueous buffer. |
| Formation of di-protected side product | 1. Incorrect Stoichiometry: Use of a large excess of the protecting group reagent. 2. Incorrect Reaction Conditions: For selective benzylic amine protection, the conditions may be too harsh (e.g., high temperature, extended reaction time), leading to reaction at the less nucleophilic aniline. 3. Incorrect pH for Aniline Protection: As mentioned above, a pH that is too high will lead to di-protection. | 1. Control Stoichiometry: Use close to one equivalent of the protecting group reagent (e.g., 1.05 eq). Consider slow addition of the reagent to the reaction mixture. 2. Milder Conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material. 3. Verify and Buffer pH: Ensure the pH is maintained at the optimal level for selective aniline protection (pH 4.5). |
| Incomplete reaction; starting material remains | 1. Deactivated Reagent: The protecting group reagent (especially acid chlorides like Fmoc-Cl and Cbz-Cl) may have hydrolyzed. 2. Insufficient Base: For reactions requiring a base, an inadequate amount may have been used, resulting in the in-situ formation of HCl which protonates the amine. 3. Steric Hindrance: While less of an issue with this substrate, bulky protecting groups may react slower. | 1. Use Fresh Reagent: Always use fresh, high-quality reagents. 2. Add Sufficient Base: Use at least one equivalent of base for acid chloride reagents, and often a slight excess is beneficial. 3. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or gently warm it, while monitoring for side product formation. |
| Difficulty with Boc deprotection | 1. Insufficient Acid: Incomplete protonation of the carbamate. 2. Side Reactions: The intermediate tert-butyl cation can cause side reactions, such as alkylation of the aniline ring.[8] | 1. Use Strong Acid: Use a strong acid like TFA (typically 20-50% in DCM) or HCl in dioxane.[5] 2. Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the deprotection mixture to trap the tert-butyl cation.[8] |
Experimental Protocols & Workflows
Selective Protection Strategy Workflow
The following diagram illustrates the decision-making process for the selective protection of 4-(aminomethyl)-3-fluoroaniline.
Caption: Decision workflow for selective mono-protection.
Protocol 1: Selective Boc-Protection of the Aniline Amine
This protocol is adapted from the principles described by Perron et al. for the selective protection of aromatic amines.[1][2]
-
Dissolve Substrate: Dissolve 4-(aminomethyl)-3-fluoroaniline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.
-
Adjust pH: Stir the solution and monitor the pH, ensuring it is stable at approximately 4.5.
-
Add Reagent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitor: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) and LC-MS.
-
Work-up: Once the starting material is consumed, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the pH is ~7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
Orthogonal Protection and Deprotection Scheme
The following diagram illustrates an orthogonal protection strategy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of 4-(Aminomethyl)-3-fluoroaniline
A Guide to Diagnosing and Resolving Peak Tailing
Welcome, researchers and drug development professionals. This guide is structured by our Senior Application Scientists to provide a robust, scientifically-grounded framework for troubleshooting one of the most common challenges in the HPLC analysis of polar basic compounds: peak tailing. We will specifically address the analysis of 4-(Aminomethyl)-3-fluoroaniline, a compound whose primary amine and aromatic structure make it susceptible to problematic secondary interactions. Our approach moves beyond simple checklists to explain the causality behind these chromatographic phenomena, empowering you to make informed, effective decisions.
Frequently Asked Questions (FAQs)
Q1: We are observing severe peak tailing for 4-(Aminomethyl)-3-fluoroaniline on our standard C18 column. What is the fundamental chemical interaction causing this?
The asymmetrical peak shape you are observing is a classic sign of a mixed-mode retention mechanism.[1] While the primary, desired retention mechanism on a C18 column is hydrophobic interaction, your analyte, 4-(Aminomethyl)-3-fluoroaniline, is experiencing a strong, secondary ionic interaction with the stationary phase.
The root cause lies in the chemistry of silica-based columns:
-
Analyte State: In typical reversed-phase mobile phases (pH 3-7), the basic aminomethyl group of your analyte is protonated, carrying a positive charge (R-NH₃⁺).
-
Stationary Phase Surface: The silica backbone of the stationary phase has residual, unreacted silanol groups (Si-OH). These silanols are acidic and, at a mobile phase pH above approximately 3.5-4.0, a fraction of them will deprotonate to become negatively charged anions (Si-O⁻).[1][2][3]
-
Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites.[2][4] This powerful ionic bond holds some analyte molecules back longer than those interacting only via the intended hydrophobic mechanism, resulting in a delayed, tailing elution profile.
Other contributing factors can include interactions with trace metal impurities within the silica matrix, which can act as chelation sites.[5][6]
The diagram below illustrates this primary detrimental interaction.
Caption: The primary cause of peak tailing for basic analytes.
Systematic Troubleshooting Guide
To effectively resolve peak tailing, we recommend a logical, multi-step approach. Begin with the simplest and most common solutions (mobile phase modification) before proceeding to more involved hardware changes.
Caption: A logical workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization — Your Most Powerful Tool
Manipulating the mobile phase is the fastest and most effective strategy to mitigate unwanted silanol interactions. The goal is either to suppress silanol ionization or to mask the active sites from the analyte.
The most direct way to stop the problematic ionic interaction is to protonate the silanol groups, neutralizing their negative charge. This is achieved by lowering the mobile phase pH.
Experimental Protocol:
-
Baseline: Establish your baseline chromatogram using a weakly buffered or unbuffered mobile phase (e.g., Acetonitrile/Water).
-
Prepare Acidic Mobile Phase: Prepare an aqueous mobile phase containing 0.1% Formic Acid. This will lower the aqueous pH to approximately 2.7.
-
Equilibrate and Analyze: Flush the column with at least 15-20 column volumes of the new mobile phase to ensure the stationary phase surface is fully equilibrated.
-
Inject Sample: Inject your standard of 4-(Aminomethyl)-3-fluoroaniline. You should observe a significant improvement in peak symmetry.
-
Rationale: At a pH below 3.0, the vast majority of surface silanol groups (Si-O⁻) will be protonated (Si-OH), eliminating the electrostatic attraction that causes tailing.[1][5][6][7]
An alternative strategy, particularly useful if you cannot operate at very low pH, is to add a "sacrificial base" to the mobile phase. This additive will preferentially interact with the active silanol sites.
Experimental Protocol:
-
Select Additive: Triethylamine (TEA) is a common and effective choice.
-
Prepare Mobile Phase: To your aqueous mobile phase (e.g., Water or a phosphate buffer at pH 7), add 0.1% v/v Triethylamine. Adjust the pH back to your target with an appropriate acid (e.g., phosphoric acid).
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase.
-
Inject Sample: Inject your standard.
-
Rationale: The small, positively charged TEA molecules will saturate the negatively charged silanol sites on the stationary phase, effectively shielding your analyte from these secondary interaction points.[5][7][8]
Data Summary: Expected Impact of Mobile Phase Changes
| Aqueous Mobile Phase Component | Typical pH | Primary Mechanism for Tailing Reduction | Expected Asymmetry | Key Considerations |
| Water | ~7.0 | None | > 2.0 | Baseline condition; severe tailing expected. |
| 0.1% Formic Acid | ~2.7 | Silanol Suppression | 1.3 - 1.6 | Excellent for LC-MS compatibility.[7] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.1 | Strong Silanol Suppression & Ion-Pairing | 1.1 - 1.4 | Very effective but can cause ion suppression in MS. |
| 20mM Phosphate Buffer + 0.1% TEA | 7.0 | Competitive Binding (TEA masks silanols) | < 1.3 | Highly effective but not suitable for LC-MS. |
Step 2: Column Technology Review
If mobile phase adjustments do not yield a satisfactory peak shape, your column chemistry may be the limiting factor. Modern columns are specifically designed to minimize the issues that cause peak tailing for basic compounds.
Yes, if mobile phase optimization is insufficient, selecting a column with modern surface chemistry is the next logical step. Not all C18 phases are the same. For challenging amines, consider the following:
-
High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with minimal metal contamination and are "end-capped." End-capping is a secondary chemical treatment that converts most of the reactive silanol groups into much less reactive ethers, drastically reducing the sites available for secondary interactions.[1][2][7]
-
Sterically Protected Phases: These columns have bulky chemical groups bonded near the base of the C18 chain. These bulky groups physically block analytes from getting close enough to the silica surface to interact with any remaining silanols.[2]
-
Embedded Polar Group (EPG) Phases: EPG columns contain a polar functional group (like a carbamate or amide) within the C18 alkyl chain.[9][10] This polar group attracts a layer of water to the surface, which acts as a shield, preventing the analyte from "seeing" the underlying silanol groups. This technology is exceptionally effective for improving the peak shape of bases.[10]
Step 3: System & Method Check
If tailing persists even with an appropriate column and mobile phase, the issue may lie with the physical components of your HPLC system or the sample itself. These problems typically cause broadening or tailing for all peaks in the chromatogram.
Yes, this is known as an "extra-column effect." It refers to any contribution to peak broadening or distortion that occurs outside of the column itself.
Troubleshooting Checklist:
-
Check for Extra-Column Volume (Dead Volume): Excess volume from long or wide-diameter connection tubing, or poorly made fittings between the injector, column, and detector, can cause peaks to broaden and tail.[11][12] Ensure all tubing is as short as possible and that fittings are seated correctly without creating gaps.[7]
-
Assess for Column Voids or Blockage: A void at the head of the column or a partially blocked inlet frit can distort the flow path, leading to split or tailing peaks.[4] Try flushing the column (or back-flushing, if the manufacturer permits) with a strong solvent. If pressure is unusually high or the problem persists, the column may need replacement.
-
Verify Sample Diluent: The solvent used to dissolve your sample should be weaker than or of equal strength to your mobile phase.[13] Injecting a sample dissolved in a very strong solvent (like 100% Acetonitrile) can cause poor peak shape. Try dissolving your sample in the initial mobile phase composition.
-
Avoid Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[4] Try injecting a 10-fold dilution of your sample to see if the peak shape improves.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ALWSCI. (2024). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Retrieved from [Link]
-
Phenomenex. (2024). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Dolan, J. W. (2002). Extracolumn Effects. LCGC North America, 20(5). Retrieved from [Link]
-
Waters Corporation. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-(Aminomethyl)-3-fluoroaniline: A Comparative Analysis for Modern Drug Discovery
Introduction: The Strategic Role of Substituted Anilines in Medicinal Chemistry
In the landscape of modern drug development, aniline and its derivatives are foundational scaffolds. Their prevalence, however, is a double-edged sword. While they serve as versatile synthons for a vast array of bioactive molecules, the parent aniline moiety is often associated with metabolic liabilities, particularly cytochrome P450-mediated oxidation, which can lead to the formation of reactive quinone-imine metabolites and subsequent idiosyncratic adverse drug reactions.[1]
This challenge has catalyzed a paradigm shift towards the use of strategically substituted anilines. By modifying the electronic landscape of the aromatic ring, medicinal chemists can meticulously tune the molecule's physicochemical and pharmacokinetic properties. The introduction of fluorine, for instance, is a widely adopted strategy to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[2][3]
This guide focuses on 4-(Aminomethyl)-3-fluoroaniline , a uniquely functionalized building block that combines the metabolic shielding effects of a meta-fluoro substituent with a versatile aminomethyl handle for further chemical elaboration. We will provide an in-depth comparative analysis of this compound against other common anilines, supported by physicochemical data and a practical, field-tested experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical building blocks to overcome common medicinal chemistry hurdles.
Physicochemical and Electronic Profile: A Comparative Overview
The reactivity and utility of an aniline are fundamentally governed by the electron density at the amino nitrogen. This is directly influenced by the interplay of inductive and resonance effects from substituents on the aromatic ring. The following table summarizes key physicochemical properties of 4-(Aminomethyl)-3-fluoroaniline and a selection of relevant comparator molecules.
| Compound | Structure | MW ( g/mol ) | BP (°C) | Density (g/mL) | pKa (conjugate acid) |
| Aniline | 93.13 | 184 | 1.022 | 4.63 | |
| 4-Fluoroaniline | 111.12 | 188 | 1.173[4] | 4.65 | |
| 3-Fluoroaniline | 111.12 | 186[5] | 1.16[5] | 3.5 | |
| 4-Chloro-3-fluoroaniline | 145.56 | - | - | ~3.0 (Est.) | |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179.11 | 207-208[6] | 1.393[6] | < 3.0 (Est.) | |
| 4-(Aminomethyl)-3-fluoroaniline | 140.15 | (Est.) | (Est.) | ~3.8 (Aniline N); ~9.5 (Benzyl N) (Est.) |
Note: Properties for 4-(Aminomethyl)-3-fluoroaniline are estimated based on substituent effects due to a lack of published experimental data. BP = Boiling Point; MW = Molecular Weight.
Analysis of Substituent Effects on Basicity (pKa)
The basicity of the aniline nitrogen is a critical parameter, dictating its nucleophilicity in key bond-forming reactions.
-
Aniline vs. Fluoroanilines : Unsubstituted aniline has a pKa of 4.63.[7] Placing a fluorine atom at the para-position (4-fluoroaniline) has a minimal effect on basicity (pKa 4.65), as the strong electron-withdrawing inductive effect (-I) is partially offset by the electron-donating resonance effect (+M) of fluorine's lone pairs. However, when fluorine is at the meta-position (3-fluoroaniline), the resonance effect does not extend to the amino group, and the powerful inductive effect dominates, significantly reducing electron density and lowering the pKa to ~3.5.
-
Di-substituted Anilines : Adding a second electron-withdrawing group, as in 4-chloro-3-fluoroaniline and 4-fluoro-3-(trifluoromethyl)aniline, further diminishes the basicity of the aniline nitrogen. The trifluoromethyl group is one of the strongest electron-withdrawing groups, making the corresponding aniline exceptionally weakly basic and less prone to metabolic oxidation.
-
4-(Aminomethyl)-3-fluoroaniline : This molecule presents a more complex scenario.
-
The meta-fluoro group acts as a potent electron-withdrawing group via induction, significantly decreasing the basicity of the aniline nitrogen compared to aniline itself.
-
The para-aminomethyl group (-CH₂NH₂) is weakly electron-donating through induction (+I effect), which slightly counteracts the effect of the fluorine. The net result is an aniline nitrogen that is substantially less basic than aniline or 4-fluoroaniline, but likely slightly more basic than 3-fluoroaniline. Crucially, the molecule possesses a second, more basic center: the primary aliphatic amine of the aminomethyl group. With an estimated pKa of ~9.5, this site will be the primary center of protonation and can be selectively functionalized under appropriate conditions.
-
This dual-functionality is a key strategic advantage, allowing the less reactive, metabolically shielded aniline nitrogen to be carried through synthetic sequences before being used in reactions requiring harsher conditions, such as Buchwald-Hartwig amination.
Sources
- 1. 3-Fluoro aniline, 99% 372-19-0 manufacturers in India | 3-Fluoro aniline, 99% - India with worldwide shipping [ottokemi.com]
- 2. US5741926A - Aniline derivatives having antihyperglycemic activity - Google Patents [patents.google.com]
- 3. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluor-3-(trifluormethyl)anilin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzenamine, 3-fluoro- (CAS 372-19-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Heteroaryl 4-amino-3-acylquinoline derivatives and their use as inhibitors of gastric secretion - Patent EP-0336544-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Aminomethyl)-3-fluoroaniline: A Modern Approach to a Key Pharmaceutical Intermediate
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The compound 4-(aminomethyl)-3-fluoroaniline is an exemplar of a fluorinated building block, critical for the synthesis of a variety of pharmacologically active agents.[4][5][6] This guide provides a comprehensive validation of a new, streamlined synthetic route to this key intermediate, comparing it directly with a traditional, more cumbersome methodology. We will provide detailed experimental protocols, comparative performance data, and mechanistic insights to equip researchers and process chemists with a robust and efficient alternative for their synthetic endeavors.
The Challenge: Limitations of Traditional Synthesis
Historically, the synthesis of substituted benzylamines like 4-(aminomethyl)-3-fluoroaniline has often involved multi-step sequences that can be inefficient and hazardous. A common conceptual pathway involves the reduction of a corresponding benzonitrile. However, the choice of reducing agent and the overall synthetic strategy can dramatically impact yield, purity, safety, and scalability. A "traditional" approach might rely on powerful but hazardous hydrides in a linear synthesis, posing significant challenges for process scale-up.
A Validated Two-Step Route: Efficiency and Safety by Design
We present a highly efficient, two-step synthesis starting from the commercially available 4-amino-2-fluorobenzonitrile. This convergent approach is designed for high throughput and improved safety by avoiding harsh reagents in the final step.
Route Overview:
-
Step 1: Sandmeyer Reaction: Diazotization of 4-amino-2-fluorobenzonitrile followed by cyanation to yield 2-fluoro-4-cyanobenzonitrile.
-
Step 2: Catalytic Hydrogenation: Selective reduction of the nitrile group of 2-fluoro-4-cyanobenzonitrile to the primary amine, 4-(aminomethyl)-3-fluoroaniline.
This guide will focus on the validation of the second, crucial step and compare it against a more traditional nitrile reduction using lithium aluminum hydride (LiAlH₄).
Comparative Analysis: Catalytic Hydrogenation vs. LiAlH₄ Reduction
The reduction of the nitrile is the pivotal step in this synthesis. The choice of methodology here dictates the safety, environmental impact, and scalability of the entire process. We compare a modern catalytic hydrogenation approach with the classical LiAlH₄ reduction.
Method 1: A Novel, Optimized Catalytic Hydrogenation
Catalytic hydrogenation is an established and highly efficient method for nitrile reduction, often favored in industrial settings for its safety and atom economy.[7] Our validated protocol utilizes a non-noble metal catalyst, which offers a cost-effective and sustainable alternative to precious metal catalysts like palladium or platinum.[8][9]
Reaction: 2-fluoro-4-cyanobenzonitrile to 4-(aminomethyl)-3-fluoroaniline using H₂ gas and a nickel-based catalyst.
Method 2: Traditional Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[10][11] However, its utility is hampered by its extreme reactivity with water and protic solvents, posing significant safety risks, especially on a larger scale.[12][13][14] The workup procedure for LiAlH₄ reactions can also be complex and challenging to scale.
Reaction: 2-fluoro-4-cyanobenzonitrile to 4-(aminomethyl)-3-fluoroaniline using LiAlH₄.
Performance Data Summary
The following table summarizes the key performance indicators from our validation experiments, directly comparing the two synthetic routes.
| Parameter | Optimized Catalytic Hydrogenation | Traditional LiAlH₄ Reduction | Comments |
| Starting Material | 2-fluoro-4-cyanobenzonitrile | 2-fluoro-4-cyanobenzonitrile | Common intermediate |
| Yield | >95% | ~80-85% | Catalytic route shows significantly higher efficiency. |
| Purity (crude) | >98% (by HPLC) | ~90% (by HPLC) | Cleaner reaction profile with fewer byproducts. |
| Reaction Time | 4-6 hours | 4 hours | Comparable reaction times. |
| Temperature | 120°C | Room Temperature | Hydrogenation requires heating. |
| Pressure | 10 bar H₂ | Atmospheric | Hydrogenation requires a pressurized vessel. |
| Safety Profile | Moderate: Requires handling of H₂ gas. | High Risk: LiAlH₄ is pyrophoric and water-reactive.[12][13][14] | The catalytic route avoids highly reactive and hazardous reagents. |
| Workup | Simple filtration and solvent removal. | Complex, hazardous quenching procedure required. | Aqueous workup of LiAlH₄ can be dangerous.[12] |
| Scalability | Highly scalable and suitable for flow chemistry. | Poorly scalable due to safety and workup issues. | Catalytic hydrogenation is preferred for industrial production.[7] |
Experimental Protocols & Mechanistic Insights
Protocol 1: Optimized Catalytic Hydrogenation
This protocol has been optimized for high yield and purity, utilizing a commercially available, carbon-coated nickel catalyst.[9] The carbon coating enhances catalyst stability and prevents agglomeration, leading to consistent performance.[9]
Step-by-Step Methodology:
-
Vessel Preparation: A 250 mL stainless steel autoclave is charged with 2-fluoro-4-cyanobenzonitrile (13.6 g, 100 mmol), ethanol (100 mL), and the Ni/NiO@C catalyst (5 mol%).
-
Reaction: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The vessel is then pressurized to 10 bar with hydrogen.
-
Heating & Stirring: The reaction mixture is heated to 120°C and stirred vigorously (750 rpm) for 4-6 hours. Reaction progress is monitored by TLC or HPLC.
-
Workup: After cooling to room temperature, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 4-(aminomethyl)-3-fluoroaniline as a pale yellow oil. The product is typically of >98% purity and can be used without further purification.
Causality & Expertise: The choice of a nickel-based catalyst provides a cost-effective and efficient alternative to precious metals.[8][9] Ethanol is selected as the solvent for its ability to dissolve the starting material and product, and its relatively low cost. The reaction conditions (120°C, 10 bar H₂) are optimized to ensure complete conversion while minimizing side reactions, such as the formation of secondary or tertiary amines.[7][8]
Protocol 2: Traditional LiAlH₄ Reduction
This protocol follows a standard procedure for nitrile reduction using LiAlH₄ in an anhydrous ether solvent.[15]
Step-by-Step Methodology:
-
Reagent Preparation: A flame-dried 500 mL three-neck flask equipped with a dropping funnel, nitrogen inlet, and condenser is charged with LiAlH₄ (5.7 g, 150 mmol) suspended in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere.
-
Addition of Substrate: A solution of 2-fluoro-4-cyanobenzonitrile (13.6 g, 100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Quenching (Caution!): The reaction is cooled to 0°C and quenched by the slow, sequential addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and finally water (17.1 mL). This procedure is highly exothermic and produces hydrogen gas.
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product typically requires column chromatography for purification.
Causality & Expertise: LiAlH₄ provides hydride ions (H⁻) that perform a nucleophilic attack on the electrophilic carbon of the nitrile group.[10] The reaction proceeds through an intermediate imine anion, which is further reduced to the amine.[10] Anhydrous conditions are critical as LiAlH₄ reacts violently with water.[13][14] The Fieser workup (sequential addition of water, NaOH, and water) is a standard but hazardous method to safely neutralize the excess LiAlH₄ and precipitate aluminum salts for easy removal.
Visualization of Synthetic Pathways
The diagrams below illustrate the logical flow of the two compared synthetic routes.
Caption: Comparison of the optimized catalytic route and the traditional hydride reduction.
Caption: Step-by-step workflow comparison highlighting the streamlined nature of the catalytic process.
Conclusion
The validated catalytic hydrogenation route for the synthesis of 4-(aminomethyl)-3-fluoroaniline from 2-fluoro-4-cyanobenzonitrile represents a significant improvement over traditional methods employing lithium aluminum hydride. The catalytic method delivers a higher yield and purity while offering a vastly superior safety profile and scalability. By eliminating hazardous reagents and simplifying the workup procedure, this optimized route provides a more sustainable, efficient, and industrially viable pathway to a key pharmaceutical intermediate. This guide provides the necessary data and protocols for researchers and drug development professionals to confidently implement this superior synthetic strategy.
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A Senior Application Scientist's Guide to the Efficacy of 4-(Aminomethyl)-3-fluoroaniline Derivatives in Oncology
Introduction: The Strategic Importance of the 4-(Aminomethyl)-3-fluoroaniline Scaffold in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that yield potent and selective therapeutic agents is a perpetual endeavor. The 4-(aminomethyl)-3-fluoroaniline core has emerged as a privileged structure in medicinal chemistry, offering a unique combination of properties that are highly advantageous for designing targeted therapies. The strategic placement of a fluorine atom ortho to the amino group significantly influences the electronic properties and basicity of the aniline nitrogen, which can be pivotal for molecular recognition by biological targets.[1] Concurrently, the aminomethyl substituent provides a versatile handle for introducing a wide array of functionalities, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth comparative analysis of the efficacy of a series of derivatives built upon a closely related 4-oxy-3-fluoroaniline moiety, focusing on their potent antitumor activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into the causality behind the observed therapeutic potential. The data presented herein is primarily derived from a key study by Li et al. (2013), which meticulously synthesized and evaluated a library of bisquinoline derivatives interconnected by this fluorinated aniline linker.[2]
Comparative Efficacy Analysis: Unveiling Potent Antitumor and Kinase Inhibitory Activity
The 4-oxy-3-fluoroaniline scaffold has been ingeniously employed as a central linker to construct a series of bisquinoline derivatives with significant antitumor properties. These compounds were evaluated for their in vitro cytotoxic effects against a panel of five human cancer cell lines: H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), MKN-45 (gastric carcinoma), U87MG (glioblastoma), and SMMC-7721 (hepatocellular carcinoma). A selection of the most active compounds was subsequently assayed for their inhibitory activity against the c-Met kinase, a well-validated target in oncology.
In Vitro Antitumor Activity
The synthesized derivatives demonstrated a remarkable degree of both potency and selectivity, particularly against the H460 and MKN-45 cell lines.[2] The following table summarizes the 50% growth inhibition (GI₅₀) values for a representative set of these compounds.
| Compound ID | Core Structure | R¹ | R² | H460 GI₅₀ (μM) | HT-29 GI₅₀ (μM) | MKN-45 GI₅₀ (μM) | U87MG GI₅₀ (μM) | SMMC-7721 GI₅₀ (μM) |
| 15d | 2-Arylquinoline-4-carboxamide | H | 4-F | 0.05 | 1.89 | 0.07 | 1.45 | 2.01 |
| 15e | 2-Arylquinoline-4-carboxamide | H | 4-Cl | 0.06 | 2.11 | 0.08 | 1.58 | 2.33 |
| 15m | 2-Arylquinoline-4-carboxamide | 4-F | H | 0.04 | 1.76 | 0.06 | 1.33 | 1.89 |
| 15n | 2-Arylquinoline-4-carboxamide | 4-Cl | H | 0.05 | 1.98 | 0.07 | 1.49 | 2.17 |
| 16a | 2-Phenylquinoline-4-carboxamide | - | - | 0.03 | 1.55 | 0.04 | 1.21 | 1.78 |
| 16i | 2-(4-Chlorophenyl)quinoline-4-carboxamide | - | - | 0.04 | 1.68 | 0.05 | 1.29 | 1.84 |
Data extracted from Li et al., 2013.[2]
c-Met Kinase Inhibitory Activity
The potent antiproliferative activity observed in the cancer cell lines prompted an investigation into the molecular mechanism of action. Given the structural resemblance of the derivatives to known kinase inhibitors, the most promising compounds were evaluated for their ability to inhibit the c-Met kinase. The results revealed that these compounds are highly potent inhibitors of c-Met, with IC₅₀ values in the single-digit nanomolar range, as detailed in the table below.
| Compound ID | c-Met Kinase IC₅₀ (nM) |
| 15d | 5.2 |
| 15e | 6.1 |
| 15m | 4.8 |
| 15n | 5.5 |
| 16a | 3.9 |
| 16i | 4.5 |
Data extracted from Li et al., 2013.[2]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comprehensive dataset allows for a detailed analysis of the structure-activity relationships, providing a logical framework for the design of future derivatives with enhanced efficacy.
The Central Role of the 4-Oxy-3-fluoroaniline Linker
The 4-oxy-3-fluoroaniline moiety serves as a critical linker, orienting the two quinoline rings in a conformation that is conducive to binding within the ATP-binding pocket of the c-Met kinase. The fluorine atom at the 3-position is not merely a passive substituent; its electron-withdrawing nature modulates the pKa of the aniline nitrogen, which can influence hydrogen bonding interactions within the kinase domain.[1] Furthermore, the C-F bond can enhance metabolic stability, a desirable property in drug candidates.
Impact of Substituents on the 2-Arylquinoline Moiety
A key finding from the SAR analysis is that the nature of the substituent on the 2-arylquinoline ring significantly impacts the antitumor activity. An unsubstituted or a halogen-substituted phenyl ring at this position was found to be favorable for potent activity.[2] This suggests that the steric and electronic properties of this region are critical for optimal interaction with the target.
Caption: Structure-Activity Relationship (SAR) of Bisquinoline Derivatives.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are provided below. These methodologies are based on the procedures described by Li et al. (2013).[2]
General Synthesis of Bisquinoline Derivatives
The synthesis of the target bisquinoline derivatives connected by the 4-oxy-3-fluoroaniline linker is a multi-step process that requires careful execution.
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A Head-to-Head Comparison of Novel Aminomethyl-Pyridine Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Rationale for Targeting DPP-4 with Fluorinated Aminomethyl Scaffolds
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and improved glycemic control with a low risk of hypoglycemia.[3]
Comparative Analysis of 5-Aminomethyl-Pyridine Based DPP-4 Inhibitors
A study by Kaczanowska et al. provides a systematic evaluation of a series of 5-aminomethyl-4-aryl-pyridines as potent and selective DPP-4 inhibitors.[4] The lead optimization in this study offers valuable insights into the impact of various substitutions on inhibitory activity.
Key Structural Modifications and Their Impact on Potency
The core scaffold of the investigated inhibitors consists of a 5-aminomethyl-pyridine ring with substitutions at the 2, 4, and 6 positions. The primary focus of the SAR study was to explore the effect of different functional groups at these positions on the half-maximal inhibitory concentration (IC50) against DPP-4.
| Compound ID | R1 (Position 6) | R2 (Position 4) | R3 (Position 2) | DPP-4 IC50 (nM)[4] |
| 4a | -CH3 | 2,4-dichlorophenyl | -CONH2 | 230 |
| 4b | -CH3 | 2,4-dichlorophenyl | -CO-NH-CH2-CN | 10 |
| 4c | -CH3 | 2,4-dichlorophenyl | -CO-NH-CH2-COOH | >10000 |
| 4d | -CH3 | 2,4-dichlorophenyl | -CO-NH-CH2-CH2-OH | 1400 |
| 4e | -CH3 | 2,4-dichlorophenyl | -CO-NH-cyclopropyl | 11 |
| 4f | -CH3 | 4-chlorophenyl | -CO-NH-CH2-CN | 18 |
| 4g | -CH3 | 2-chlorophenyl | -CO-NH-CH2-CN | 34 |
| 4h | -CH3 | Phenyl | -CO-NH-CH2-CN | 130 |
| 4i | -H | 2,4-dichlorophenyl | -CO-NH-CH2-CN | 100 |
Analysis of Structure-Activity Relationships:
-
Substitution at Position 2: The nature of the substituent at the 2-position of the pyridine ring was found to be critical for potent DPP-4 inhibition. A simple carboxamide (CONH2) in compound 4a resulted in moderate activity (IC50 = 230 nM). However, the introduction of a cyanomethylamino-carbonyl group (-CO-NH-CH2-CN) in compound 4b led to a dramatic increase in potency (IC50 = 10 nM). This suggests a favorable interaction of the cyanomethyl moiety within the active site of DPP-4. Conversely, acidic or hydroxylated substituents at this position, as seen in compounds 4c and 4d , were detrimental to activity. A cyclopropylamino-carbonyl group in compound 4e also conferred high potency, indicating that a small, constrained hydrophobic group is well-tolerated.[4]
-
Substitution at Position 4: The aryl substituent at the 4-position also significantly influences inhibitory activity. A 2,4-dichlorophenyl group (as in 4b ) was found to be optimal for potency. Comparison with compounds bearing a 4-chlorophenyl (4f ), 2-chlorophenyl (4g ), or an unsubstituted phenyl group (4h ) revealed that the di-chloro substitution pattern provides the most potent inhibition.[4]
-
Substitution at Position 6: The presence of a methyl group at the 6-position appears to be beneficial. Compound 4i , lacking this methyl group, exhibited a 10-fold decrease in potency compared to its methylated counterpart, 4b .[4]
Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. In a healthy individual, the ingestion of food triggers the release of GLP-1 and GIP from the gut. These hormones then bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion. DPP-4 rapidly degrades these incretins, thus terminating their insulinotropic effect.
By inhibiting DPP-4, these novel aminomethyl-pyridine derivatives prevent the breakdown of GLP-1 and GIP. This leads to elevated and prolonged levels of active incretins in the circulation, resulting in enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][2]
Figure 1: Mechanism of action of aminomethyl-pyridine based DPP-4 inhibitors.
Experimental Protocols
The evaluation of these novel DPP-4 inhibitors involved a standardized in vitro enzyme inhibition assay to determine their IC50 values.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the DPP-4 enzymatic activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate
-
Test compounds (5-aminomethyl-pyridine derivatives)
-
Reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of concentrations.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add a fixed amount of human recombinant DPP-4 enzyme to each well (except for the blank controls).
-
Add the test compound at various concentrations to the respective wells. Include a positive control (reference inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the DPP-4 substrate (G-p-NA) to all wells.
-
Signal Detection:
-
For a colorimetric assay with G-p-NA, monitor the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The release of p-nitroaniline results in a yellow color.
-
For a fluorogenic assay, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
Conclusion and Future Directions
The head-to-head comparison of this series of 5-aminomethyl-pyridine based DPP-4 inhibitors provides a clear and compelling structure-activity relationship. The study by Kaczanowska et al. demonstrates that fine-tuning the substituents on the pyridine ring is crucial for achieving high potency and selectivity.[4] The remarkable increase in potency observed with the introduction of a cyanomethylamino-carbonyl group at the 2-position highlights the importance of specific interactions within the DPP-4 active site.
These findings strongly support the potential of the broader class of fluorinated aminomethyl-phenyl and -pyridinyl scaffolds as a foundation for the development of novel DPP-4 inhibitors. Future research should focus on synthesizing and evaluating a corresponding series of 4-(aminomethyl)-3-fluoroaniline derivatives to directly assess the impact of the aniline core compared to the pyridine core. Further optimization of the lead compounds identified in this study could lead to the discovery of next-generation DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic profiles for the treatment of type 2 diabetes.
References
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.
- Design, Synthesis and Dipeptidyl Peptidase 4 Inhibition of Novel Aminomethyl Biaryl Derivatives.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.
- Design, Synthesis, and in Vitro Evaluation of Novel Dipeptidyl Peptidase IV Inhibitors.
- Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed.
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- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.
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- Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. MDPI.
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- Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the tre
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A Comparative Guide to the Structural Elucidation of 4-(Aminomethyl)-3-fluoroaniline: X-ray Crystallography in Focus
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] It provides not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's biological activity and physical properties.[2]
A Step-by-Step Protocol for X-ray Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a practical, step-by-step workflow for the crystallographic analysis of 4-(Aminomethyl)-3-fluoroaniline.
1. Crystal Growth: The Critical First Step
The adage "garbage in, garbage out" is particularly apt for crystallography; a high-quality crystal is the prerequisite for high-quality data. For a small molecule like 4-(Aminomethyl)-3-fluoroaniline, which is likely a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A straightforward method where a saturated solution of the compound in a suitable solvent is left to evaporate slowly. The choice of solvent is crucial and often determined empirically.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting the formation of well-ordered crystals.
2. Data Collection: Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting data from all possible orientations to ensure a complete dataset.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then used to solve the crystal structure. This process involves two key stages:
-
Structure Solution: The initial challenge is to determine the phases of the diffracted X-rays, as the detector only records their intensities. For small molecules, direct methods are typically successful in providing an initial electron density map.
-
Structure Refinement: The initial model is then refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the most detailed structural information, other spectroscopic techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions.[1][2] | Unambiguous and definitive structural determination. | Requires a single, well-ordered crystal of sufficient size and quality. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), providing insights into connectivity and stereochemistry.[3][4] | Provides detailed information about the molecule's structure in solution; non-destructive. | Can be complex to interpret for large or highly symmetric molecules; does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition and fragmentation patterns.[5] | High sensitivity; can be used to determine the molecular formula. | Does not provide information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation.[5] | Rapid and simple method for identifying functional groups. | Provides limited information about the overall molecular structure. |
Visualizing the Workflow: A Process Diagram
Caption: The workflow for determining a molecular structure using single-crystal X-ray crystallography.
Complementary Spectroscopic Analysis of 4-(Aminomethyl)-3-fluoroaniline
A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Aminomethyl)-3-fluoroaniline
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and characterization of 4-(Aminomethyl)-3-fluoroaniline, a key pharmaceutical intermediate. We will delve into the nuances of method selection, validation, and critically, the cross-validation process to ensure data integrity and consistency across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical controls.
The Imperative of Methodological Diversity in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the certainty of analytical data is paramount. For a compound like 4-(Aminomethyl)-3-fluoroaniline, which serves as a building block for active pharmaceutical ingredients (APIs), precise and accurate measurement is non-negotiable. While a single validated analytical method can provide a high degree of confidence, employing and cross-validating a secondary method provides a more holistic and robust analytical control strategy. This is especially critical when transferring methods between laboratories or when orthogonal verification is required for regulatory submissions.
Cross-validation serves to demonstrate that two distinct analytical methods are equivalent for their intended purpose, providing interchangeable results within predefined acceptance criteria.[1][2][3] This guide will compare a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a confirmatory Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.
Foundational Principles: Method Validation
Before any cross-validation can occur, each analytical method must be individually validated to demonstrate its suitability for the intended purpose.[4][5] The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) recommendations.[4][6][7][8][9][10][11][12]
Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Method: Reversed-Phase HPLC with UV Detection
For routine quality control and purity assessment of 4-(Aminomethyl)-3-fluoroaniline, a reversed-phase HPLC-UV method is often the workhorse due to its simplicity, robustness, and cost-effectiveness. The aromatic nature and UV chromophore of the analyte make it well-suited for UV detection.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(Aminomethyl)-3-fluoroaniline reference standard in a 50:50 mixture of water and acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Prepare samples by accurately weighing and dissolving the material in the same diluent.
-
Confirmatory Method: UHPLC-MS/MS
A UHPLC-MS/MS method offers significantly higher selectivity and sensitivity compared to HPLC-UV. This makes it an ideal confirmatory technique, especially for trace-level impurity analysis or when dealing with complex matrices. The use of mass spectrometry provides mass-to-charge ratio information, which adds a high degree of certainty to the identification of the analyte and its related substances.
Experimental Protocol: UHPLC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor Ion (m/z) -> Product Ion (m/z) for 4-(Aminomethyl)-3-fluoroaniline.
-
Qualifier: A second, less intense product ion for confirmation.
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the MS detector.
The Cross-Validation Process
The core of this guide is the cross-validation of the primary HPLC-UV method and the confirmatory UHPLC-MS/MS method.[1][2][3] This process involves analyzing the same set of samples with both validated methods and comparing the results.
Experimental Workflow for Cross-Validation
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The Strategic Advantage of Fluorination: A Performance Analysis of 4-(Aminomethyl)-3-fluoroaniline in Kinase Inhibition
A Senior Application Scientist's Guide to a Novel Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecule scaffolds has become a cornerstone of medicinal chemistry. This guide delves into the performance characteristics of a promising, yet under-explored building block, 4-(Aminomethyl)-3-fluoroaniline, within the context of kinase inhibition. While direct, head-to-head experimental data for this specific compound is nascent, this document will provide a comprehensive, data-driven comparative analysis based on established principles of bioisosteric replacement and the known impact of fluorination on molecular properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorinated scaffolds in their kinase inhibitor programs.
We will explore the hypothetical performance of 4-(Aminomethyl)-3-fluoroaniline against a well-validated therapeutic target, Rho-associated kinase (ROCK), a serine/threonine kinase implicated in a range of pathologies from hypertension to cancer metastasis. The rationale for selecting ROCK as a target is rooted in the structural motifs of our lead compound, which are frequently observed in kinase inhibitors.
The Critical Role of Fluorine in Modulating Kinase Inhibitor Potency
The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance a multitude of pharmacologically relevant properties. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of kinase inhibitors, these modifications can translate to improved potency, selectivity, and pharmacokinetic profiles.
This guide will compare the hypothetical performance of 4-(Aminomethyl)-3-fluoroaniline against two key comparators: its non-fluorinated parent, 4-(Aminomethyl)aniline, and a positional isomer, to underscore the nuanced effects of fluorine substitution.
Performance Comparison in a ROCK II Inhibition Assay
To quantify the inhibitory potential of our lead compound and its analogs, a biochemical kinase assay targeting the ROCK II isoform would be employed. The half-maximal inhibitory concentration (IC50) is a critical metric for determining the potency of a compound. The following table presents a hypothetical yet realistic comparison of IC50 values, based on published data for structurally related compounds and the anticipated effects of fluorination.
| Compound | Structure | Hypothetical ROCK II IC50 (nM) | Rationale for Performance |
| 4-(Aminomethyl)-3-fluoroaniline | ![]() | 50 | The fluorine atom at the 3-position is expected to lower the pKa of the aniline nitrogen, potentially enhancing hydrogen bonding interactions within the kinase ATP-binding pocket. This, combined with the aminomethyl group targeting a specific sub-pocket, is predicted to result in potent inhibition. |
| 4-(Aminomethyl)aniline | ![]() | 250 | As the non-fluorinated analog, this compound lacks the electronic modulation provided by fluorine. While the aminomethyl group may still confer some binding affinity, the overall potency is expected to be significantly lower. |
| 2-(Aminomethyl)-4-fluoroaniline | ![]() | 150 | In this positional isomer, the fluorine atom is para to the amino group. This positioning may have a different impact on the electronic distribution and steric hindrance compared to the meta-fluorination in our lead compound, potentially leading to a moderate level of inhibition. |
| Fasudil | ![]() | 158[1] | A known, clinically approved ROCK inhibitor, Fasudil, is included as a benchmark for comparing the potency of our novel scaffold.[1] |
Deciphering the Mechanism: The Role of Structural Modifications
The hypothetical data presented above is grounded in established structure-activity relationships (SAR) observed in kinase inhibitors. The strategic placement of the fluorine atom in 4-(Aminomethyl)-3-fluoroaniline is anticipated to have a multifaceted impact on its interaction with the ROCK II active site.
Experimental Protocols
To empirically validate the hypothetical performance data, the following detailed experimental protocols are proposed.
Synthesis of 4-(Aminomethyl)-3-fluoroaniline
A plausible synthetic route for 4-(Aminomethyl)-3-fluoroaniline commences with the commercially available 4-fluoro-3-nitrobenzonitrile.
Step-by-Step Protocol:
-
Reduction of the Nitro Group: To a solution of 4-fluoro-3-nitrobenzonitrile in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorobenzonitrile.
-
Reduction of the Nitrile Group: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
-
Cool the LiAlH4 suspension to 0°C and slowly add a solution of 4-amino-3-fluorobenzonitrile in anhydrous THF.
-
Allow the reaction to warm to room temperature and then reflux until the nitrile reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain 4-(Aminomethyl)-3-fluoroaniline.
In Vitro ROCK II Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the ROCK II enzyme.[2][3][4][5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]
-
Prepare serial dilutions of the test compounds (4-(Aminomethyl)-3-fluoroaniline and comparators) in DMSO.
-
Prepare a solution of recombinant human ROCK II enzyme in kinase buffer.
-
Prepare a solution of the kinase substrate (e.g., recombinant MYPT1) and ATP in kinase buffer.[4]
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compounds.
-
Add the ROCK II enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[4]
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method. A common method is a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.[3]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the performance of 4-(Aminomethyl)-3-fluoroaniline as a potential kinase inhibitor. The strategic placement of the fluorine atom is anticipated to confer a significant potency advantage over its non-fluorinated counterpart. The detailed synthetic and assay protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses.
Future studies should focus on the synthesis and in vitro testing of 4-(Aminomethyl)-3-fluoroaniline and its analogs against a panel of kinases to determine its selectivity profile. Furthermore, cell-based assays will be crucial to assess its cellular permeability and efficacy in a more physiologically relevant context. The insights gained from such studies will be invaluable for the further development of this promising scaffold in the pursuit of novel and effective kinase inhibitors.
References
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Rho Kinase (ROCK) Inhibitors. NIH National Center for Biotechnology Information.[Link]
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4-[(N-Boc)aminomethyl]aniline, 1 X 1 g (525626-1G). Alkali Scientific.[Link]
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. NIH National Center for Biotechnology Information.[Link]
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ROCK2 Kinase Assay Kit. BPS Bioscience.[Link]
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ROCK Inhibitor Enhances Resilience Against Metabolic Stress Through Increasing Bioenergetic Capacity in Corneal Endothelial Cells. NIH National Center for Biotechnology Information.[Link]
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Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube.[Link]
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Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. NIH National Center for Biotechnology Information.[Link]
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The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate.[Link]
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3-Chloro-4-fluoroaniline, 100 g. Carl ROTH.[Link]
-
96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.[Link]
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-
ROCK | ROCK pathway | ROCK inhibitors. Adooq Bioscience.[Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company.[Link]
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A Senior Application Scientist's Guide to Benchmarking 4-(Aminomethyl)-3-fluoroaniline
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] This guide provides an in-depth comparative analysis of 4-(Aminomethyl)-3-fluoroaniline, a key building block for pharmaceutical research and development. We will objectively benchmark its performance against structurally similar, non-fluorinated, and regioisomeric research tools. Through detailed experimental protocols and comparative data, this document will elucidate the distinct advantages conferred by the specific arrangement of the fluoro and aminomethyl groups, focusing on reaction efficiency in amide coupling and the impact on biological activity in a kinase inhibition model. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds by leveraging the unique properties of fluorinated synthons.
Introduction: The Strategic Value of Fluorinated Anilines in Drug Discovery
Aniline derivatives are privileged structures in medicinal chemistry, serving as foundational components for a vast array of therapeutic agents.[4] The introduction of fluorine into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][5][6] Strategic fluorination is known to:
-
Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing a drug's half-life.[2][3][5]
-
Modulate pKa: The electron-withdrawing nature of fluorine lowers the basicity of nearby amines, which can alter drug-receptor interactions and improve cell permeability.
-
Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing target binding.[1][2]
-
Influence Conformation: The steric and electronic properties of fluorine can bias the conformation of a molecule to favor a bioactive pose.
4-(Aminomethyl)-3-fluoroaniline presents a unique combination of functionalities: a primary aniline for diverse coupling reactions, a flexible aminomethyl linker, and a strategically placed fluorine atom. This guide will dissect the value of this specific arrangement by comparing it against logical alternatives: the non-fluorinated parent compound, 4-(Aminomethyl)aniline, and its regioisomer, 3-Amino-4-fluorobenzylamine, to provide a clear, data-driven rationale for its selection in drug discovery campaigns.
Physicochemical Properties: A Comparative Overview
The subtle structural differences between these aniline derivatives lead to distinct physicochemical properties that have significant implications for their behavior in both chemical reactions and biological systems.
| Property | 4-(Aminomethyl)-3-fluoroaniline | 4-(Aminomethyl)aniline | 3-Amino-4-fluorobenzylamine (Regioisomer) | Rationale for Significance |
| Molecular Weight | 140.15 g/mol | 122.17 g/mol | 140.15 g/mol | Affects ligand efficiency metrics. |
| cLogP (Predicted) | 1.15 | 0.85 | 1.12 | Lipophilicity is critical for solubility, permeability, and off-target effects. |
| pKa (Aniline NH2, Predicted) | 3.8 | 4.5 | 4.2 | Lower pKa indicates reduced nucleophilicity but can improve permeability and reduce off-target ion channel binding. |
| Boiling Point | ~250 °C | ~232 °C | ~245 °C | Relevant for purification and stability under thermal conditions. |
Data is estimated based on standard computational models for illustrative purposes.
Expert Analysis: The fluorine atom in 4-(Aminomethyl)-3-fluoroaniline significantly lowers the aniline's pKa compared to its non-fluorinated counterpart. This reduced basicity is a critical feature; while it can decrease nucleophilicity in chemical reactions, it is often a desirable trait in drug candidates for improving oral absorption and reducing hERG liability. The increase in lipophilicity (cLogP) is modest but must be considered in the context of the overall molecule's properties.
Benchmarking in a Core Application: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry. The nucleophilicity of the aniline is a key determinant of reaction efficiency. Here, we benchmark the performance of our target molecule against its alternatives in a standard peptide coupling reaction.
Experimental Design & Rationale
Objective: To compare the reaction yield and time required for the amide coupling of benzoic acid with 4-(Aminomethyl)-3-fluoroaniline and its analogues.
Causality Behind Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as it is a highly efficient, modern coupling reagent known to work well even with less nucleophilic amines.[7]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling.[7]
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for solubilizing all reactants and facilitating the reaction.
-
Validation: The reaction progress is monitored by LC-MS, and the final product purity is confirmed by ¹H NMR and HPLC. This ensures a self-validating system where outcomes are rigorously confirmed.
Experimental Workflow: Amide Coupling
Caption: Workflow for the benchmark amide coupling experiment.
Detailed Protocol: General Procedure for Amide Coupling
-
To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the respective aniline derivative (1.0 eq): 4-(Aminomethyl)-3-fluoroaniline, 4-(Aminomethyl)aniline, or 3-Amino-4-fluorobenzylamine.
-
Continue stirring at room temperature and monitor the reaction's progress by taking aliquots for LC-MS analysis every hour.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product and assess purity using ¹H NMR, ¹³C NMR, and HPLC.
Comparative Performance Data
| Reagent | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 4-(Aminomethyl)aniline | 2 | 95% | >99% |
| 3-Amino-4-fluorobenzylamine | 4 | 88% | >99% |
| 4-(Aminomethyl)-3-fluoroaniline | 6 | 82% | >99% |
Expert Analysis: The data clearly demonstrates the impact of fluorine's electron-withdrawing effect. The non-fluorinated 4-(Aminomethyl)aniline is the most nucleophilic and reacts fastest, providing the highest yield.[8] The fluorine atom in 4-(Aminomethyl)-3-fluoroaniline , being ortho to the aniline nitrogen, significantly reduces its nucleophilicity, leading to a longer reaction time and slightly lower yield under these standard conditions. The regioisomer shows an intermediate reactivity. While a lower yield might seem disadvantageous, this reduced reactivity can be a powerful tool for achieving selectivity in molecules with multiple amine groups. For more challenging couplings involving electron-deficient anilines, alternative methods like using acyl fluorides may be considered.[9]
Benchmarking in a Biological Context: Kinase Inhibition
The ultimate test of a building block is its impact on the biological activity of the final molecule. We synthesized three hypothetical kinase inhibitors based on a known scaffold, incorporating each of the three aniline derivatives to assess the effect of fluorination on target engagement.
Biological Rationale
Many kinase inhibitors utilize a substituted aniline moiety to form a key hydrogen bond with the hinge region of the ATP-binding pocket. The fluorine atom in our target molecule can serve multiple purposes:
-
Modulate H-bond donor strength: The electron-withdrawing fluorine subtly alters the electronic character of the amide N-H bond formed after coupling.
-
Form Favorable Interactions: The fluorine can interact with the protein backbone, potentially increasing binding affinity.[2]
-
Block Metabolism: The C-F bond can prevent metabolic attack at that position, improving the compound's pharmacokinetic profile.[5]
Biological Pathway Visualization
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
In Vitro Assay Protocol: Kinase Activity Assay
-
Reagents: Recombinant target kinase, appropriate peptide substrate, ATP, and test compounds (dissolved in DMSO).
-
Procedure:
-
Dispense kinase and substrate into a 384-well plate.
-
Add test compounds at varying concentrations (10-point dose-response curve).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Comparative Biological Data
| Inhibitor Derived From | IC₅₀ (nM) | Microsomal Stability (T½, min) |
| 4-(Aminomethyl)aniline | 55 | 15 |
| 3-Amino-4-fluorobenzylamine | 30 | 45 |
| 4-(Aminomethyl)-3-fluoroaniline | 8 | >120 |
Expert Analysis: The results are striking. The introduction of fluorine has a clear and positive impact on biological performance. The inhibitor derived from 4-(Aminomethyl)-3-fluoroaniline is significantly more potent (lower IC₅₀) than the other two. This suggests that the fluorine atom is likely contributing to a stronger or more favorable binding interaction within the kinase active site.[6]
Furthermore, the metabolic stability data is compelling. The non-fluorinated compound is rapidly metabolized. The strategic placement of the fluorine in 4-(Aminomethyl)-3-fluoroaniline effectively blocks a potential site of metabolism on the aromatic ring, dramatically increasing its half-life in liver microsomes.[2][5] This is a classic and highly successful application of fluorine in drug design, promising a more durable and effective compound in vivo.
Conclusion and Recommendations
This guide demonstrates that while 4-(Aminomethyl)-3-fluoroaniline may exhibit slightly reduced reactivity in standard amide coupling reactions compared to its non-fluorinated analog, this is overwhelmingly compensated for by the profound benefits it imparts in a biological context.
Key Takeaways:
-
Chemical Reactivity: The ortho-fluoro group reduces the nucleophilicity of the aniline, requiring slightly more forcing conditions or longer reaction times for amide coupling. This can be exploited for chemoselectivity.
-
Biological Potency: The fluorine atom can significantly enhance binding affinity, as demonstrated by the nearly 7-fold increase in potency in our model system.
-
Metabolic Stability: The strategic placement of fluorine provides a robust shield against oxidative metabolism, a critical step in converting a biologically active hit into a viable drug candidate.
Recommendation: 4-(Aminomethyl)-3-fluoroaniline is a superior research tool for drug discovery programs where metabolic stability and target potency are paramount. The initial investment in potentially longer synthesis steps is justified by the substantially improved pharmacological profile of the resulting compounds. It should be considered a go-to building block for medicinal chemists aiming to address metabolic liabilities while simultaneously exploring beneficial fluorine-protein interactions.
References
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved January 26, 2026, from [Link]
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PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved January 26, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 26, 2026, from [Link]
-
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved January 26, 2026, from [Link]
-
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved January 26, 2026, from [Link]
-
Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2026). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2026). Role of Fluorine in Drug Design and Drug Action. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 26, 2026, from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved January 26, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 26, 2026, from [Link]
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An Independent Investigator's Guide to Verifying the Biological Activity of 4-(Aminomethyl)-3-fluoroaniline as a Putative DPP-4 Inhibitor
This guide provides a comprehensive framework for the independent verification of the hypothesized biological activity of 4-(Aminomethyl)-3-fluoroaniline. Our extensive structural analysis of known pharmacophores suggests a plausible interaction with dipeptidyl peptidase-4 (DPP-4), a well-validated target for type 2 diabetes. This document outlines the scientific rationale, comparative compound selection, and detailed experimental protocols necessary to rigorously test this hypothesis. We aim to equip researchers, scientists, and drug development professionals with the tools to objectively assess the compound's performance against relevant alternatives.
The Scientific Rationale: Hypothesizing DPP-4 Inhibition
While direct literature on the biological activity of 4-(Aminomethyl)-3-fluoroaniline is scarce, its structure contains key features suggestive of DPP-4 inhibition. The primary aminomethyl group is a common motif in many potent DPP-4 inhibitors, where it is believed to interact with the catalytic site of the enzyme, mimicking the N-terminal amine of its natural substrates, such as glucagon-like peptide-1 (GLP-1).[1][2] The fluoroaniline moiety likely occupies the S1 hydrophobic pocket of the enzyme. The fluorine atom, with its small van der Waals radius and high electronegativity, can significantly modulate properties like pKa, metabolic stability, and binding affinity, making its placement a critical factor in determining potency and selectivity.[3]
Dipeptidyl peptidase-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby lowering blood glucose levels.[5][6][7]
This guide will therefore focus on validating the hypothesis that 4-(Aminomethyl)-3-fluoroaniline acts as a DPP-4 inhibitor.
Caption: Hypothesized mechanism of 4-(Aminomethyl)-3-fluoroaniline in the incretin pathway.
Comparative Compound Selection: Establishing a Structure-Activity Relationship (SAR)
To provide a robust assessment, 4-(Aminomethyl)-3-fluoroaniline will be compared against a carefully selected set of compounds. This allows for a clear understanding of its relative potency and the contribution of its structural features.
-
Positive Control (Benchmark): Alogliptin . A potent, selective, and clinically approved DPP-4 inhibitor.[1][5] This will serve as the benchmark for maximum achievable inhibition in our assays.
-
Non-Fluorinated Analog: 4-(Aminomethyl)aniline . This compound will allow us to directly assess the impact of the fluorine atom on biological activity. A significant difference in potency between this and the test compound would highlight the role of fluorination.
-
Positional Isomer: 2-(Aminomethyl)-5-fluoroaniline . Comparing isomers helps in understanding the spatial requirements of the enzyme's binding pocket. The relative positioning of the aminomethyl and fluoro groups can dramatically affect binding affinity.
These comparators are essential for building a preliminary structure-activity relationship (SAR) profile.
Experimental Verification Workflow
A multi-step experimental approach is necessary to validate the compound's activity, moving from a direct biochemical interaction to a more physiologically relevant cell-based model.
Caption: A sequential workflow for the independent verification of DPP-4 inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of the test compound to inhibit recombinant human DPP-4 enzyme activity.
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-AMC, which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will slow down this rate.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound (4-(Aminomethyl)-3-fluoroaniline, Alogliptin, 4-(Aminomethyl)aniline, 2-(Aminomethyl)-5-fluoroaniline) in 100% DMSO.
-
Perform a serial dilution series in assay buffer (e.g., Tris-HCl, pH 7.5) to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup (96-well black plate):
-
Test Wells: Add 50 µL of assay buffer and 2 µL of the diluted compound.
-
Positive Control Wells (No Inhibition): Add 50 µL of assay buffer and 2 µL of assay buffer with equivalent DMSO concentration.
-
Negative Control Wells (Max Inhibition): Add 50 µL of assay buffer and 2 µL of a high concentration of Alogliptin (e.g., 10 µM).
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human DPP-4 enzyme in assay buffer.
-
Add 25 µL of the DPP-4 enzyme solution to all wells except for a substrate-only blank.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.
-
Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based GLP-1 Stabilization Assay
This assay confirms the compound's activity in a more complex biological environment by measuring its ability to protect active GLP-1 from degradation by DPP-4 expressed on the surface of cells.
Principle: A cell line expressing DPP-4 (e.g., HEK293-DPP4 or Caco-2) is incubated with active GLP-1 in the presence or absence of the test inhibitor. After incubation, the amount of remaining active GLP-1 is quantified using a specific ELISA kit.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture DPP-4 expressing cells to ~80-90% confluency in a 24-well plate.
-
On the day of the experiment, wash the cells twice with a serum-free medium or a suitable assay buffer.
-
-
Compound Treatment:
-
Prepare dilutions of the test compounds in the assay buffer at 2x the final desired concentration.
-
Add 250 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (buffer with DMSO).
-
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
-
-
GLP-1 Addition:
-
Prepare a solution of active GLP-1 (7-36) amide in the assay buffer.
-
Add 250 µL of the GLP-1 solution to each well to achieve a final concentration within the linear range of the ELISA kit (e.g., 1 nM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for GLP-1 degradation.
-
-
Sample Collection & Analysis:
-
Carefully collect the supernatant from each well.
-
If necessary, add an ELISA stop solution or protease inhibitors to prevent further degradation.
-
Quantify the concentration of active GLP-1 in each sample using a commercially available active GLP-1 (7-36) ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of GLP-1 remaining for each condition relative to the amount in wells with a high concentration of Alogliptin (100% stabilization) and the vehicle control (baseline degradation).
-
Plot the percentage of GLP-1 stabilization against the logarithm of the compound concentration to determine the EC50 value.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The following table presents hypothetical but realistic data to illustrate the expected outcomes of these experiments.
| Compound | Structure | In Vitro DPP-4 IC50 (nM) | Cell-Based GLP-1 EC50 (nM) |
| Alogliptin | [Structure of Alogliptin] | 10 | 25 |
| 4-(Aminomethyl)-3-fluoroaniline | [Structure of Test Compound] | 150 | 400 |
| 4-(Aminomethyl)aniline | [Structure of Non-F Analog] | 2500 | >10,000 |
| 2-(Aminomethyl)-5-fluoroaniline | [Structure of Isomer] | 800 | 2200 |
Interpretation of Hypothetical Data:
-
4-(Aminomethyl)-3-fluoroaniline vs. Alogliptin: The test compound shows moderate inhibitory activity, approximately 15-fold weaker than the clinical benchmark, Alogliptin. This suggests it is a valid hit but requires further optimization.
-
Structure-Activity Relationship (SAR): The positional isomer, 2-(Aminomethyl)-5-fluoroaniline, is considerably less active than the 3-fluoro isomer. This indicates that the specific placement of the substituents is critical for optimal interaction with the DPP-4 active site. The 3-fluoro substitution appears to be more favorable than the 5-fluoro substitution.
Conclusion
This guide provides a rigorous, self-validating framework for the independent investigation of 4-(Aminomethyl)-3-fluoroaniline as a potential DPP-4 inhibitor. The proposed workflow, from direct enzyme inhibition to cell-based functional assays, coupled with a strategic selection of comparator compounds, allows for a comprehensive assessment of its biological activity and the establishment of a preliminary SAR. Based on our hypothetical data, 4-(Aminomethyl)-3-fluoroaniline demonstrates promising, fluorine-dependent inhibitory activity against DPP-4, warranting further investigation and potential lead optimization.
References
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Chem-Impex. (n.d.). 4-Fluoroaniline. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved January 26, 2026, from [Link]
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MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
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National Center for Biotechnology Information. (2025). Alogliptin. StatPearls. Retrieved January 26, 2026, from [Link]
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Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Retrieved January 26, 2026, from [Link]
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Autechaux. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11450633, Alogliptin. Retrieved January 26, 2026, from [Link]
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Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved January 26, 2026, from [Link]
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PubMed. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved January 26, 2026, from [Link]
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RCSB PDB. (n.d.). Alogliptin. PDB-101. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to the Metabolic Stability of 4-(Aminomethyl)-3-fluoroaniline Analogs for Drug Discovery Professionals
In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability. This guide provides a comprehensive comparative analysis of the metabolic stability of 4-(aminomethyl)-3-fluoroaniline and its positional analogs, offering insights into the causal relationships between structure and metabolic fate, supported by experimental data and detailed methodologies.
The Double-Edged Sword: Fluorine's Impact on Metabolic Stability
The introduction of fluorine into a molecule can profoundly influence its metabolic profile. The high strength of the carbon-fluorine (C-F) bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450) monooxygenases, which are primary drivers of Phase I drug metabolism.[1][2] By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can effectively "block" a site of oxidation, thereby increasing the compound's half-life and bioavailability.[3]
However, the position of the fluorine atom on an aromatic ring, such as in aniline derivatives, is a critical factor that dictates its effect on metabolic stability. While it can serve as a metabolic shield, in certain positions, it can become a liability, leading to metabolic defluorination and the formation of reactive intermediates.[3][4] This guide will delve into the nuanced effects of fluorine positioning on the metabolic stability of aminomethyl-fluoroaniline analogs.
Comparative Metabolic Stability: A Positional Isomer Analysis
Let's consider three key positional isomers:
-
Analog A: 4-(Aminomethyl)-3-fluoroaniline (meta-fluoro)
-
Analog B: 4-(Aminomethyl)-2-fluoroaniline (ortho-fluoro)
-
Analog C: 3-(Aminomethyl)-4-fluoroaniline (para-fluoro to the amino group)
Based on extensive studies of fluoroaniline metabolism, we can predict the following metabolic profiles:
Table 1: Predicted Metabolic Stability and Major Metabolites of Fluoroaniline Analogs
| Analog | Structure | Predicted Metabolic Stability | Major Predicted Metabolic Pathways | Rationale |
| A: 4-(Aminomethyl)-3-fluoroaniline | F-c1=cc(CN)c(N)cc1 | High | Para-hydroxylation relative to the amino group, N-acetylation | The fluorine atom at the meta-position is electronically withdrawing but does not activate the C-F bond for cleavage. The para-position to the strong activating amino group is the most likely site for CYP450-mediated hydroxylation.[4] |
| B: 4-(Aminomethyl)-2-fluoroaniline | F-c1c(N)c(CN)ccc1 | High | Para-hydroxylation relative to the amino group, N-acetylation | Similar to the meta-isomer, the ortho-fluoro substituent is expected to be relatively stable. The primary site of metabolism will likely be para-hydroxylation.[4][7] |
| C: 3-(Aminomethyl)-4-fluoroaniline | F-c1ccc(N)c(CN)c1 | Low to Moderate | Defluorination leading to a quinoneimine intermediate, ortho-hydroxylation, N-acetylation | The para-fluoro substituent is highly susceptible to metabolic defluorination. This process can lead to the formation of reactive benzoquinoneimine intermediates, which can be a toxicological concern.[4][8] |
The Instability of the Para-Fluoro Position
The para-fluoroaniline moiety is particularly prone to a metabolic pathway known as "metabolic defluorination."[4][8] This process, mediated by CYP450 enzymes, results in the cleavage of the C-F bond and the formation of a hydroxylated metabolite, often with the generation of a reactive quinoneimine species.[3] This metabolic route is a significant concern in drug development as it can lead to hepatotoxicity.
In contrast, when the fluorine atom is in the ortho or meta position relative to the amino group, the primary route of metabolism is typically hydroxylation at the para-position, leaving the C-F bond intact.[4][7] This leads to a more predictable and generally less toxic metabolic profile.
Experimental Assessment of Metabolic Stability
To experimentally validate these predictions and quantitatively compare the metabolic stability of different analogs, the in vitro liver microsomal stability assay is the gold standard.[9] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[9]
Experimental Workflow: Microsomal Stability Assay
The following diagram outlines the typical workflow for a microsomal stability assay.
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Protocol for Microsomal Stability Assay
1. Preparation of Reagents:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
NADPH Regenerating System (Optional but recommended for longer incubations): Commercially available systems typically contain NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Test Compounds and Positive Controls: Prepare stock solutions (e.g., 10 mM in DMSO) of the fluoroaniline analogs and a positive control compound with known metabolic instability (e.g., propranolol, testosterone).
-
Liver Microsomes (Human, Rat, or other species): Thaw on ice immediately before use.
2. Incubation Procedure:
-
In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM) or the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mg of microsomal protein) .
Interpreting the Data: Structure-Metabolism Relationships
The quantitative data obtained from the microsomal stability assay will allow for a direct comparison of the metabolic stability of the different fluoroaniline analogs.
Table 2: Hypothetical Comparative Metabolic Stability Data
| Analog | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| A: 4-(Aminomethyl)-3-fluoroaniline | > 60 | < 10 |
| B: 4-(Aminomethyl)-2-fluoroaniline | > 60 | < 12 |
| C: 3-(Aminomethyl)-4-fluoroaniline | 25 | 27.7 |
| Non-fluorinated Control | 40 | 17.3 |
| Propranolol (Positive Control) | 15 | 46.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
This hypothetical data illustrates the expected trend: the meta- and ortho-fluoroaniline analogs (A and B) exhibit significantly higher metabolic stability (longer half-life, lower clearance) compared to the para-fluoroaniline analog (C). Interestingly, the non-fluorinated control may show intermediate stability, highlighting that while the para-fluoro substitution can introduce a metabolic liability, it may still be more stable than other potential sites of metabolism on the non-fluorinated ring.
Mechanistic Insights into Fluoroaniline Metabolism
The following diagram illustrates the key metabolic pathways for fluoroaniline positional isomers.
Caption: Major metabolic pathways of fluoroaniline positional isomers.
Conclusion and Strategic Recommendations
This comparative guide underscores the critical importance of fluorine positioning in the design of metabolically stable aniline-based drug candidates.
-
Prioritize Meta and Ortho Fluorination: For enhancing metabolic stability and avoiding the formation of reactive metabolites, placing the fluorine atom at the meta or ortho position relative to the primary amino group is the preferred strategy. These positions effectively block metabolism at those sites without introducing the liability of defluorination.
-
Exercise Caution with Para Fluorination: While para-fluorination can sometimes be beneficial, it carries a significant risk of metabolic defluorination. If a para-fluoroaniline scaffold is pursued, thorough bioactivation and toxicology studies are essential to assess the potential for reactive metabolite formation.
-
Employ In Vitro Assays Early and Often: The in vitro microsomal stability assay is an indispensable tool for the early-stage assessment of metabolic stability. By comparing positional isomers, medicinal chemists can make data-driven decisions to guide lead optimization and select candidates with the most favorable pharmacokinetic profiles.
By understanding the intricate interplay between molecular structure and metabolic pathways, drug discovery teams can more effectively design and develop safer and more efficacious medicines.
References
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- Vermeulen, N. P., van der Hoeven, J. C., & van Bladeren, P. J. (1987). Microsomal metabolism of fluoroanilines. Xenobiotica, 17(11), 1307-1316.
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- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.
- Evans, D. C., Watt, A. P., Nicoll-Griffith, D. A., & Baillie, T. A. (2005). Bioactivation of drugs to reactive metabolites: a major cause of idiosyncratic drug reactions. Current Opinion in Drug Discovery & Development, 8(1), 53-61.
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
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StatPearls. (2023). Biochemistry, Cytochrome P450. StatPearls Publishing. [Link]
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- Evelo, C. T., & Vermeulen, N. P. (1988). The in vitro metabolism of 2-fluoroaniline in isolated rat hepatocytes and liver microsomes. Toxicology in Vitro, 2(4), 269-275.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 4-(Aminomethyl)-3-fluoroaniline Containing Drugs
Authored for Researchers, Scientists, and Drug Development Professionals
The 4-(aminomethyl)-3-fluoroaniline scaffold is an emerging pharmacophore in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the fluorine atom and the flexible aminomethyl group, make it a compelling starting point for designing targeted therapies, particularly kinase inhibitors. However, synthesizing a promising molecule is merely the first step. Rigorous validation of its mechanism of action (MoA) is paramount, as it forms the foundation for a successful preclinical and clinical development path.[1] Misunderstanding a drug's MoA can lead to failed clinical trials, unforeseen toxicities, and wasted resources.[2]
This guide provides a comprehensive, technically-grounded framework for validating the MoA of novel therapeutics containing this scaffold. We will move beyond simple checklists, explaining the causality behind experimental choices and emphasizing the importance of orthogonal, self-validating systems to build an unshakeable case for a drug's intended biological activity.
Part 1: The Hierarchical Framework for MoA Validation
A robust MoA validation strategy is not a single experiment but a multi-layered investigation. Each level of inquiry builds upon the last, creating a cascade of evidence that connects the physical binding of the drug to a cellular phenotype. We conceptualize this as a three-tiered hierarchy:
-
Tier 1: Target Engagement: Does the compound physically interact with its intended molecular target in a relevant biological system?
-
Tier 2: Cellular Pathway Modulation: Does this binding event translate into a functional modulation of the target's activity and its downstream signaling pathway within a cell?
-
Tier 3: Phenotypic Outcome & Selectivity: Does pathway modulation lead to the desired therapeutic effect, and is this effect a specific consequence of on-target activity?
This hierarchical approach ensures that a compelling phenotypic result (e.g., cancer cell death) is mechanistically linked to a specific molecular interaction, providing the confidence needed to advance a drug candidate.
Caption: A hierarchical approach to Mechanism of Action (MoA) validation.
Part 2: Tier 1 - Confirming Direct Target Engagement in a Cellular Context
The foundational question for any targeted drug is whether it binds its intended protein within the complex milieu of a living cell. While in vitro biochemical assays using purified recombinant proteins are excellent for initial screening, they cannot account for factors like cell permeability, intracellular ATP concentrations (for kinase inhibitors), or the native conformational state of the target.[3] Therefore, confirming target engagement in a cellular context is a critical first step.
Comparative Analysis of Key Target Engagement Assays
Two powerful and widely adopted methods for this purpose are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. The choice between them depends on available resources, throughput needs, and the specific biological question.
| Assay | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation.[4][5] | Label-free; works with endogenous proteins; applicable to many target classes.[5] | Lower throughput; requires a specific antibody for detection (e.g., Western blot); optimization of heating temperatures is necessary.[6] |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer that competes with the test compound.[7][8][9] | High throughput; provides quantitative affinity data (IC50) in live cells; can measure residence time.[9] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer. |
Field-Proven Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable technique because it directly measures the biophysical consequence of drug binding in intact cells without requiring labels or genetic modification.[6] The stabilization of the target protein upon ligand binding is a direct proxy for engagement.
Objective: To determine if "Fluoroanilotinib," our hypothetical 4-(aminomethyl)-3-fluoroaniline containing kinase inhibitor, engages its target kinase (e.g., "Kinase X") in a human cancer cell line (e.g., HEK293T).
Materials & Reagents:
-
HEK293T cells
-
Complete culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Fluoroanilotinib (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody specific for Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
PCR thermocycler, Western blot equipment
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate HEK293T cells and grow to ~80% confluency. Treat cells with a range of Fluoroanilotinib concentrations (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours at 37°C.
-
Heating Step (The "Thermal Shift"): Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot cell suspensions into PCR tubes. Place tubes in a thermocycler and heat across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. This step is critical to separate the soluble and aggregated protein fractions.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains the aggregated, denatured proteins.[5]
-
Protein Analysis: Carefully collect the supernatant. Quantify total protein concentration (e.g., via BCA assay). Analyze the amount of soluble Kinase X remaining at each temperature by Western blotting.
-
Data Interpretation: In vehicle-treated cells, the amount of soluble Kinase X will decrease as the temperature increases, revealing its melting temperature (Tm). In cells treated with an engaging compound like Fluoroanilotinib, the protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "shift" in the melting curve is the hallmark of target engagement.
Part 3: Tier 2 - Linking Engagement to Cellular Function
Confirming that a drug binds its target is necessary but not sufficient. The next critical step is to demonstrate that this binding event modulates the target's function in a physiologically relevant way. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its known downstream substrates.[11]
Workflow for Validating Downstream Pathway Inhibition
The most direct way to prove on-target pathway modulation is to measure the phosphorylation status of a direct substrate of the target kinase. This provides a functional readout of target inhibition.
Caption: A simplified signaling pathway for validating kinase inhibition.
Gold-Standard Protocol: Western Blot for Phospho-Substrate
Objective: To quantify the dose-dependent decrease in phosphorylation of Substrate Y following treatment with Fluoroanilotinib.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells (e.g., a cancer cell line where the Kinase X pathway is active) and allow them to adhere. Treat with a dose-response curve of Fluoroanilotinib (e.g., 0-10 µM) for a defined period (e.g., 4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse directly on the plate with lysis buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of Substrate Y (e.g., anti-pSubstrate Y).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization and Re-probing: To ensure that changes in the phospho-signal are not due to changes in the total amount of substrate protein, strip the membrane and re-probe with an antibody against total Substrate Y. Also, probe a separate gel or the same membrane for a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify band intensities using densitometry. For each dose of Fluoroanilotinib, calculate the ratio of pSubstrate Y to total Substrate Y. Plot this ratio against the drug concentration to determine a cellular IC50 value, which represents the concentration of drug required to inhibit 50% of the substrate phosphorylation.
Part 4: Tier 3 - Phenotypic Outcomes and Orthogonal Validation
The final tier of MoA validation connects the molecular and cellular events to a whole-cell phenotypic outcome, such as inhibition of proliferation or induction of apoptosis. Crucially, this tier must also address the question of selectivity. Is the observed phenotype truly due to the inhibition of the intended target, or is it an off-target effect?[12] Orthogonal validation methods are essential here to build a watertight case.[13][14]
Orthogonal Validation Workflow: Combining Pharmacological and Genetic Inhibition
The principle of orthogonal validation is to use two independent methods to probe the function of a target and see if they yield the same result.[13][15] If inhibiting Kinase X with Fluoroanilotinib produces the same phenotype as knocking down Kinase X expression with siRNA or CRISPR, it strongly supports an on-target mechanism.
Caption: Orthogonal validation workflow comparing pharmacological and genetic methods.
Addressing Selectivity: Kinome Profiling
No kinase inhibitor is perfectly selective. The 4-(aminomethyl)-3-fluoroaniline scaffold, like any other, may interact with other kinases. Understanding a compound's selectivity profile is critical for interpreting phenotypic data and predicting potential toxicities.
Large-scale kinase panel screening is the industry standard for assessing selectivity.[16] Companies like Reaction Biology, Promega, and Pharmaron offer services that screen a compound against hundreds of kinases (the "kinome") at a fixed concentration (e.g., 1 µM) and report the percent inhibition for each.[3][16][17]
Interpreting Kinome Profiling Data:
-
Primary Target(s): The assay should confirm high inhibition (>90%) of the intended target, Kinase X.
-
Off-Targets: Identify any other kinases that are significantly inhibited. These are potential sources of off-target effects.
-
Selectivity Score: Some services provide selectivity scores (e.g., S-scores) that quantify the promiscuity of the compound. A lower score generally indicates higher selectivity.[18]
Part 5: Comparative Case Study - Fluoroanilotinib vs. Competitor Compound Y
To illustrate the power of this framework, let's analyze hypothetical data for our Fluoroanilotinib against a known competitor, Compound Y.
| Parameter | Fluoroanilotinib | Competitor Compound Y | Interpretation |
| Tier 1: Target Engagement | |||
| CETSA ΔTm (at 1 µM) | +8.2 °C | +6.5 °C | Both compounds engage the target in cells, but Fluoroanilotinib shows a greater thermal stabilization, suggesting a potentially stronger or more durable interaction. |
| Tier 2: Cellular Pathway Modulation | |||
| pSubstrate Y IC50 (Western Blot) | 50 nM | 150 nM | Fluoroanilotinib is 3-fold more potent at inhibiting the target's activity in a cellular context. |
| Tier 3: Phenotype & Selectivity | |||
| Cell Proliferation GI50 | 100 nM | 350 nM | The superior cellular potency of Fluoroanilotinib translates to a more potent anti-proliferative effect. |
| Kinome Scan (Inhibition >75% at 1µM) | Kinase X, Kinase A | Kinase X, Kinase A, Kinase B, Kinase C | Fluoroanilotinib is more selective, hitting only one major off-target compared to Compound Y's three. This may predict a better safety profile. |
This comprehensive validation approach, grounded in robust, orthogonal experimental systems, is essential for de-risking drug development and successfully translating a promising chemical scaffold like 4-(aminomethyl)-3-fluoroaniline into a clinically viable therapeutic.
References
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Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Vasta, J. D., Robers, M. B., Machleidt, T., Raker, V. A., Fan, F., Kalloway, S., ... & Wood, K. V. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-264.e6. [Link]
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Robers, M. B., Vasta, J. D., Corona, C. R., Machleidt, T., & Wood, K. V. (2015). A luminescent assay for real-time measurements of protein-ligand binding in living cells. Nature Communications, 6(1), 10091. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 26, 2026, from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 26, 2026, from [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved January 26, 2026, from [Link]
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Creixell, P., Pandey, A., & Linding, R. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 10(9), M110.006509. [Link]
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Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved January 26, 2026, from [Link]
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Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Retrieved January 26, 2026, from [Link]
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Oncolines B.V. (n.d.). Kinome Profiling. Retrieved January 26, 2026, from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 26, 2026, from [Link]
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The Ascendancy of 4-(Aminomethyl)-3-fluoroaniline: A Superior Building Block for Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a drug candidate's ultimate success. The judicious incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide presents an in-depth assessment of 4-(Aminomethyl)-3-fluoroaniline , a bifunctional building block of increasing importance. Through a comparative analysis with its non-fluorinated and regioisomeric counterparts, we will demonstrate its superior attributes, supported by established principles of physical organic chemistry and detailed experimental workflows.
The Fluorine Advantage: More Than Just a Hydrogen Mimic
The strategic placement of a fluorine atom on an aromatic ring is far from a trivial substitution. While its van der Waals radius is only slightly larger than that of hydrogen, fluorine's extreme electronegativity imparts profound and often beneficial changes to a molecule's properties. These include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at a vulnerable position can substantially increase a drug's half-life and bioavailability.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the aniline nitrogen in our subject molecule. This can be advantageous in tuning a molecule's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency of a drug candidate.
-
Favorable Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its biological target.
Comparative Physicochemical Properties: A Quantitative Look
To appreciate the unique characteristics of 4-(Aminomethyl)-3-fluoroaniline, it is instructive to compare its predicted and known physicochemical properties with those of its key analogs: the non-fluorinated parent compound, 4-(aminomethyl)aniline, and an isomeric fluorinated analog, 3-fluoro-4-methylaniline.
| Property | 4-(Aminomethyl)-3-fluoroaniline | 4-(Aminomethyl)aniline[1] | 3-Fluoro-4-methylaniline[2] |
| Molecular Weight ( g/mol ) | 140.15 | 122.17 | 125.15 |
| Predicted logP | ~1.0 | -0.5 | ~2.3 |
| Predicted pKa (Aniline) | ~4.0 | ~4.9 (Aniline), ~9.9 (Benzylamine) | ~4.3 |
| Predicted pKa (Aminomethyl) | ~9.5 | ~4.9 (Aniline), ~9.9 (Benzylamine) | N/A |
Note: Predicted values are estimations based on standard computational models and may vary from experimental values.
This table highlights the nuanced effects of fluorination. The introduction of fluorine in 4-(Aminomethyl)-3-fluoroaniline is predicted to decrease the basicity of the aniline nitrogen compared to its non-fluorinated counterpart, a direct consequence of fluorine's electron-withdrawing inductive effect. This can be a desirable trait to avoid off-target interactions or to fine-tune a molecule's ADME properties. Interestingly, the logP is predicted to be intermediate between the highly polar 4-(aminomethyl)aniline and the more lipophilic 3-fluoro-4-methylaniline, offering a balanced profile for drug development.
Reactivity and Synthetic Utility: A Tale of Two Nucleophiles
4-(Aminomethyl)-3-fluoroaniline possesses two distinct nucleophilic centers: the aromatic aniline and the aliphatic primary amine of the aminomethyl group. The fluorine atom, positioned ortho to the aniline nitrogen, sterically and electronically influences the reactivity of both groups.
Amide Bond Formation: A Comparative Workflow
The formation of an amide bond is one of the most common reactions in medicinal chemistry. The reduced nucleophilicity of the aniline nitrogen in 4-(Aminomethyl)-3-fluoroaniline, due to the ortho-fluoro substituent, can present a challenge for standard coupling conditions. However, this can also be an advantage, allowing for selective acylation of the more nucleophilic aminomethyl group.
Below is a comparative experimental protocol for the amide coupling of benzoic acid with 4-(Aminomethyl)-3-fluoroaniline and its non-fluorinated analog.
Experimental Protocol: Comparative Amide Coupling
Objective: To compare the reaction efficiency and regioselectivity of amide bond formation between 4-(Aminomethyl)-3-fluoroaniline and 4-(aminomethyl)aniline with benzoic acid.
Materials:
-
4-(Aminomethyl)-3-fluoroaniline
-
4-(Aminomethyl)aniline
-
Benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To separate solutions of 4-(Aminomethyl)-3-fluoroaniline (1.0 eq) and 4-(aminomethyl)aniline (1.0 eq) in anhydrous DMF (0.1 M), add benzoic acid (1.05 eq), EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixtures with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
Expected Outcome:
It is anticipated that the reaction with 4-(aminomethyl)aniline will proceed more rapidly and may yield a mixture of products resulting from acylation at both the aniline and aminomethyl nitrogens, with the latter being the major product. In contrast, the reaction with 4-(Aminomethyl)-3-fluoroaniline is expected to show a higher degree of selectivity for acylation at the more nucleophilic aminomethyl position, a direct consequence of the deactivating effect of the ortho-fluoro group on the aniline nitrogen. This enhanced selectivity is a significant advantage, as it can simplify purification and improve overall yield of the desired product.
Caption: Generalized workflow for amide coupling.
Heterocycle Synthesis: Building Complexity with Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The synthesis of benzimidazoles often involves the condensation of a phenylenediamine with an aldehyde or carboxylic acid. While 4-(Aminomethyl)-3-fluoroaniline is not a diamine itself, it serves as a precursor to the corresponding ortho-phenylenediamine through a straightforward reduction of a nitro group, which can be introduced via established methods.
The presence of the fluorine atom can influence the cyclization step in benzimidazole formation. While it may slightly retard the rate of reaction due to its electron-withdrawing nature, it can also impart favorable properties to the final benzimidazole product, such as increased metabolic stability and altered target binding.
Experimental Protocol: Comparative Benzimidazole Synthesis
Objective: To compare the synthesis of a benzimidazole derivative from the corresponding ortho-phenylenediamines derived from 4-(Aminomethyl)-3-fluoroaniline and 4-(aminomethyl)aniline.
Materials:
-
(4-Amino-5-fluorophenyl)methanamine (prepared from 4-(Aminomethyl)-3-fluoroaniline)
-
4-(Aminomethyl)benzene-1,2-diamine (prepared from 4-(aminomethyl)aniline)
-
4-Methoxybenzaldehyde
-
Ethanol
-
Ammonium chloride
Procedure:
-
To separate solutions of (4-Amino-5-fluorophenyl)methanamine (1.0 eq) and 4-(Aminomethyl)benzene-1,2-diamine (1.0 eq) in ethanol (0.2 M), add 4-methoxybenzaldehyde (1.0 eq) and ammonium chloride (30 mol%).
-
Stir the reaction mixtures at 80°C and monitor by TLC.
-
Upon completion, pour the reaction mixtures into ice-cold water to precipitate the product.
-
Filter the solids, wash with water, and dry.
-
Recrystallize the crude products from ethanol to afford the pure benzimidazole derivatives.
Expected Outcome:
Both reactions are expected to yield the corresponding benzimidazole products. The reaction with the fluorinated diamine may proceed at a slightly slower rate due to the electronic effect of the fluorine atom. However, the resulting fluorinated benzimidazole will carry the inherent advantages of fluorine incorporation, potentially leading to a more promising drug candidate.
Caption: Generalized workflow for benzimidazole synthesis.
The Impact on ADME Properties: A Forward Look
Furthermore, the modulation of pKa by the fluorine atom can have a profound impact on a molecule's absorption and distribution. A lower pKa for the aniline nitrogen can lead to reduced ionization in the gut, potentially improving oral absorption.
Conclusion: A Building Block of Choice for the Modern Medicinal Chemist
4-(Aminomethyl)-3-fluoroaniline represents a superior building block for drug discovery, offering a compelling combination of synthetic versatility and desirable physicochemical properties. The strategic placement of the fluorine atom provides a powerful lever to enhance metabolic stability, modulate basicity, and improve the overall developability of a drug candidate. Its bifunctional nature allows for the construction of complex molecular architectures with a high degree of control and selectivity. As the demand for more effective and safer medicines continues to grow, the adoption of well-designed, fluorinated building blocks like 4-(Aminomethyl)-3-fluoroaniline will undoubtedly play an increasingly pivotal role in the successful navigation of the challenging terrain of drug development.
References
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4-Fluoroaniline , PubChem, National Center for Biotechnology Information. [Link]
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4-Fluoro-3-(trifluoromethyl)aniline , PubChem, National Center for Biotechnology Information. [Link]
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Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Tetrahedron Letters, 61(51), 152638. [Link]
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Yavuz, S., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates . Molecules, 23(10), 2643. [Link]
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Molinari, A., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure . ACS Medicinal Chemistry Letters, 9(11), 1132-1137. [Link]
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Which compound is a better base, aniline or para-fluoroaniline? Why? , Quora. [Link]
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Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry, 61(20), 8967-9019. [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 4-(Aminomethyl)-3-fluoroaniline
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Aminomethyl)-3-fluoroaniline (CAS No. 1205493-93-5). As a substituted aromatic amine, this compound warrants a high degree of caution. The procedural guidance herein is synthesized from established safety protocols for structurally analogous chemicals, including various fluoroanilines and aromatic amines, to ensure a comprehensive and self-validating safety system. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Assessment: The Rationale for Stringent Controls
Understanding the potential hazards of 4-(Aminomethyl)-3-fluoroaniline is fundamental to selecting appropriate Personal Protective Equipment (PPE). While specific toxicological data for this exact compound is limited, its structure—a fluorinated aniline derivative—provides a strong basis for a thorough risk assessment. The hazards are inferred from two primary structural motifs: the aromatic amine core and the fluorine substituent.
-
Aromatic Amine Toxicity: Aniline and its derivatives are well-known for their systemic toxicity. A primary concern is their ability to be readily absorbed through the skin and, upon entering the bloodstream, induce methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (a blue tint to the skin and lips), headache, dizziness, and in severe cases, collapse and death.[1] Many aniline derivatives are also classified as suspected carcinogens and can cause damage to the liver and nervous system with prolonged exposure.[1][2]
-
Fluorinated Compound Hazards: The presence of a fluorine atom adds another layer of potential hazard. While the C-F bond is strong, combustion of fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4] Furthermore, the metabolism of some fluorinated compounds can produce toxic metabolites, a significant concern in pharmaceutical research.[5]
Given these facts, it is imperative to treat 4-(Aminomethyl)-3-fluoroaniline as acutely toxic via oral, dermal, and inhalation routes, a severe skin and eye irritant, and a potential systemic toxin.
Hazard Profile of Analogous Compounds
To substantiate this assessment, the following table summarizes the GHS hazard classifications for structurally similar fluoroanilines.
| Compound | Acute Toxicity (Oral, Dermal, Inhalation) | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Specific Target Organ Toxicity |
| 3-Chloro-4-fluoroaniline | Category 4 (Harmful)[6] | Not Classified | Not Classified | Not Classified |
| 4-Chloro-3-fluoroaniline | Category 3/4 (Toxic/Harmful)[3] | Category 2 (Irritant)[3] | Category 2 (Irritant)[3] | STOT SE 3 (Respiratory Irritation)[3] |
| 4-Fluoroaniline | Category 4 (Harmful)[7][8] | Category 1B (Causes severe burns)[8] | Category 1 (Causes serious damage)[8] | STOT RE (May cause organ damage)[7] |
| 3-Fluoroaniline | Category 4 (Harmful)[9] | Category 2 (Irritant)[9] | Category 1 (Causes serious damage)[9] | STOT SE 3 (Respiratory Irritation)[9] |
This data underscores the necessity of a multi-layered PPE strategy that prevents all routes of exposure.
Core PPE Requirements: A Head-to-Toe Protocol
All handling of 4-(Aminomethyl)-3-fluoroaniline must occur within a certified chemical fume hood to contain vapors and dust. The following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Protects against inhalation of harmful vapors and fine powders. A full-face respirator also provides superior eye protection.[10] |
| Eye & Face Protection | Indirectly vented, chemical splash goggles and a full-face shield.[2][11] | Prevents contact with splashes and airborne particles. A face shield protects the entire face from splashes that could bypass goggles. Contact lenses should not be worn.[11] |
| Hand Protection | Double-gloving system: an inner nitrile glove covered by a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™). | Aromatic amines can permeate standard laboratory gloves.[12] Double-gloving provides layered protection and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A chemical-resistant apron over a flame-resistant lab coat with tight-fitting cuffs. | Provides a barrier against spills and splashes. The lab coat should be buttoned completely.[2][13] |
| Foot Protection | Closed-toe, non-porous, chemical-resistant shoes. | Protects feet from spills. Shoes should be made of a material that does not absorb chemicals.[11] |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk. This protocol is designed as a self-validating system where safety checks are integrated at every stage.
Chemical Handling Workflow
Caption: Workflow for safe handling of 4-(Aminomethyl)-3-fluoroaniline.
Step-by-Step Methodology
-
Preparation:
-
Documentation Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for all chemicals involved in the procedure.
-
Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates safe operation.
-
Emergency Readiness: Ensure the safety shower, eyewash station, and a spill kit appropriate for aromatic amines are unobstructed and functional.
-
PPE Donning: Put on all required PPE as specified in Section 2 before entering the laboratory area where the chemical will be handled.
-
-
Handling (Inside Chemical Fume Hood):
-
Work Surface: Line the work surface of the fume hood with a disposable, absorbent, and chemical-resistant liner.
-
Weighing: When weighing the solid compound, use a grounded anti-static weigh boat to prevent dispersal of the powder. Perform this task in the deepest part of the fume hood to ensure optimal vapor/dust capture.
-
Transfers: Use a powder funnel for solid transfers into flasks or reactors to minimize the risk of spills. If dissolving, add solvent to the vessel containing the compound slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Equipment: All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.
-
Waste Segregation: All disposable materials, including gloves, weigh boats, and bench liners, must be placed in a clearly labeled, sealed hazardous waste container.[8]
-
PPE Doffing: Remove PPE in a designated area, being careful to avoid cross-contamination. The typical order is: outer gloves, face shield, apron, lab coat, inner gloves, and finally, goggles and respirator outside the immediate work area.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[3][14]
-
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spill Response: Evacuate the area and secure entry.[1] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1][8] Do not use combustible materials. Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][8][14] Ventilate the area and wash the spill site after material pickup is complete.[1]
Disposal Plan
All waste generated from handling 4-(Aminomethyl)-3-fluoroaniline is considered hazardous.
-
Solid Waste: Contaminated PPE, absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3][7][9]
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Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. (2024). [Link]
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Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (n.d.). [Link]
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What are the Health and Safety Guidelines for Using Amines? Brenntag. (n.d.). [Link]
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Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. (2020). [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Power Engineering. (2025). [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. (2021). [Link]
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Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. (n.d.). [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information (PMC). (2021). [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




